Diphenyl-D10-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Precision Analysis
An In-depth Technical Guide to Diphenyl-D10-amine: Structure, Synthesis, and Application
In the landscape of modern analytical chemistry, particularly within pharmaceutical and environmental sciences, the demand for precision and accuracy in quantitative analysis is paramount. Isotopically labeled compounds are indispensable tools that enable researchers to achieve this level of certainty. This compound, the deuterated analog of diphenylamine, stands out as a critical internal standard for mass spectrometry-based quantification. Its structure, where all ten hydrogen atoms on the two phenyl rings are replaced by deuterium, provides a distinct mass shift while maintaining nearly identical physicochemical properties to its non-labeled counterpart. This guide offers a comprehensive overview of the molecular structure, properties, and applications of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this essential analytical standard.
Molecular Structure and Physicochemical Properties
This compound is an aromatic amine that is structurally identical to diphenylamine, with the exception of isotopic substitution.[1] The core structure consists of a central secondary amine nitrogen atom bonded to two phenyl rings. In this compound, all five hydrogen atoms on each of the two phenyl groups are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[2][3] This complete deuteration of the aromatic rings is a key feature that defines its utility.
The IUPAC name for this compound is 2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline.[2][3][4] The molecular formula is C₁₂HD₁₀N or (C₆D₅)₂NH.[2][5][6][7] The presence of ten deuterium atoms significantly increases the molar mass compared to the unlabeled compound.
Visualizing the Molecular Structure
The connectivity of atoms in this compound can be represented as follows:
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physical and chemical properties of Diphenyl-D10-amine
An In-Depth Technical Guide to Diphenyl-D10-amine for Advanced Research Applications
Introduction
This compound, the deuterated isotopologue of diphenylamine, is a high-purity stable isotope-labeled compound essential for advanced analytical applications. Its utility is most pronounced in quantitative mass spectrometry, where it serves as an ideal internal standard. The substitution of all ten hydrogen atoms on the phenyl rings with deuterium atoms results in a +10 mass unit shift from its unlabeled counterpart, providing a clear mass-to-charge (m/z) distinction without significantly altering its chemical and physical behavior.[1] This guide provides a comprehensive overview of the core physicochemical properties, applications, and handling protocols for this compound, designed for researchers and professionals in drug development and analytical chemistry.
Chemical Identity and Nomenclature
Correctly identifying a reference standard is the foundation of any analytical procedure. This compound is known by several synonyms, and its key identifiers are crucial for accurate sourcing and documentation.
-
IUPAC Name: 2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline[2][3]
-
Synonyms: Diphenylamine-d10, N-Phenyl-d5-aniline-d5, bis(phenyl-d5)amine[1][4]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its proper handling, storage, and application in experimental design. These properties are largely similar to its non-deuterated analog, diphenylamine.[1][9]
| Property | Value | Source(s) |
| Molecular Weight | 179.28 g/mol | [2][3][10] |
| Monoisotopic Mass | 179.151916815 Da | [2][11] |
| Appearance | White to tan solid/crystals | [5][12] |
| Melting Point | 52 - 54 °C (126 - 129 °F) | [5] |
| Boiling Point | 302 °C (576 °F) | [5][12] |
| Solubility | Water: 53 mg/L; Soluble in Chloroform and Methanol (Slightly) | [4][5] |
| Log P (Octanol/Water) | 3.5 | [5] |
| Isotopic Enrichment | ≥98 atom % D | [3][6][7] |
| Chemical Purity | ≥98% | [3][10] |
The Rationale for a Deuterated Internal Standard
In quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" for several reasons:
-
Co-elution: The deuteration causes a negligible change in polarity, ensuring that the IS co-elutes almost perfectly with the unlabeled analyte during chromatography. This means both compounds experience the same matrix effects and ionization suppression/enhancement in the mass spectrometer's source.
-
Similar Extraction Recovery: Having nearly identical physicochemical properties, the SIL standard mimics the analyte during sample extraction steps (e.g., liquid-liquid extraction, solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.
-
Mass Differentiation: The significant mass difference (+10 amu) allows the mass spectrometer to easily distinguish and separately quantify the analyte and the IS, preventing signal overlap.
These factors combine to provide a highly accurate and precise quantification system, which is paramount in regulated bioanalysis and other high-stakes research.
Experimental Protocol: Quantification of Diphenylamine using this compound IS
This section outlines a validated, step-by-step workflow for the use of this compound as an internal standard in a typical LC-MS/MS assay.
4.1 Preparation of Stock and Working Solutions
Causality: High-purity solvents are essential to prevent the introduction of contaminants that could interfere with the analysis or degrade the standard. Serial dilution allows for the accurate creation of low-concentration solutions.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.
-
Working Internal Standard Solution (100 ng/mL): Perform a serial dilution from the primary stock solution using 50:50 methanol:water. This working solution will be spiked into samples.
4.2 Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid method to remove the majority of proteins from biological samples (e.g., plasma), which would otherwise foul the analytical column and interfere with ionization. The internal standard is added before precipitation to account for any analyte loss during the process.
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Pipette 50 µL of the study sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Working Internal Standard Solution (100 ng/mL) to the sample.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4.3 Visualization of the Analytical Workflow
The following diagram illustrates the key stages of sample processing and analysis for quantitative bioanalysis using a deuterated internal standard.
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Topic: Synthesis and Purification of Diphenyl-D10-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessential Internal Standard
In the landscape of modern analytical chemistry, particularly in quantitative mass spectrometry, the reliability of data is paramount. The use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability, and among these, Diphenyl-D10-amine () stands out for its utility in tracing and quantifying its non-labeled analog, Diphenylamine. Diphenylamine is a compound of significant industrial and environmental interest, used as a stabilizer, an anti-scald agent for fruit, and an intermediate in chemical manufacturing.[1] This guide provides a comprehensive, field-proven exploration of the synthesis and purification of this compound, focusing on the underlying chemical principles and practical methodologies essential for producing a high-purity analytical standard. We will delve into established synthetic routes, compare their merits, and detail the rigorous purification and characterization required to validate the final product.
Part 1: Strategic Synthesis of the Deuterated Core
The synthesis of this compound hinges on the formation of a carbon-nitrogen (C-N) bond between two perdeuterated phenyl rings. The primary challenge is to execute this coupling efficiently while preserving the high isotopic enrichment of the starting materials. Two dominant, transition-metal-catalyzed cross-coupling reactions provide robust pathways: the classic Ullmann Condensation and the more contemporary Buchwald-Hartwig Amination.
Synthetic Pathway I: The Ullmann Condensation
The Ullmann condensation is a foundational method for C-N bond formation, relying on a copper catalyst to couple an aryl halide with an amine.[2] Though it often requires forcing conditions (high temperatures), it remains a cost-effective and powerful tool, especially for large-scale synthesis.[3][4]
Causality of Experimental Design: The reaction couples bromobenzene-d5 with aniline-d5. The copper catalyst, typically copper(I) or activated copper powder, facilitates the nucleophilic substitution of the bromide by the amine.[2] A base, such as potassium carbonate, is essential to deprotonate the amine and neutralize the HBr formed during the reaction.[5] High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or nitrobenzene are used to achieve the necessary high temperatures, often exceeding 180-210 °C.[2]
Reaction Scheme: C₆D₅Br + C₆D₅NH₂ --(Cu Catalyst, Base, High Temp)--> (C₆D₅)₂NH + HB
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and aniline-d5 (1.0 eq.).
-
Solvent and Reactant Addition: Add anhydrous, high-boiling solvent (e.g., NMP). Stir the mixture and add bromobenzene-d5 (1.1 eq.).
-
Reaction Execution: Heat the reaction mixture to 190-210 °C under a continuous nitrogen or argon stream. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like toluene or ethyl acetate and filter through a pad of Celite to remove the inorganic salts and copper residues.
-
Extraction: Wash the organic filtrate sequentially with dilute aqueous ammonia (to remove residual copper) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Synthetic Pathway II: The Buchwald-Hartwig Amination
Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized C-N cross-coupling by using a palladium catalyst.[6][7] This method offers significantly milder reaction conditions, broader functional group tolerance, and often higher yields compared to the Ullmann reaction.[6][8]
Causality of Experimental Design: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide (bromobenzene-d5) to the Pd(0) center, coordination and deprotonation of the amine (aniline-d5) by a strong, non-nucleophilic base (e.g., sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos accelerate the reductive elimination step, which is often rate-limiting.[9]
Reaction Scheme: C₆D₅Br + C₆D₅NH₂ --(Pd Catalyst, Ligand, Base, Toluene)--> (C₆D₅)₂NH + HB
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.025 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to a dry Schlenk flask.
-
Reactant Addition: Add anhydrous toluene, followed by aniline-d5 (1.2 eq.) and bromobenzene-d5 (1.0 eq.).
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to obtain the crude product.
Comparison of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |
| Temperature | High (180-220 °C)[2] | Mild to Moderate (80-110 °C)[10] |
| Reaction Time | Long (12-48 hours) | Short (2-12 hours) |
| Yields | Moderate to Good | Good to Excellent[9] |
| Substrate Scope | More limited; often requires activated aryl halides[2] | Very broad; highly versatile[6][8] |
| Advantages | Low catalyst cost, simple setup | High efficiency, mild conditions, broad applicability |
| Disadvantages | Harsh conditions, stoichiometric copper sometimes needed | High catalyst/ligand cost, requires strict inert atmosphere |
Visualization: Synthetic Workflow
Caption: Primary synthetic routes to this compound.
Part 2: Rigorous Purification for Analytical Excellence
Achieving greater than 98% chemical and isotopic purity is non-negotiable for an internal standard. The crude product from either synthesis will contain unreacted starting materials, catalyst residues, and potential side products. Diphenylamine is also known to discolor upon exposure to light and air, necessitating careful handling.[1]
Purification Method I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It leverages differences in solubility between the desired product and impurities in a given solvent at different temperatures.
Causality of Experimental Design: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). Common solvents for diphenylamine include ethanol, methanol, and benzene/petroleum ether mixtures.[5][11] Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[12]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Purification Method II: Silica Gel Column Chromatography
For separating compounds with similar polarities, column chromatography is the method of choice. It separates molecules based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.
Causality of Experimental Design: Diphenylamine is a relatively nonpolar compound. Therefore, a nonpolar eluent system, such as a mixture of petroleum ether and ethyl acetate or cyclohexane and acetic acid, is effective.[13][14] The less polar this compound will travel down the column faster than more polar impurities. The progress is monitored by TLC to collect the correct fractions.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 petroleum ether:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Spot the collected fractions on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Comparison of Purification Methods
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Removing impurities with different solubility profiles; large scale | High recovery, cost-effective, scalable[5][11] | May not separate compounds with similar solubility; potential product loss in mother liquor |
| Column Chromatography | Differential adsorption | Separating complex mixtures and closely related compounds | High resolution and separation power | More time-consuming, requires larger solvent volumes, potential for product loss on the column |
| Distillation | Differential boiling points | Removing non-volatile or very high-boiling impurities | Effective for thermally stable liquids/solids[5][15] | Requires thermal stability; not suitable for separating compounds with close boiling points |
Visualization: Purification Workflow
Caption: Standard workflow for the purification of this compound.
Part 3: Final Characterization and Quality Control
Final validation is crucial to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound. A combination of analytical techniques is required for a comprehensive assessment.[16]
-
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight and isotopic incorporation. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 179.[13][17] This is 10 mass units higher than the non-deuterated analog, which has a molecular weight of 169 g/mol .[18] The isotopic distribution of this peak is used to calculate the deuterium enrichment, which should exceed 98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and verifies the location of deuterium atoms.
-
¹H NMR: The proton NMR spectrum is used to assess the degree of deuteration. Compared to the spectrum of standard diphenylamine, the aromatic proton signals (typically ~6.9-7.3 ppm) should be absent or reduced to less than 2% of their original intensity.[13][19] A singlet for the N-H proton will be visible (~5.6 ppm in CDCl₃) unless it has been exchanged in a deuterated solvent like DMSO-d6.[20][21]
-
²H NMR: Deuterium NMR will show a signal in the aromatic region, confirming that the deuterium atoms are correctly incorporated into the phenyl rings.[13]
-
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These chromatographic techniques are used to determine the chemical purity. The analysis should result in a single, sharp peak, and integration should indicate a purity of ≥98%.
Conclusion
The synthesis and purification of this compound is a multi-step process that demands precision in both execution and analysis. While the Ullmann condensation offers a classic, cost-effective route, the palladium-catalyzed Buchwald-Hartwig amination provides a milder, more efficient, and often higher-yielding modern alternative. The choice of synthetic pathway may depend on available resources, scale, and specific laboratory capabilities. Regardless of the synthetic route, rigorous purification via recrystallization or column chromatography is essential to remove impurities. Finally, a thorough analytical characterization using a suite of techniques—MS for mass and isotopic enrichment, NMR for structure and deuteration confirmation, and HPLC/GC for chemical purity—is mandatory to validate the final product as a reliable internal standard for high-stakes research and development.
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Doak, W. A., et al. (1985). The preparation of specifically deuterated diphenylamines. Canadian Journal of Chemistry, 63(11), 3371-3376. Available at: [Link]
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Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
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A Technical Guide to the Isotopic Purity of Commercial Diphenyl-D10-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Isotopic Purity in Scientific Endeavors
In the precise world of scientific research and pharmaceutical development, the integrity of every reagent is paramount. For isotopically labeled compounds such as Diphenyl-D10-amine, this integrity is primarily defined by its isotopic purity. This deuterated analogue of diphenylamine serves as an invaluable internal standard in quantitative bioanalysis by mass spectrometry, aids in mechanistic studies of drug metabolism, and is employed in various other applications where differentiation from its non-labeled counterpart is crucial.[1][2][3] The strategic substitution of hydrogen with deuterium imparts a change in mass without significantly altering chemical properties, allowing for precise quantification and tracing.[1] However, the presence of residual non-deuterated (D0) or partially deuterated isotopologues can compromise the accuracy and reliability of experimental results.[4] This guide provides a comprehensive overview of the principles and methodologies for assessing the isotopic purity of commercial this compound, ensuring the validity of your research outcomes.
Understanding Isotopic Purity and Enrichment
It is essential to distinguish between isotopic enrichment and isotopic purity (or species abundance). Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at the labeled positions within a molecule.[5] For instance, a commercial this compound may be listed with an isotopic enrichment of 98 atom % D.[6] This does not mean that 98% of the molecules are the fully deuterated D10 species.[5]
Isotopic purity , on the other hand, refers to the percentage of molecules with a specific isotopic composition.[5] Due to the statistical nature of the deuteration process, a batch of this compound with 98% isotopic enrichment will contain a distribution of isotopologues, including D10, D9, D8, and so on. The relative abundance of these species determines the isotopic purity.
Table 1: Theoretical Isotopic Distribution of this compound at 98% Deuterium Enrichment
| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |
| D10 | 10 | ~81.7 |
| D9 | 9 | ~16.7 |
| D8 | 8 | ~1.5 |
| D7 and lower | ≤ 7 | < 0.1 |
Note: These values are estimations based on binomial expansion and may vary slightly between batches.
Core Analytical Techniques for Isotopic Purity Determination
The two primary analytical techniques for the robust determination of the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][7][8]
High-Resolution Mass Spectrometry (HRMS)
HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for separating and quantifying ions based on their mass-to-charge ratio with high precision.[4][9][10] This technique allows for the differentiation of isotopologues that differ in mass by only a few milliDaltons.[4]
Principle: The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers can distinguish between the molecular ions of this compound and its less-deuterated counterparts.[9][11] By measuring the relative intensities of these ions, the isotopic distribution and purity can be accurately calculated.[10][11]
Experimental Protocol: LC-HRMS for Isotopic Purity of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.[4]
2. Liquid Chromatography Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Rationale: Chromatographic separation ensures that the analyte of interest is isolated from any chemical impurities before entering the mass spectrometer, preventing interference in the mass spectrum.[9][10]
3. Mass Spectrometry Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.[4]
-
Mass Analyzer: High-resolution mass analyzer such as an Orbitrap or TOF.
-
Scan Range: m/z 150-250 to encompass the expected isotopologues.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.[12]
-
Rationale: High resolution is critical to separate the isotopic peaks of the different isotopologues, which are very close in mass.[9]
4. Data Analysis:
-
Extract the ion chromatograms for the expected [M+H]+ ions of the different isotopologues (D10, D9, D8, etc.).
-
Integrate the peak areas for each isotopologue.[9]
-
Calculate the isotopic purity by expressing the peak area of the D10 species as a percentage of the sum of the peak areas of all detected isotopologues.[4]
-
Correction for Natural Isotope Abundance: For highly accurate measurements, the contribution of the natural abundance of ¹³C to the M+1 peak must be subtracted from the peak corresponding to the D9 isotopologue.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by observing the behavior of atomic nuclei in a magnetic field. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are employed to assess isotopic purity.[4][13]
Principle:
-
¹H NMR: This technique is used to detect and quantify any residual protons at the sites of deuteration. The absence or significant reduction of signals at specific chemical shifts confirms successful deuteration.[4]
-
²H NMR: This analysis directly detects the deuterium nuclei, providing a characteristic signal for the deuterated positions.[14] A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[13]
Experimental Protocol: NMR for Isotopic Purity of this compound
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 5-10 mg) in a high-purity deuterated solvent that does not have signals overlapping with the analyte, such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][15]
2. ¹H NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard ¹H NMR experiment.
-
Data Processing: Carefully integrate the residual proton signals corresponding to the aromatic protons of diphenylamine. Compare these integrals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.
-
Rationale: The intensity of the residual proton signals is directly proportional to the amount of non-deuterated or partially deuterated species.
3. ²H NMR Analysis:
-
Spectrometer: The same spectrometer, equipped with a deuterium probe.
-
Experiment: A standard ²H NMR experiment.
-
Data Processing: Integrate the deuterium signal.
-
Rationale: This directly confirms the presence and relative amount of deuterium at the labeled positions.
4. Isotopic Purity Calculation (Combined ¹H and ²H NMR):
-
The isotopic abundance can be accurately determined by comparing the integrals of the corresponding signals in the ¹H and ²H spectra.[13]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic purity of this compound.
Caption: LC-HRMS workflow for isotopic purity analysis.
Caption: NMR workflow for isotopic purity analysis.
Common Impurities and Troubleshooting
The most common isotopic impurities in a batch of this compound are the D9 and D8 isotopologues. The presence of significant amounts of lower deuterated species or the non-deuterated (D0) compound may indicate an issue with the synthesis or purification process.[8]
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| LC-HRMS: High abundance of D0 species. | Chemical impurity (non-deuterated diphenylamine). | Verify the purity of the starting materials used in the synthesis. Improve purification methods. |
| LC-HRMS/NMR: Broader than expected isotopic distribution. | Incomplete deuteration reaction. H/D exchange during workup or storage. | Optimize deuteration reaction conditions (catalyst, temperature, time). Ensure anhydrous conditions during workup and storage. |
| ¹H NMR: Unexpected proton signals. | Presence of chemical impurities (e.g., residual solvents, starting materials). | Consult reference spectra for common impurities.[16][17] Re-purify the sample if necessary. |
Reporting Isotopic Purity Data
For regulatory submissions and scientific publications, it is crucial to report isotopic purity data with clarity and precision. The report should include:
-
The analytical method used (e.g., LC-HRMS, NMR).[18]
-
The measured isotopic enrichment and/or the abundance of the primary isotopologue (e.g., D10).
-
The relative abundances of the major isotopic impurities (e.g., D9, D8).
-
Reference to the standards used for calibration and normalization.[19][20]
Conclusion
The determination of the isotopic purity of commercial this compound is a critical quality control step that underpins the reliability of a wide range of scientific applications. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently quantify the isotopic distribution of their standards. This technical guide provides the foundational knowledge and practical protocols to ensure the integrity of your experimental data and contribute to the advancement of your research and development endeavors.
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
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Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]
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Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available at: [Link]
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An In-Depth Technical Guide to Diphenyl-D10-amine as a Deuterated Internal Standard
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within drug development and clinical research, the demand for accuracy and precision is absolute. Quantitative analysis, the process of determining the exact amount of a substance in a sample, is fraught with potential variability. From sample collection and preparation to instrumental analysis, each step can introduce errors that compromise the integrity of the results. The use of an internal standard (IS) is a fundamental strategy to mitigate this variability, ensuring that the final calculated concentration of an analyte is both reliable and reproducible.[1][2]
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. By measuring the ratio of the analyte's response to the internal standard's response, one can correct for losses during sample extraction and inconsistencies in instrument performance, such as variations in injection volume or ionization efficiency in mass spectrometry.[1] This guide provides a deep dive into a specific, high-quality class of internal standard: the stable isotope-labeled internal standard (SIL-IS), focusing on Diphenyl-D10-amine.
The Gold Standard: Why Use a Deuterated Internal Standard?
While structurally analogous compounds can serve as internal standards, SIL-IS are considered the "gold standard" in quantitative mass spectrometry.[3][4] These are compounds in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This compound is the deuterated analogue of Diphenylamine, where all ten hydrogen atoms on the phenyl rings are replaced with deuterium.[5]
The core principle behind the superiority of a SIL-IS is that it behaves almost identically to the unlabeled analyte throughout the entire analytical process.[3][6] It shares the same extraction recovery, chromatographic retention time, and ionization efficiency.[1][6] However, because of its increased mass, it is easily distinguishable from the analyte by the mass spectrometer. This near-perfect chemical mimicry provides the most effective correction for two critical challenges in LC-MS analysis:
-
Matrix Effects : The co-eluting components of a sample matrix (e.g., plasma, urine, tissue homogenate) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8] Since the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte.[7] The analyte/IS response ratio therefore remains constant, nullifying the impact of these effects.[3]
-
Process Variability : Any physical loss of the analyte during multi-step extraction procedures or fluctuations in instrument performance will affect the SIL-IS to the same degree, preserving the accuracy of the final analyte/IS ratio.
Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method submissions incorporate SIL-IS, underscoring their importance for developing robust and reliable assays.[7]
Physicochemical Properties: Diphenylamine vs. This compound
A clear understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is crucial for method development.
| Property | Diphenylamine (Analyte) | This compound (Internal Standard) | Rationale for Comparison |
| CAS Number | 122-39-4[9][10] | 37055-51-9[9][11][12] | Unique identifiers for sourcing and regulatory documentation. |
| Molecular Formula | C₁₂H₁₁N[10][11] | C₁₂HD₁₀N | Highlights the isotopic substitution. |
| Molecular Weight | 169.23 g/mol [11] | 179.29 g/mol [5][9][13] | The mass difference is the basis for MS detection. |
| Monoisotopic Mass | 169.08915 Da[14] | 179.1519 Da[12][15] | Precise mass used for high-resolution mass spectrometry. |
| Appearance | Colorless to brown crystalline solid[16] | Typically a solid | Physical state is important for handling and solution prep. |
| Stability | May discolor on exposure to light; incompatible with strong oxidizing agents.[16] | Stable under recommended storage conditions (room temperature).[9][13] | Ensures the integrity of the standard over time. |
Core Application: Quantitative Analysis by LC-MS/MS
The primary application for this compound is as an internal standard for the quantification of Diphenylamine. Diphenylamine is used as a stabilizer in propellants and explosives, making its detection critical in forensic science, particularly in the analysis of gunshot residue (GSR).[17][18][19] It also has applications as an antioxidant and anti-scald agent.[16][20] The principles and protocols described here for GSR analysis are readily adaptable to other matrices, such as environmental samples or biological fluids in pharmacokinetic studies.
The Principle of Isotope Dilution Mass Spectrometry
The workflow relies on the principle of isotope dilution. A known concentration of this compound (the "heavy" standard) is added to a sample containing an unknown concentration of Diphenylamine (the "light" analyte). The instrument measures the response ratio of the two compounds. This ratio is then used to determine the unknown concentration by referencing a calibration curve prepared with known concentrations of the analyte and the same fixed concentration of the internal standard.
Experimental Protocol: Quantification of Diphenylamine
This protocol provides a robust, field-proven methodology for the quantification of Diphenylamine in a sample matrix (e.g., solvent extract from a hand swab in a GSR case) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions
-
Causality : Accurate preparation of stock solutions is the foundation of the entire quantitative assay. Using a high-purity solvent in which the compounds are freely soluble prevents precipitation and ensures homogeneity. Serial dilutions are performed to create a range of concentrations that will bracket the expected analyte concentrations in the unknown samples.
-
Protocol :
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh ~10 mg of Diphenylamine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Internal Standard Working Solution (100 ng/mL) : Perform a serial dilution of the this compound primary stock solution with methanol. This working solution will be used to spike all samples.
-
Calibration Standard Working Solutions : Perform serial dilutions of the Diphenylamine primary stock solution to create a series of working solutions (e.g., from 1 ng/mL to 1000 ng/mL).
-
2. Sample Preparation
-
Causality : The key step for ensuring self-validation is adding the internal standard before any sample manipulation (extraction, concentration, etc.). This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
-
Protocol :
-
To 100 µL of each unknown sample extract, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
To prepare the calibration curve, add 100 µL of blank matrix to a series of tubes. Spike each with a known amount of the Diphenylamine calibration working solutions to create standards with final concentrations of, for example, 0.1, 0.5, 2, 10, 50, and 100 ng/mL.
-
Spike each calibration standard with 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex all tubes to ensure thorough mixing.
-
3. LC-MS/MS Analysis
-
Causality : Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. A reverse-phase C18 column is commonly used for non-polar aromatic compounds like Diphenylamine.[21] The mobile phase composition (acetonitrile/water) is chosen to provide good retention and peak shape.[17][21] Electrospray ionization (ESI) in positive mode is selected because the amine group is readily protonated to form a positive ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite selectivity and sensitivity by monitoring a specific fragmentation reaction for both the analyte and the internal standard.[19][22]
-
Protocol :
-
LC System : Agilent 1200 HPLC or equivalent[19]
-
Column : Zorbax SB-C18, 150 mm x 0.5 mm, 5 µm[17]
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : Start at 70% B, increase to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate : 10 µL/min[17]
-
Injection Volume : 10 µL[19]
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : ESI Positive[19]
-
MRM Transitions : The selection of precursor and product ions is critical. The precursor is the protonated molecular ion ([M+H]⁺). The product ions are stable fragments generated by collision-induced dissociation (CID).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Diphenylamine | 170.1 | 93.1 | 100 | 25 |
| Diphenylamine | 170.1 | 169.1 | 100 | 15 |
| This compound | 180.2 | 98.1 | 100 | 25 |
| This compound | 180.2 | 178.2 | 100 | 15 |
-
Rationale for MRM Transitions : The precursor ion for Diphenylamine is [C₁₂H₁₁N + H]⁺ with m/z ≈ 170.1.[14] A common fragmentation pathway for aromatic amines involves cleavage to produce characteristic fragments.[23][24] The transition 170.1 -> 93.1 corresponds to the formation of the C₆H₇N⁺ fragment.[14] For this compound, the precursor is [C₁₂D₁₀H N + H]⁺ with m/z ≈ 180.2. The corresponding fragment, C₆D₅HN⁺, would have an m/z of ≈ 98.1. Monitoring a second, less abundant transition (e.g., loss of a hydrogen/deuterium radical) adds an extra layer of confirmation.
Method Validation and Potential Pitfalls
A robust analytical method requires thorough validation. When using a deuterated internal standard, specific considerations are paramount.
-
Co-elution : The fundamental assumption is that the analyte and IS co-elute perfectly. While deuterium substitution has a minimal effect on polarity, a slight chromatographic shift can sometimes occur, especially with a high number of deuterium atoms.[3][8] If this shift moves the IS into a region of different ion suppression than the analyte, the correction will be inaccurate.[8] It is critical to verify co-elution during method development by overlaying the chromatograms of both compounds.
-
Isotopic Purity : The this compound should have high isotopic enrichment (typically >98 atom % D).[5][9] More importantly, the contribution of the unlabeled Diphenylamine impurity in the IS material must be assessed. This is done by injecting a high concentration of the IS working solution and checking for any signal in the analyte's MRM channel. This "crosstalk" should be negligible (<0.1%) or accounted for in the calculations.
-
Linearity and Range : The method must be linear over the desired concentration range. A calibration curve should be constructed with at least six non-zero points, and the coefficient of determination (r²) should be >0.99.
-
Precision and Accuracy : The method's precision (reproducibility) and accuracy (closeness to the true value) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).
Conclusion
This compound serves as an exemplary deuterated internal standard, embodying the principles of robustness and accuracy required in modern quantitative analysis. Its near-identical chemical behavior to its unlabeled counterpart allows it to effectively compensate for variations in sample preparation and instrument response, particularly the pernicious effects of the sample matrix in LC-MS/MS assays.[3][7] By understanding the causality behind its application—from the fundamentals of isotope dilution to the specifics of chromatographic separation and mass spectrometric detection—researchers can develop highly reliable and defensible analytical methods. The protocols and principles outlined in this guide provide a comprehensive framework for the successful implementation of this compound in demanding analytical applications, from forensic science to pharmaceutical development.
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An In-depth Technical Guide on the Application of Diphenyl-D10-amine in Polymer Stabilization Studies
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the strategic use of Diphenyl-D10-amine in the study of polymer stabilization. We will delve into the core principles of polymer degradation, the mechanistic role of amine-based stabilizers, and the advanced analytical methodologies leveraging isotopically labeled internal standards for precise quantification and mechanistic elucidation.
Part 1: The Imperative of Polymer Stabilization
Polymers are susceptible to degradation from a variety of environmental stressors, including heat, light, and oxygen.[1][2] This degradation manifests as undesirable changes in material properties such as discoloration, loss of mechanical strength, and embrittlement.[3] To counteract these effects, stabilizers are incorporated into the polymer matrix. Among the most effective are amine-based antioxidants, which function as radical scavengers to interrupt the degradation cascade.[1][4]
The Autoxidation Cycle: A Cascade of Degradation
The process of polymer degradation is often a radical chain reaction known as autoxidation. This cycle can be broadly categorized into three stages:
-
Initiation: The formation of initial polymer alkyl radicals (P•) due to energy input from heat or UV radiation.
-
Propagation: These alkyl radicals react with oxygen to form peroxy radicals (POO•), which then abstract hydrogen from the polymer backbone, creating new alkyl radicals and propagating the chain reaction.
-
Termination: The reaction ceases when radicals combine to form stable products.
Amine stabilizers, like diphenylamine, play a crucial role in interrupting the propagation step, thereby extending the service life of the polymer.[1][2]
Part 2: Diphenylamine and Its Role as a Polymer Stabilizer
Diphenylamine (DPA) is a well-established secondary antioxidant used to protect polymers from thermo-oxidative degradation.[5] Its efficacy stems from its ability to donate a hydrogen atom from its amine group to reactive peroxy radicals, thus terminating the degradative cycle. This action transforms the diphenylamine into a less reactive radical, which can then participate in termination reactions.
The Stabilization Mechanism of Diphenylamine
The primary mechanism involves the scavenging of peroxy radicals (ROO•) by the diphenylamine molecule (AH).
ROO• + AH → ROOH + A•
The resulting diphenylamine radical (A•) is stabilized by resonance and is less reactive than the initial peroxy radical, effectively slowing down the degradation process.
Part 3: The Power of Isotopic Labeling in Analytical Chemistry
To accurately study the efficacy and consumption of stabilizers like diphenylamine within a polymer matrix, a robust analytical method is required. The use of isotopically labeled internal standards, such as this compound, provides a superior level of precision and accuracy in quantitative analysis, particularly when coupled with mass spectrometry-based techniques.[6]
Why Use a Deuterated Internal Standard?
An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard has chemical and physical properties similar to the analyte but is distinguishable by the analytical instrument. Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are considered the gold standard for several reasons:
-
Similar Chemical Behavior: this compound and diphenylamine exhibit nearly identical chemical behavior, including extraction efficiency and ionization response in a mass spectrometer.[6]
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification by mass spectrometry without chromatographic interference.
-
Correction for Matrix Effects: The internal standard experiences the same matrix effects (enhancement or suppression of signal due to other components in the sample) as the analyte, allowing for accurate correction and more reliable quantification.
Part 4: Experimental Workflow for Polymer Stabilization Studies Using this compound
This section outlines a detailed workflow for quantifying the consumption of diphenylamine in a polymer during accelerated aging studies, using this compound as an internal standard.
Experimental Design
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for polymer stabilization studies.
Detailed Protocols
Protocol 1: Sample Preparation and Accelerated Aging
-
Polymer Compounding:
-
Select the base polymer (e.g., polypropylene, polyethylene).
-
Incorporate a known concentration of diphenylamine (e.g., 0.1% w/w) into the polymer melt using a twin-screw extruder or similar compounding equipment.
-
Process the compounded polymer into a desired form (e.g., films, plaques).
-
-
Accelerated Aging:
-
Expose the polymer samples to controlled conditions of elevated temperature and/or UV radiation in an accelerated weathering chamber.
-
At predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours), remove samples for analysis.
-
Protocol 2: Analyte Extraction and Internal Standard Spiking
-
Solvent Extraction:
-
Internal Standard Addition:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Add a precise volume of the this compound internal standard solution to the polymer extract.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Employ a high-performance liquid chromatography (HPLC) system to separate the diphenylamine and this compound from other extractables.[9]
-
A C18 reversed-phase column is typically suitable for this separation.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
-
Define MRM transitions for both diphenylamine and this compound.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diphenylamine | 170.1 | 168.1 |
| This compound | 180.2 | 178.2 |
Data Analysis and Interpretation
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of diphenylamine to the peak area of this compound against the concentration of diphenylamine.
-
Use the response ratio from the aged samples to determine the concentration of remaining diphenylamine at each time point.
-
-
Kinetic Analysis:
-
Plot the concentration of diphenylamine as a function of aging time to determine the consumption kinetics.
-
This data provides valuable insights into the rate of stabilizer depletion under specific aging conditions.
-
-
Correlation with Physical Properties:
-
Concurrently, measure the physical properties of the aged polymer samples (e.g., tensile strength, color change).
-
Correlate the depletion of diphenylamine with the degradation of these properties to establish a direct link between stabilizer consumption and material performance.
-
Part 5: Mechanistic Insights from Isotopic Labeling
Beyond quantification, the use of deuterated compounds can offer deeper mechanistic insights.[10] For instance, by analyzing the degradation products of both the native and deuterated stabilizer, it is possible to trace reaction pathways and identify the specific sites of interaction with the polymer matrix. Techniques like solid-state deuterium NMR can also be employed to study the molecular motions of the stabilizer within the polymer.[11]
The following diagram illustrates the stabilization mechanism and the role of the deuterated internal standard in its analysis:
Caption: Stabilization mechanism and analytical quantification.
Part 6: Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate and reliable method for studying the performance of diphenylamine as a polymer stabilizer. This approach enables precise quantification of stabilizer consumption, elucidation of degradation kinetics, and a deeper understanding of the correlation between stabilizer depletion and the loss of polymer properties. For researchers and developers in fields where material stability is paramount, this methodology offers a robust framework for evaluating and optimizing polymer formulations.
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- Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives.
- ResearchGate. (n.d.). Study of 3,3' vs. 4,4' DDS isomer curatives on physical properties and phenyl ring motions of DGEBA epoxy via molecular dynamics, deuterium NMR, and dielectric spectroscopy.
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Navigating the Isotopic Frontier: A Comprehensive Technical Guide to the Safety and Handling of Diphenyl-D10-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuteration in Modern Research
In the landscape of contemporary pharmaceutical research and development, deuterated compounds have emerged as pivotal tools. The strategic substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, can significantly alter a molecule's metabolic profile. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes involving C-H bond cleavage.[1][2] This modification can lead to improved pharmacokinetic properties and, in some instances, a more favorable toxicity profile.[3][4]
Diphenyl-D10-amine, the deuterated analogue of Diphenylamine, is a specialized aromatic amine utilized in various research applications, including environmental analysis and as a synthetic intermediate.[5] Its unique isotopic composition necessitates a nuanced understanding of its properties and a rigorous approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven best practices.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe utilization. As with its non-deuterated counterpart, the primary concerns revolve around its toxicity upon ingestion and the potential for organ damage through prolonged or repeated exposure.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 3) [6]
-
Specific target organ toxicity - repeated exposure (Category 2) [6]
The primary routes of entry are inhalation, ingestion, and skin and eye contact.[6] Most aromatic amines are lipid-soluble, facilitating their absorption through the skin.[7]
Key Health Hazards:
-
Toxic if swallowed: Ingestion of this compound can be toxic.[6]
-
May cause damage to organs through prolonged or repeated exposure: The target organs for the non-deuterated form include the kidney, liver, and spleen.[8]
-
May be harmful if absorbed through the skin: Dermal contact may lead to adverse health effects.[6]
-
May cause skin and eye irritation: Direct contact can result in irritation.[6]
-
May be harmful if inhaled: Inhalation of dust or vapors may cause respiratory tract irritation.[6]
It is crucial to note that while deuteration can sometimes lead to a more favorable toxicity profile, the inherent toxicological properties of the parent compound, an aromatic amine, should be the primary consideration in risk assessment.[3][4] Aromatic amines as a class of compounds are known to present various health hazards, including carcinogenicity and mutagenicity.[7][9][10]
Section 2: Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. These properties dictate the appropriate storage conditions, compatible materials, and potential reactivity.
| Property | Value | Source |
| Chemical Formula | C₁₂HD₁₀N | [6] |
| Molecular Weight | 179.28 g/mol | [5][11] |
| Appearance | Solid, white to tan | [6] |
| Melting Point | 52 - 54 °C (126 - 129 °F) | [6] |
| Boiling Point | 302 °C (576 °F) | [6] |
| Flash Point | 152 °C (306 °F) | [6] |
| Auto-ignition Temperature | 634 °C (1,173 °F) | [6] |
| Water Solubility | 53 mg/L | [6] |
| Log Pow (Partition Coefficient) | 3.5 | [6][11] |
Section 3: Safe Handling and Storage Protocols
The cornerstone of working safely with this compound lies in a combination of robust engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous laboratory practices.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin absorption. Contaminated gloves should be disposed of properly after use.[6][12] |
| Body | A lab coat or impervious clothing. | Provides a barrier against accidental spills.[6] |
| Respiratory | A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols, especially in the absence of adequate engineering controls. | Protects against inhalation of harmful particles. |
dot
Caption: Emergency Response Workflow for this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [6]* Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary. [6]* Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can form. [6]
Section 5: Disposal Considerations
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Disposal: Contact a licensed professional waste disposal service to dispose of this material. [6]* Container Disposal: The rinsate from cleaning containers should be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced. [1]
Conclusion: A Culture of Safety
This compound, like all deuterated compounds, offers significant advantages in scientific research. [1]However, its safe and effective use is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the guidelines outlined in this technical guide into daily laboratory practice, researchers, scientists, and drug development professionals can confidently and safely leverage the power of deuteration to advance their scientific endeavors.
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Safety Data Sheet (SDS) Diphenylamine DNA Testing Solution - LPS.org. [Link]
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Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]
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Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]
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A Technical Guide to Diphenyl-D10-amine: Principles and Applications in Quantitative Analysis
This guide provides an in-depth technical overview of Diphenyl-D10-amine, a deuterated stable isotope-labeled compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, and critical applications as an internal standard in modern analytical workflows, particularly in mass spectrometry.
Core Chemical Identity
This compound, the isotopically labeled analog of Diphenylamine, is a synthetic compound where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution is fundamental to its utility in analytical chemistry, providing a distinct mass signature while maintaining nearly identical chemical behavior to its unlabeled counterpart.
The primary identifiers for this compound are consolidated below for precise compound verification and sourcing.
| Identifier | Value | Source |
| CAS Number | 37055-51-9 | Alfa Chemistry, CDN Isotopes[1][2] |
| PubChem CID | 87087746 | PubChem[3] |
| Molecular Formula | C₁₂HD₁₀N | Simson Pharma Limited[4] |
| Molecular Weight | 179.28 g/mol | PubChem[3] |
| InChI | InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | PubChem[3] |
| InChIKey | DMBHHRLKUKUOEG-LHNTUAQVSA-N | PubChem[3] |
| Canonical SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | PubChem[3] |
| Synonyms | Diphenylamine-d10, N-Phenylbenzenamine-d10, bis(phenyl-d5)amine | LGC Standards, PubChem[3][5] |
| Unlabeled CAS No. | 122-39-4 | CDN Isotopes[2] |
Physicochemical and Safety Profile
The physicochemical properties of this compound are virtually identical to those of unlabeled Diphenylamine due to the negligible impact of deuterium substitution on chemical behavior.
-
Appearance: Typically a colorless to pale yellow or tan crystalline solid. Commercial samples may appear yellow or brown due to oxidation impurities.[1][6]
-
Odor: Possesses a slight, pleasant floral or aromatic odor.[6][7]
-
Solubility: Dissolves well in many common organic solvents like ethanol, acetone, and chloroform but is only moderately or slightly soluble in water.[1][8]
-
Melting Point: Approximately 52-54°C.[7]
-
Boiling Point: Approximately 302°C.[7]
-
Stability: The compound is stable under recommended storage conditions (room temperature, protected from light and moisture).[2] However, it may discolor upon exposure to light and is incompatible with strong acids and strong oxidizing agents.[7]
Safety and Handling Precautions
As with its unlabeled analog, this compound is classified as toxic and requires careful handling.
-
General Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[2][9]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances.[2][10]
-
First Aid: In case of skin contact, flush with plenty of soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if swallowed or if significant exposure occurs.[2]
-
Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects and should be disposed of as hazardous waste, avoiding release into the environment.[10][11]
The Scientific Rationale: Application as an Internal Standard
The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to deliver the highest accuracy and precision.[3] The core principle is that a SIL-IS behaves almost identically to the target analyte throughout the entire analytical process but is distinguishable by the mass spectrometer due to its mass difference.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Causality Behind Using a Deuterated Standard:
-
Correction for Sample Preparation Losses: When a known quantity of this compound is added (spiked) into a sample at the very beginning of the workflow, it experiences the same physical losses as the native Diphenylamine during subsequent extraction, evaporation, and reconstitution steps.[3] By measuring the ratio of the analyte to the standard at the end, any losses are effectively cancelled out.
-
Mitigation of Matrix Effects: In complex biological or environmental samples, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression or enhancement.[12] Because the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same matrix effects. The ratiometric measurement therefore corrects for this variability, leading to more accurate results.[13]
-
Compensation for Instrument Variability: Minor fluctuations in injection volume or instrument sensitivity are normalized because they affect both the analyte and the internal standard equally.[14]
This self-validating system ensures that the final calculated concentration is robust, reproducible, and reliable, which is paramount in regulated environments such as clinical drug monitoring and environmental testing.
Experimental Protocol: Quantification of Diphenylamine in Water by LC-MS/MS
This section provides a detailed, step-by-step methodology for the quantification of Diphenylamine in environmental water samples using this compound as an internal standard. This protocol is based on established methods for similar aromatic amines.[15]
Materials and Reagents
-
Standards: Diphenylamine (≥99.5% purity) and this compound (isotopic purity ≥98%).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Acid: LC-MS grade formic acid.
-
Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL).
-
Equipment: Calibrated micropipettes, vortex mixer, SPE manifold, nitrogen evaporator, LC-MS/MS system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diphenylamine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Diphenylamine stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation Workflow (Solid-Phase Extraction)
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
-
Sample Collection: Collect 100 mL of the water sample. If it contains particulates, filter it through a 0.45 µm glass fiber filter.
-
Internal Standard Spiking: To the 100 mL water sample, add 100 µL of the 100 ng/mL this compound IS spiking solution. This results in a final IS concentration of 100 pg/mL.
-
Expertise Insight: Spiking the IS at the very beginning is crucial. It ensures the IS undergoes every potential source of loss or variability that the analyte does, which is the entire basis for its corrective power.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned cartridge at a steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained Diphenylamine and this compound from the cartridge with 5 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Diphenylamine: Precursor ion (Q1) m/z 170.1 -> Product ion (Q3) [e.g., m/z 93.1].
-
This compound: Precursor ion (Q1) m/z 180.2 -> Product ion (Q3) [e.g., m/z 98.1].
-
Trustworthiness Insight: The MRM transitions must be highly specific and optimized for both the analyte and the IS to ensure selective and sensitive detection without crosstalk. The product ion for the deuterated standard should ideally correspond to a deuterated fragment to confirm its identity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the Diphenylamine and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample and calibration standard: PAR = (Peak Area of Analyte) / (Peak Area of IS).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of Diphenylamine in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Techno PharmChem. (n.d.). DIPHENYLAMINE Safety Data Sheet. Retrieved from [Link]
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Local Pharma Guide. (n.d.). CAS NO. 37055-51-9 | this compound. Retrieved from [Link]
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OSHA. (2023). DIPHENYLAMINE. Occupational Safety and Health Administration. Retrieved from [Link]
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Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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ScienceMadness Wiki. (2023). Diphenylamine. Retrieved from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Diphenylamine in Biological Matrices Using Diphenyl-D10-amine as an Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Bioanalysis
Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity. However, the accuracy and reproducibility of these measurements can be significantly compromised by several unavoidable sources of variability.[1] These challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, whole blood) can interfere with the ionization of the target analyte, leading to unpredictable ion suppression or enhancement that compromises data integrity.[1]
-
Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]
-
Instrumental Drift: Minor fluctuations in the performance of the LC and MS systems over the course of an analytical run can introduce systematic errors.[2]
To surmount these challenges, the use of a suitable internal standard (IS) is not merely recommended; it is essential for developing a robust and reliable method. The ideal IS is a compound that mimics the physicochemical behavior of the analyte as closely as possible. For this reason, stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[3][4] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction recovery losses.[3][4] Because it is distinguished from the analyte by its higher mass, it allows for precise correction of experimental variability.[2][4]
This application note provides a comprehensive protocol for the quantification of Diphenylamine, an aromatic amine used as an industrial antioxidant and fungicide, using its deuterated analogue, Diphenyl-D10-amine , as an internal standard.[5][6]
Analyte and Internal Standard Profile
The structural similarity and mass difference between Diphenylamine and its deuterated internal standard are fundamental to the success of this method.
| Property | Diphenylamine (Analyte) | This compound (Internal Standard) | Rationale for Use |
| Chemical Structure | (C₆H₅)₂NH | (C₆D₅)₂NH | Identical structures ensure co-elution and similar behavior during extraction and ionization. |
| Molecular Formula | C₁₂H₁₁N | C₁₂HD₁₀ | Deuterium substitution provides a distinct mass shift. |
| Molar Mass | 169.23 g/mol [6] | 179.28 g/mol [7] | A +10 Da mass difference allows for clear separation and detection by the mass spectrometer without isotopic crosstalk. |
| CAS Number | 122-39-4[6] | 37055-51-9[7] | Unique identifiers for sourcing and documentation. |
| Appearance | Colorless to yellow solid[6][8] | White solid[9] | N/A |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this method relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[][11] This technique is a definitive method for quantification due to its high accuracy and precision.[12][13] The process is as follows:
-
A precise and known quantity of the internal standard (this compound) is added ("spiked") into every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[11]
-
During sample preparation (e.g., protein precipitation and extraction), any physical loss of the target analyte will be accompanied by an identical proportional loss of the internal standard.
-
During LC-MS/MS analysis, the instrument measures the peak area response for both the analyte and the internal standard.
-
The final concentration is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. Because any variability affects both compounds equally, this ratio remains constant and directly proportional to the analyte's initial concentration, effectively canceling out errors.[1]
LC-MS/MS Instrumental Conditions
The following conditions have been optimized for the separation and detection of Diphenylamine.
| Parameter | Condition | Rationale |
| LC System | Standard UPLC/HPLC System | Provides necessary separation and flow control. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for aromatic amines. [14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. [15] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | Provides efficient separation from matrix components. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-selectivity MRM experiments. |
| Ionization | Electrospray Ionization, Positive (ESI+) | Amines readily form positive ions [M+H]⁺. [14] |
| MRM Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring precursor-product ion transitions. |
Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Diphenylamine | 170.1 | 93.1 | 50 | 25 |
| This compound | 180.1 | 98.1 | 50 | 25 |
Method Validation Protocol
A full method validation must be performed to ensure the method is reliable for its intended purpose, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). [16][17][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria (per FDA Guidance)[16][17] |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (CV) should be ≤15% (≤20% at LLOQ). |
| LLOQ | Lowest concentration measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤20% CV, S/N ratio >10. |
| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor should be consistent across lots (CV ≤15%). |
| Stability | Ensure analyte integrity under various storage and handling conditions (freeze-thaw, bench-top, etc.). | Mean concentration should be within ±15% of nominal baseline samples. |
Data Analysis and Example Results
-
Integration: The chromatographic peaks for the Diphenylamine and this compound MRM transitions are integrated to obtain the peak area.
-
Ratio Calculation: The peak area ratio (PAR) is calculated: PAR = Area of Diphenylamine / Area of this compound.
-
Calibration Curve: A linear regression analysis is performed by plotting the PAR against the nominal concentration of the calibration standards. The resulting equation (y = mx + c) is used to calculate the concentration of unknown samples.
Example Validation Summary Data:
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1.0 - 1000 ng/mL |
| Inter-day Accuracy | 95.2% - 104.5% |
| Inter-day Precision (CV) | 3.1% - 7.8% |
| LLOQ | 1.0 ng/mL (Accuracy: 98.7%, Precision: 9.2% CV) |
| Mean Extraction Recovery | ~85% |
Discussion and Conclusion
The use of a stable isotope-labeled internal standard like this compound is critical for mitigating the inherent variability of LC-MS/MS analysis in complex biological matrices. [3][4]Its chemical identity with the analyte ensures that it accurately tracks and corrects for inconsistencies in sample preparation and instrumental response. [1]While SIL-IS are highly effective, it is crucial to ensure chromatographic separation is adequate to resolve the analyte from regions of significant ion suppression, as even deuterated standards can be subject to differential matrix effects if co-elution occurs on a steep gradient of matrix interference. [19] This application note details a robust, accurate, and precise LC-MS/MS method for the quantitative determination of Diphenylamine in plasma. The protocol, which employs this compound as an internal standard and follows established validation guidelines, is fit for purpose in regulated bioanalytical environments, including pharmacokinetic, toxicokinetic, and other drug development studies.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
- Isotope Dilution Mass Spectrometry (IDMS). (n.d.). Creative Proteomics.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.
- Optimized parameters for MS/MS. (n.d.). ResearchGate.
- Principles of mass spectrometry | Isotope Geochemistry Class Notes. (n.d.). Fiveable.
- This compound. (n.d.). PubChem.
- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
- STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. (n.d.). Imre Blank's.
- Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube.
- What Is Isotope Dilution Mass Spectrometry?. (2025, July 11). YouTube.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Separation of Diphenylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. (2019, March 19). MDPI.
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025, August 7). ResearchGate.
- FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). ACCP.
- A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. (n.d.). Benchchem.
- Diphenylamine-d10 37055-51-9 wiki. (n.d.). ChemicalBook.
- DIPHENYLAMINE PRODUCT IDENTIFICATION. (n.d.). Google Scholar.
- This compound. (n.d.). LGC Standards.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Google Scholar.
- A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. (2019, April 15). PubMed.
- Diphenylamine. (n.d.). Wikipedia.
- Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). NIH.
- Internal Standard positive correlation to [Analyte]. (2023, January 30). Chromatography Forum.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). myadlm.org.
- Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. (2023, January 11). DOI.
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Application Note: Quantitative Analysis of Aromatic Amines using Diphenyl-D10-amine as an Isotope Dilution Internal Standard
Abstract
Aromatic amines are a class of compounds widely used in industrial processes and are present in various consumer products, leading to widespread human exposure.[1] Many of these compounds are classified as known or suspected carcinogens, necessitating sensitive and accurate analytical methods for their quantification in diverse matrices.[2] This application note presents a robust and validated methodology for the quantitative analysis of aromatic amines in environmental and biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the advantages of the stable isotope-labeled internal standard, Diphenyl-D10-amine, to ensure high accuracy and precision through isotope dilution.
Introduction: The Rationale for Isotope Dilution in Aromatic Amine Analysis
The quantitative analysis of aromatic amines is often challenging due to their potential for volatility, polarity, and susceptibility to matrix effects, which can lead to analyte loss during sample preparation and variations in instrument response.[3] To overcome these analytical hurdles, the use of stable isotope-labeled (SIL) internal standards is the most reliable approach for achieving accurate quantification.[4] SIL internal standards, such as this compound, are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium.
The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the SIL internal standard to the sample at the earliest stage of the analytical workflow. The SIL standard co-elutes with the native analyte and experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement. By measuring the ratio of the signal from the native analyte to that of the SIL internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[3] The use of deuterated compounds, such as this compound, is a well-established strategy to enhance the metabolic stability and improve the pharmacokinetic profiles of molecules, a principle that also benefits its use as a stable internal standard.[5][6]
This guide provides detailed protocols for the application of this compound in the quantitative analysis of aromatic amines by both GC-MS and LC-MS/MS, offering flexibility for different laboratory setups and sample types.
Experimental Workflow Overview
The overall analytical workflow is designed to ensure robust and reproducible results. The key stages are outlined in the diagram below.
Caption: General workflow for the quantitative analysis of aromatic amines.
Materials and Reagents
-
Solvents: HPLC-grade or equivalent (Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate).
-
Reagents: Formic acid, Ammonium acetate, Sodium hydroxide, Anhydrous sodium sulfate.
-
Standards: Certified reference standards of target aromatic amines and this compound.
-
Derivatization Agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluoropropionic anhydride (PFPA).
-
Solid Phase Extraction (SPE) Cartridges: As required for the specific matrix (e.g., C18, HLB).
-
Glassware: Volumetric flasks, autosampler vials with inserts, centrifuge tubes.
Protocol 1: GC-MS Analysis of Aromatic Amines
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile aromatic amines.[7][8] Derivatization is often necessary to improve the chromatographic properties and thermal stability of the analytes.[9][10]
Sample Preparation and Derivatization
-
Sample Spiking: To a 1 mL aliquot of the sample (e.g., urine, water extract), add a known concentration of this compound internal standard solution (e.g., 100 ng/mL).
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Adjust the sample pH to >9 with NaOH. Extract three times with 5 mL of dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample and wash with a suitable solvent to remove interferences. Elute the analytes with a small volume of an appropriate organic solvent.
-
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of PFPA. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Splitless mode, 280°C, 1 µL injection volume |
| Oven Program | Initial 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line | 280°C |
| Ion Source | 230°C |
| Quadrupole | 150°C |
Table 1: Recommended GC-MS parameters.
SIM Ion Selection
The selection of appropriate ions for monitoring is crucial for selectivity and sensitivity. An example for Diphenylamine and its deuterated internal standard is provided below.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Diphenylamine | 169 | 168, 167 |
| This compound | 179 | 178, 176 |
Table 2: Example SIM ions for Diphenylamine and this compound.
Protocol 2: LC-MS/MS Analysis of Aromatic Amines
LC-MS/MS offers high sensitivity and selectivity for a wide range of aromatic amines, often without the need for derivatization.[1][2][11] This makes it a faster and more direct method for many applications.
Sample Preparation
-
Sample Spiking: To a 1 mL aliquot of the sample, add a known concentration of this compound internal standard solution (e.g., 100 ng/mL).
-
Extraction: Perform LLE or SPE as described in section 4.1.
-
Concentration and Reconstitution: Evaporate the solvent to dryness and reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 3: Recommended LC-MS/MS parameters.
MRM Transition Selection
MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Caption: MRM concept for analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (V) |
| Diphenylamine | 170.1 | 93.1 | 168.1 | 20 |
| This compound | 180.1 | 100.1 | 178.1 | 20 |
Table 4: Example MRM transitions for Diphenylamine and this compound.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target aromatic amines and a constant concentration of this compound.
-
Response Ratio: For each calibration standard and sample, calculate the peak area ratio of the analyte to the internal standard.
-
Linear Regression: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Method Validation
To ensure the reliability of the method, a thorough validation should be performed according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[12][13][14] Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve (R² > 0.99).
-
Accuracy: Determined by analyzing spiked samples at different concentrations. Recoveries should typically be within 80-120%.
-
Precision: Assessed by replicate analyses of spiked samples. The relative standard deviation (RSD) should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level standards (LOD S/N ≥ 3, LOQ S/N ≥ 10).
-
Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. The use of this compound should effectively compensate for these effects.[3]
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.999 |
| Accuracy (%) | 80 - 120 | 95 - 105 |
| Precision (RSD%) | < 15 | < 10 |
| LOQ (ng/mL) | Analyte dependent | 0.1 - 1.0 |
Table 5: Typical method validation performance data.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of aromatic amines in complex matrices. The protocols detailed in this application note for both GC-MS and LC-MS/MS offer high accuracy, precision, and sensitivity, effectively mitigating the challenges associated with matrix effects and analyte loss. By implementing this isotope dilution methodology, researchers and scientists can achieve high-quality, defensible data for regulatory compliance, environmental monitoring, and toxicological studies.
References
-
Oxford Academic. (2010, December 20). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid. Retrieved from [Link]
-
Biomedical and Environmental Mass Spectrometry. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
-
Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
-
Journal of Environmental Sciences. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2021, August 15). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Open Exploration Publishing. (n.d.). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Retrieved from [Link]
-
ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
Journal of Chromatography A. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Utility of the deuterated compounds described in this study for the.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). A general, versatile and divergent synthesis of selectively deuterated amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
-
National Institutes of Health. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Results of the EPA Method 1631 Validation Study. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, September 29). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Methods Development and Methods Validation for the RCRA Program. Retrieved from [Link]
-
PubMed. (1984, November 9). Quantitative analysis of aromatic amines in human urine by gas chromatography-mass spectrometry-selected-ion monitoring. Retrieved from [Link]
-
PubMed. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]
-
ACS Publications. (2024, February 19). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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Application Note: Quantitative Analysis of Aromatic Amines Using Isotope Dilution Mass Spectrometry with Diphenyl-D10-amine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Principle and Power of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive measurement principle for achieving the highest level of accuracy and precision in quantitative analysis.[1][2] Its power lies in the use of a stable, isotopically labeled version of the analyte as an internal standard.[3][] This standard, in our case Diphenyl-D10-amine, is chemically identical to the analyte of interest, diphenylamine, but has a different mass due to the replacement of hydrogen atoms with deuterium.[5][6][7][8] By adding a known amount of the labeled standard to a sample, any subsequent sample loss during preparation or analysis affects both the analyte and the standard equally.[1][9] The final measurement relies on the ratio of the analyte to the isotopically labeled standard, which remains constant regardless of volume changes or extraction efficiency.[][10] This makes IDMS particularly robust for complex matrices where analyte recovery can be variable.[11]
This application note provides a comprehensive protocol for the quantification of diphenylamine in a sample matrix using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Role of this compound as an Internal Standard
This compound is an ideal internal standard for the analysis of diphenylamine for several key reasons:
-
Chemical and Physical Equivalence: It shares the same chemical and physical properties as diphenylamine, ensuring it behaves identically during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The 10 deuterium atoms provide a clear mass shift, allowing for distinct detection by the mass spectrometer without isotopic overlap.
-
Co-elution: It co-elutes with the native diphenylamine, ensuring that any matrix effects or fluctuations in ionization efficiency at that specific retention time are experienced by both compounds, thus being corrected for in the ratio measurement.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for IDMS analysis.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Detailed Protocol
This protocol is a representative example and may require optimization for specific matrices.
Materials and Reagents
-
Diphenylamine (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, tissue homogenate, environmental sample)
-
Solvents for extraction (e.g., methyl-tert-butyl ether (MTBE))[12]
Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve diphenylamine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of diphenylamine by serial dilution of the primary stock solution with methanol:water (50:50, v/v).
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration that will yield a robust signal in the final sample extract.
-
Sample Preparation
-
Aliquoting: Aliquot a known volume or weight of the sample into a clean tube.
-
Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample, calibration standard, and quality control (QC) sample.
-
Equilibration: Vortex the samples briefly and allow them to equilibrate for at least 15 minutes to ensure thorough mixing of the analyte and the internal standard.
-
Extraction (Example: Liquid-Liquid Extraction):
-
Add an appropriate volume of extraction solvent (e.g., MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 5 µm)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diphenylamine | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Note: The specific m/z values for precursor and product ions must be determined by direct infusion of the individual standards into the mass spectrometer.
Calibration and Quantification
-
Prepare a calibration curve by spiking a blank matrix with known concentrations of diphenylamine and a constant concentration of this compound.
-
Process the calibration standards alongside the unknown samples.
-
Plot the ratio of the peak area of diphenylamine to the peak area of this compound against the concentration of diphenylamine.
-
Use a linear regression model to fit the calibration curve.
-
Calculate the concentration of diphenylamine in the unknown samples using the regression equation from the calibration curve.
Method Validation: A Self-Validating System
A robust IDMS method requires thorough validation to ensure its fitness for purpose.[13][14] The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and ICH.[15][16][17]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[18] | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value.[18] | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20] | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21] | Signal-to-noise ratio ≥ 3. |
| Recovery | The extraction efficiency of an analytical method. While IDMS corrects for recovery, it is good practice to assess it to ensure the extraction is efficient. | Consistent and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. | The ratio of the analyte response in the presence and absence of the matrix should be consistent across different lots of the matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
Isotope Dilution Mass Spectrometry using this compound as an internal standard offers a highly accurate and precise method for the quantification of diphenylamine. The inherent ability of IDMS to correct for variations in sample preparation and matrix effects makes it a superior technique for challenging analytical applications in research, drug development, and environmental monitoring.[22] Proper method development and validation are crucial to ensure the generation of reliable and defensible data.[19][23]
References
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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Isotope dilution. In: Wikipedia. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
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Isotope dilution. In: Britannica. Available from: [Link]
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Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available from: [Link]
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What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone. Available from: [Link]
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Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines. PubMed. Available from: [Link]
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Detection Limit of Isotope Dilution Mass Spectrometry. NIST. Available from: [Link]
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Development and validation of a primary IDMS method for the quantification of 12 sulfonamides in meat by using LC-MS/MS. ResearchGate. Available from: [Link]
-
Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). ResearchGate. Available from: [Link]
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Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. ResearchGate. Available from: [Link]
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Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. PubMed. Available from: [Link]
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Development and validation of a rapid liquid chromatography isotope dilution tandem mass spectrometry (LC-IDMS/MS) method for serum creatinine. PubMed. Available from: [Link]
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Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology. Available from: [Link]
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Isotope dilution mass spectrometry and the National Reference System. PubMed. Available from: [Link]
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Isotope Metrology. National Institute of Standards and Technology. Available from: [Link]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Summary of NIST/SIM Chemical Metrology Working Group Training Opportunity: Isotope Dilution-Mass Spectrometry Clinical Measurement Course. National Institute of Standards and Technology. Available from: [Link]
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DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available from: [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Available from: [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
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Application Notes and Protocols: Preparation of Diphenyl-D10-amine Standard Solutions
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of high-purity Diphenyl-D10-amine standard solutions. This compound serves as a critical internal standard in a multitude of analytical applications, particularly in mass spectrometry-based quantification, due to its chemical similarity to its non-deuterated analog, diphenylamine.[1][2][3] The replacement of hydrogen with deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established principles of analytical chemistry and safe laboratory practice.
Introduction to this compound
This compound, the deuterated isotopologue of diphenylamine, is a stable, non-volatile aromatic secondary amine.[5] Its utility as an internal standard is predicated on its ability to mimic the analytical behavior of the target analyte (diphenylamine) while being distinguishable by mass.[2][3] The ten deuterium atoms provide a significant mass increase, placing its signal outside the natural isotopic distribution of the unlabeled compound and thus preventing analytical interference.[3]
A foundational understanding of the physicochemical properties of this compound is paramount for the successful preparation of accurate and stable standard solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₂D₁₀NH | [5] |
| Molecular Weight | 179.29 g/mol | [5][6] |
| CAS Number | 37055-51-9 | [5][6] |
| Appearance | White to tan solid | [7] |
| Melting Point | 52 - 54 °C | [7] |
| Boiling Point | 302 °C | [7] |
| Water Solubility | 53 mg/L | [7] |
| Log P (octanol/water) | 3.5 | [7] |
| Isotopic Enrichment | ≥ 98 atom % D | [5][6] |
| Stability | Stable under recommended storage conditions. May discolor on exposure to light. Incompatible with strong acids and strong oxidizing agents. | [1][6] |
Safety and Handling Precautions
As a deuterated compound and an aromatic amine, this compound requires careful handling to ensure personnel safety and maintain the integrity of the standard.
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.[8] It may also cause damage to organs through prolonged or repeated exposure.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to avoid inhalation of the powdered substance.
-
Hygroscopicity and Isotopic Exchange: Deuterated compounds can be susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture, which can compromise the isotopic purity of the standard.[10][11] It is therefore crucial to handle the compound in a dry environment and minimize its exposure to air.[10][11][12]
Protocol for Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of a primary stock solution of this compound using the gravimetric method. This method is preferred for its accuracy and traceability.[13][14]
Materials and Equipment
-
This compound (solid, ≥98% isotopic purity)
-
High-purity solvent (e.g., methanol, acetonitrile, or toluene, HPLC grade or higher)
-
Analytical balance (readable to at least 0.0001 g)
-
10 mL Class A volumetric flask with a ground glass stopper
-
Glass funnel
-
Spatula
-
Pasteur pipette
-
Ultrasonic bath
-
Amber glass vial with a PTFE-lined cap for storage
Step-by-Step Procedure
-
Pre-equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a clean, tared weigh boat using an analytical balance. Record the exact weight. The use of a high-precision balance is critical to minimize weighing errors.[13]
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask using a glass funnel. Rinse the weigh boat and funnel with small aliquots of the chosen solvent to ensure the complete transfer of the compound into the flask.
-
Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to aid in complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.[13]
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the this compound and the volume of the volumetric flask.
Concentration (mg/mL) = (Weight of this compound in mg) / (Volume of volumetric flask in mL)
-
Transfer and Labeling: Transfer the prepared stock solution to a clean, amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and the name of the preparer.[13]
Rationale for Procedural Choices
-
Solvent Selection: Diphenylamine is soluble in various organic solvents, including acetone, benzene, and ethanol.[15] For analytical purposes, high-purity solvents like methanol or acetonitrile are often chosen for their compatibility with chromatographic systems (e.g., LC-MS).
-
Class A Volumetric Glassware: The use of Class A volumetric flasks is mandated for the preparation of standard solutions due to their high accuracy and low tolerance for error in volume measurement.[13]
-
Ultrasonication: This step is included to ensure the complete dissolution of the solid, which is critical for the accuracy of the final concentration.
-
Amber Glassware: Diphenylamine may discolor upon exposure to light.[1] The use of amber glassware protects the standard solution from photodegradation, thereby extending its shelf life.
Preparation of Working Standard Solutions
Working standard solutions are typically prepared by diluting the stock solution to the desired concentration range for building calibration curves.[14][16][17]
Serial Dilution Protocol
This example describes the preparation of a 10 µg/mL working solution from the 1 mg/mL stock solution.
-
Materials:
-
1 mg/mL this compound stock solution
-
High-purity solvent (same as used for the stock solution)
-
Calibrated micropipettes or Class A volumetric pipettes and flasks
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the calibration mark with the solvent.
-
Stopper the flask and invert it 15-20 times to ensure thorough mixing.
-
This results in a 10 µg/mL working standard solution.
-
Further serial dilutions can be performed to generate a series of calibration standards.
-
Table 2: Example Serial Dilution Scheme
| Target Concentration | Volume of Stock/Previous Standard | Final Volume |
| 10 µg/mL | 100 µL of 1 mg/mL Stock | 10 mL |
| 1 µg/mL | 1 mL of 10 µg/mL Standard | 10 mL |
| 100 ng/mL | 1 mL of 1 µg/mL Standard | 10 mL |
| 10 ng/mL | 1 mL of 100 ng/mL Standard | 10 mL |
Workflow Visualization
The following diagram illustrates the key stages in the preparation of this compound standard solutions.
Caption: Workflow for preparing stock and working standard solutions.
Storage and Stability
Proper storage is essential to maintain the integrity and concentration of the prepared standard solutions.
-
Stock Solutions: Store stock solutions in tightly sealed amber glass vials with PTFE-lined caps at a recommended temperature (often refrigerated, but check manufacturer's guidelines).[6][11][13] This minimizes solvent evaporation and protects against light.
-
Working Solutions: Due to their lower concentrations, working solutions are generally less stable.[17] It is often recommended to prepare fresh working solutions daily from the stock solution.[16]
-
Long-Term Stability: The stability of this compound solutions is dependent on the solvent and storage conditions.[17] It is good practice to re-evaluate the purity and concentration of the stock solution periodically, especially if it has been stored for an extended period (e.g., >3 years).[6][18]
Disposal
Deuterated waste should be treated as hazardous chemical waste.[10] Dispose of all unused solutions and contaminated materials in accordance with local, state, and federal regulations. Segregate waste streams as appropriate (e.g., chlorinated vs. non-chlorinated solvents).[10]
References
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- C/D/N Isotopes. (2015). Safety Data Sheet - this compound.
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- The Chemistry Blog. (2024). How To Make A Standard Solution.
- C/D/N Isotopes. (n.d.). This compound.
- Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?.
- Slideshare. (n.d.). how to prepare standard solutions.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- Shimadzu. (n.d.). Standard Solutions for Reference and Calibration: Basic Facts and Practical Guidelines.
- BenchChem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.
- PubChem. (n.d.). This compound.
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- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
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- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResolveMass Laboratories Inc. (n.d.). This compound | CAS 37055-51-9.
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
- Alfa Chemistry. (n.d.). CAS 37055-51-9 this compound.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Diphenylamine.
- Piochem. (n.d.). DIPHENYL AMINE AR.
- Local Pharma Guide. (n.d.). CAS NO. 37055-51-9 | this compound | C12HD10N.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Sciencemadness Wiki. (2023). Diphenylamine.
- Agilent Technologies. (2024). Diphenylamine Standard (1X1 mL) - Safety Data Sheet.
- Cambridge Isotope Laboratories. (n.d.). Diphenylamine (diphenyl-D₁₀, 98%).
- LGC Standards. (n.d.). This compound | CAS 37055-51-9.
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Application Note: Diphenyl-D10-amine as a Novel Tracer for In Vivo Metabolic Studies
For: Researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug disposition studies.
Introduction: Unveiling Metabolic Fates with Stable Isotope Labeling
Stable isotope labeling has emerged as a transformative technology in the field of metabolomics, enabling researchers to trace the intricate pathways of molecules within a biological system.[1] By introducing compounds enriched with stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), we can follow their metabolic journey, providing dynamic insights that static measurements cannot offer.[2][3] This application note introduces Diphenyl-D10-amine, a deuterated analogue of diphenylamine, as a powerful tracer for in vivo metabolic studies.
Diphenylamine, an antioxidant used in various industrial and agricultural applications, undergoes metabolic transformation in biological systems.[4][5] Understanding its metabolic fate is crucial for assessing its toxicological profile and its effects on cellular processes.[6][7] this compound, where ten hydrogen atoms on the phenyl rings are replaced with deuterium, serves as an ideal tracer. Its increased mass allows for clear differentiation from its endogenous, non-labeled counterpart by mass spectrometry, while its chemical reactivity remains virtually identical.[8][9] This enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the safety concerns associated with radioactive isotopes.[3]
This guide provides a comprehensive overview of the principles, experimental design, and analytical protocols for utilizing this compound in metabolic research.
Core Principles: Why Use a Deuterated Tracer?
The fundamental advantage of using this compound lies in the principles of stable isotope-resolved metabolomics (SIRM).[3] When introduced into a biological system, this compound is metabolized by the same enzymatic machinery that acts on endogenous diphenylamine.[4] The deuterium atoms act as a "heavy" tag, increasing the mass of the parent compound and its subsequent metabolites by ten atomic mass units (and slightly less for metabolites that have lost a phenyl group). This mass shift is readily detectable by mass spectrometry (MS), allowing for the unambiguous identification and quantification of the tracer and its metabolic products against a complex biological background.[2][10]
Key Advantages:
-
High Specificity: The distinct mass difference allows for clear differentiation from endogenous compounds.[8]
-
Safety: Deuterium is a stable, non-radioactive isotope, making it safe for in vivo studies in animals and potentially humans.[1]
-
Quantitative Accuracy: When used in conjunction with non-labeled internal standards, deuterated compounds enable highly accurate quantification through isotope dilution mass spectrometry.[11][12]
-
Mechanistic Insights: Tracing the incorporation of deuterium into downstream metabolites helps to elucidate metabolic pathways and reaction kinetics.[3][13]
Metabolic Profile of Diphenylamine: The Basis for Tracing
Understanding the known metabolic pathways of diphenylamine is essential for designing and interpreting studies using its deuterated analogue. The primary metabolic transformations involve oxidation and conjugation.[6][14]
-
Hydroxylation: The primary metabolic route is the hydroxylation of the phenyl rings, predominantly at the para (4) position, to form 4-hydroxydiphenylamine. Further hydroxylation can occur to form dihydroxy-diphenylamine, such as 4,4'-dihydroxy-DPA.[14]
-
Conjugation: The hydroxylated metabolites are then often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[14]
-
Other Pathways: While less common, other metabolic transformations, including the formation of indophenol, have been reported.[14] In some biological systems, dioxygenation can lead to the cleavage of the molecule into aniline and catechol.[15]
The use of this compound will allow for the precise tracking of these transformations, confirming known pathways and potentially identifying novel metabolites.
Experimental Design and Workflow
A well-designed in vivo study is critical for obtaining meaningful data. The following workflow provides a general framework that can be adapted to specific research questions.
Figure 1: General workflow for an in vivo metabolic study using this compound.
Detailed Protocols
Protocol 1: In Vivo Administration of this compound
This protocol outlines the oral administration of this compound to a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Metabolic cages for sample collection
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniformity.
-
Animal Dosing: Administer the prepared dose to the animals via oral gavage. The volume should be appropriate for the animal's weight.[16][17]
-
Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a specified time course (e.g., 0-8h, 8-24h, 24-48h).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the extraction of this compound and its metabolites from plasma and tissue homogenates.
Materials:
-
Biological samples (plasma, tissue homogenates)
-
Internal Standard (IS): Non-labeled Diphenylamine
-
Acetonitrile (ACN)
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Plasma Extraction:
-
To 100 µL of plasma, add 20 µL of the internal standard solution (Diphenylamine in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
-
Tissue Extraction:
-
Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
To a known amount of tissue homogenate, add the internal standard.
-
Perform protein precipitation and extraction as described for plasma. For fatty tissues, a liquid-liquid extraction or solid-phase extraction may be necessary for further cleanup.
-
Protocol 3: LC-MS/MS Analysis
This protocol outlines a general method for the detection and quantification of this compound and its expected metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Set up transitions for the parent compound, expected metabolites, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 180.2 | Fragment 1 |
| Hydroxy-DPA-D9 | 196.2 | Fragment 2 |
| Dihydroxy-DPA-D8 | 212.2 | Fragment 3 |
| Diphenylamine (IS) | 170.1 | Fragment 4 |
Note: The exact m/z values and fragment ions will need to be optimized experimentally.
Data Analysis and Interpretation
The analysis of the mass spectrometry data is a critical step in elucidating the metabolic fate of this compound.
-
Metabolite Identification: Screen for potential metabolites by looking for the characteristic mass shift of the deuterated tracer. The isotopic pattern of the deuterated compounds will also aid in their identification.[2]
-
Quantitative Analysis: Quantify the concentration of this compound and its metabolites in each sample by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve using standards of known concentrations.[11]
-
Pharmacokinetic and Metabolic Profiling: Use the quantitative data to determine pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and to map the metabolic profile of this compound over time and across different tissues.
Trustworthiness and Method Validation
To ensure the reliability of the results, the analytical method must be thoroughly validated.
Validation Parameters:
-
Specificity: Ensure that there are no interfering peaks from the biological matrix at the retention times of the analytes and the internal standard.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[18]
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analytes.[12]
-
Stability: Assess the stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
This compound is a valuable tool for researchers investigating the metabolism and disposition of diphenylamine and related compounds. Its use in stable isotope-resolved metabolomics studies provides a safe and effective means to gain deep insights into metabolic pathways and kinetics. The protocols and guidelines presented here offer a robust framework for the successful implementation of this compound as a metabolic tracer, ultimately contributing to a better understanding of xenobiotic metabolism and its implications for health and disease.
References
- An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics - Benchchem. (URL: )
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Diphenylamine - Wikipedia. (URL: [Link])
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Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central. (URL: [Link])
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Stable isotope labeled metabolomics improves identification of novel metabolites and pathways - Bioanalysis Zone. (URL: [Link])
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Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (URL: [Link])
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (URL: [Link])
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DIPHENYLAMINE (030) EXPLANATION Diphenylamine was originally evaluated in 1969 and subsequently in 1976, 1979, 1984 and 1998. I - Food and Agriculture Organization of the United Nations. (URL: [Link])
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Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC - NIH. (URL: [Link])
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Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem. (URL: [Link])
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Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI - NIH. (URL: [Link])
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Metabolic denitrosation of diphenylnitrosamine: a possible bioactivation pathway - PMC. (URL: [Link])
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Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC - NIH. (URL: [Link])
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Hydrogen–deuterium exchange - Wikipedia. (URL: [Link])
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Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. (URL: [Link])
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Stable isotope tracing to assess tumor metabolism in vivo - PMC - PubMed Central - NIH. (URL: [Link])
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Stable isotope tracer methods for in vivo investigations - PubMed - NIH. (URL: [Link])
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Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - NIH. (URL: [Link])
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Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo - Lirias. (URL: [Link])
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Diphenylamine - Sciencemadness Wiki. (URL: [Link])
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Performing Hydrogen/Deuterium Exchange with Mass Spectrometry | BioPharm International. (URL: [Link])
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Diphenylamine: an unusual antioxidant - PubMed - NIH. (URL: [Link])
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Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed. (URL: [Link])
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(PDF) Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - ResearchGate. (URL: [Link])
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Diphenylamine (T3D4497) - T3DB. (URL: [Link])
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Improved application of the diphenylamine reaction for the determination of DNA - Sci-Hub. (URL: [Link])
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ESTIMATION OF DNA BY DIPHENYLAMINE REACTION. (URL: [Link])
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(PDF) Diphenylamine: An unusual antioxidant - ResearchGate. (URL: [Link])
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Estimation of dna by diphenylamine method | PPTX - Slideshare. (URL: [Link])
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Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])
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VALIDATION OF ANALYTICAL METHODS - IKEV. (URL: [Link])
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Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PubMed Central. (URL: [Link])
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Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC - NIH. (URL: [Link])
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Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - NIH. (URL: [Link])
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Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites | bioRxiv. (URL: [Link])
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A novel PET tracer 18F-deoxy-thiamine: synthesis, metabolic kinetics, and evaluation on cerebral thiamine metabolism status - PubMed Central. (URL: [Link])
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Deuterium Metabolic Imaging – Back to the Future - PMC - NIH. (URL: [Link])
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Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PubMed. (URL: [Link])
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Application Note: Development of Robust Analytical Methods for Diphenylamine Using Diphenyl-D10-amine as a Stable Isotope-Labeled Internal Standard
Abstract
This application note provides a comprehensive guide for the development and validation of robust analytical methods for the quantification of Diphenylamine (DPA) using its deuterated stable isotope-labeled (SIL) analog, Diphenyl-D10-amine, as an internal standard (IS). Diphenylamine is a compound of significant industrial and environmental interest, utilized as a stabilizer in propellants, an antioxidant in manufacturing, and in agriculture to prevent scald on apples.[1][2] Its presence in soil and water systems necessitates sensitive and accurate monitoring.[2][3] This guide details the rationale behind using a SIL-IS, provides step-by-step protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a framework for method validation. The methodologies described are designed for researchers, analytical scientists, and quality control professionals requiring high-fidelity quantitative analysis of DPA in complex matrices.
The Central Role of the Internal Standard in Quantitative Analysis
Accurate quantification in chromatography and mass spectrometry is often hindered by variability introduced during sample preparation and analysis.[4] Factors such as incomplete extraction recovery, sample matrix effects (ion suppression or enhancement), and fluctuations in instrument response can lead to significant data inaccuracy.[4] The use of an appropriate internal standard is the most effective strategy to correct for these variations.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Among available choices, a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[6] A SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., Hydrogen-1 with Deuterium, or Carbon-12 with Carbon-13).
The core principle is that a SIL-IS is chemically and physically almost identical to the analyte.[7] Consequently, it exhibits nearly the same behavior during every stage of the analytical process:
-
Sample Extraction: It mirrors the extraction efficiency of the native analyte.
-
Chromatographic Separation: It co-elutes with, or elutes very close to, the analyte, ensuring both experience the same matrix effects at the same time.[5]
-
Ionization: It responds to ionization conditions in the mass spectrometer source in a virtually identical manner.
By adding a known concentration of the SIL-IS to every sample, standard, and blank at the very beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample is lost or the instrument response varies, leading to highly accurate and precise results.[6]
This compound: The Ideal Partner for DPA Analysis
This compound, in which the ten hydrogen atoms on the phenyl rings are replaced with deuterium, is the ideal internal standard for DPA quantification. Its increased mass (+10 Da) allows it to be easily distinguished from the native DPA by the mass spectrometer, while its structure ensures its analytical behavior is a near-perfect match.
Foundational Steps in Method Development
A successful analytical method is built on a systematic approach to development and validation.[8][9]
Analyte & IS Characterization
Before beginning experimental work, it is crucial to understand the physicochemical properties of both DPA and this compound.
| Property | Diphenylamine (DPA) | This compound (DPA-d10) | Significance for Method Development |
| Formula | C₁₂H₁₁N | C₁₂D₁₀HN | Defines mass for MS detection. |
| Molar Mass | 169.23 g/mol | 179.29 g/mol | Allows for distinct mass-to-charge (m/z) ratios. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, acetone), moderately soluble in water.[1] | Assumed identical to DPA. | Guides selection of extraction solvents and chromatographic mobile phases. |
| Boiling Point | 302 °C[1] | Assumed similar to DPA. | Indicates suitability for Gas Chromatography. |
| pKa | 0.79 (conjugate acid)[1] | Assumed identical to DPA. | Informs mobile phase pH selection for LC to ensure consistent analyte charge state. |
Selecting the Analytical Technique: LC-MS/MS vs. GC-MS
DPA is amenable to analysis by both LC-MS/MS and GC-MS. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
LC-MS/MS: Generally preferred for complex matrices (e.g., soil, water, biological fluids) as it often requires less sample cleanup. It is highly selective and sensitive, making it ideal for trace-level quantification.
-
GC-MS: An excellent choice for volatile and thermally stable compounds like DPA. It is particularly well-suited for cleaner matrices or when analyzing DPA in organic solvents, such as in the quality control of smokeless powder.[10]
Protocol: Analysis of DPA in Soil by LC-MS/MS
This protocol describes a method for quantifying DPA in a complex environmental matrix, leveraging the advantages of a SIL-IS to overcome matrix effects.
Materials and Reagents
-
Diphenylamine (analytical standard grade)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | DPA: 170.1 → 93.1; DPA-d10: 180.1 → 98.1 |
| Source Temp | 150 °C |
| Desolvation Temp | 450 °C |
Experimental Protocol: Sample Preparation (QuEChERS-based)
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike with 50 µL of a 1 µg/mL this compound working solution. This is the critical step for ensuring accurate quantification.
-
Add 10 mL of Acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA) for cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an LC vial for analysis.
Workflow Diagram
Caption: LC-MS/MS workflow for DPA analysis using a SIL-IS.
Protocol: Analysis of DPA in Propellants by GC-MS
This protocol is tailored for determining the concentration of DPA as a stabilizer in a propellant matrix, where concentrations are typically higher.
Materials and Reagents
-
Diphenylamine (analytical standard grade)
-
This compound (internal standard)
-
Acetone (GC grade)
-
Dichloromethane (GC grade)
Instrumentation and Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C hold 1 min, ramp 20 °C/min to 300 °C, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| MS System | Single Quadrupole or Triple Quadrupole MS |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp | 230 °C |
| Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | DPA: m/z 169, 168; DPA-d10: m/z 179, 178 |
Experimental Protocol: Sample Preparation
-
Accurately weigh ~100 mg of the propellant sample into a 15 mL glass vial.
-
Spike with 100 µL of a 100 µg/mL this compound working solution.
-
Add 10 mL of Dichloromethane.
-
Sonicate for 15 minutes to dissolve the DPA and other stabilizers.
-
Allow the sample to settle. If necessary, centrifuge to pellet insoluble material (e.g., nitrocellulose).[10]
-
Filter the supernatant through a 0.22 µm PTFE filter into a GC vial for analysis.
Isotope Dilution Workflow
Caption: Principle of Isotope Dilution to correct for process variability.
Method Validation
Once developed, the method must be validated to ensure it is fit for its intended purpose.[11] Validation should be performed according to established guidelines such as those from the ICH or FDA.[9][12]
Illustrative Validation Data Summary (LC-MS/MS Method)
The following table summarizes typical performance characteristics for the LC-MS/MS method described in Section 3.0.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 1 - 500 ng/g | 1 - 500 ng/g |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/g |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 ng/g |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% (at 3 QC levels) |
| Precision (%RSD) | ≤ 15% | Intra-day: 4.5%; Inter-day: 6.8% |
| Matrix Effect | 85 - 115% | 98% (Minimal suppression observed) |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a powerful and essential tool for the development of highly accurate, precise, and robust analytical methods for the quantification of Diphenylamine. Its ability to mimic the behavior of the native analyte corrects for variability throughout the entire workflow, from extraction to detection.[5][6] The protocols provided herein for both LC-MS/MS and GC-MS serve as a comprehensive starting point for analysts in environmental, forensic, and industrial settings, ensuring data of the highest integrity and reliability.
References
- Benchchem. A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards.
- Benchchem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
- Wikipedia. Diphenylamine.
- Frontiers. Metabolic and Evolutionary Insights in the Transformation of Diphenylamine by a Pseudomonas putida Strain Unravelled by Genomic, Proteomic, and Transcription Analysis.
- ResearchGate. Diphenylamine and derivatives in the environment: A review.
- ResearchGate. Analysis of diphenylamine and impurities using monolithic column with electrochemical detection.
- MDPI. Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils.
- PubMed. Use of diphenylamine in the detection of apoptosis.
- PMC - NIH. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- Scribd. Drevastives of Diphenyl Amine.
- Pharmaguideline. Steps for Analytical Method Development.
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- Benchchem. A Head-to-Head Battle of Internal Standards: Diphenyltin Dichloride-d10 vs. 13C-Labeled Analogs.
- Lupine Publishers. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method.
- NIH. Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Ashdin Publishing. Review Article.
- Reddit. Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach.
- Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
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Application of Diphenyl-D10-amine in Environmental Sample Analysis: A Technical Guide
Introduction: The Critical Role of Isotope Dilution in Environmental Forensics
In the field of environmental analysis, achieving accurate and precise quantification of trace-level contaminants is paramount. Complex sample matrices, such as soil, sediment, and wastewater, often introduce significant analytical challenges, including matrix effects and analyte loss during sample preparation. Isotope dilution mass spectrometry (IDMS) stands as the gold standard for overcoming these obstacles, providing the highest level of accuracy and precision. This technique relies on the use of a stable isotope-labeled internal standard, a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.
Diphenyl-D10-amine (D10-DPA), the deuterated analog of diphenylamine, serves as an exemplary internal standard for the analysis of diphenylamine and its derivatives in environmental samples. Diphenylamine is an industrial chemical used in the manufacturing of dyes, rubber, and as a stabilizer in explosives and propellants. Its presence in the environment can be an indicator of industrial pollution. The use of D10-DPA allows for the correction of analyte losses at every stage of the analytical process—from extraction and cleanup to instrumental analysis—thereby ensuring the integrity of the quantitative data. This application note provides a comprehensive guide to the use of this compound in environmental sample analysis, detailing its properties, analytical methodologies, and performance characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. These properties govern its behavior during sample preparation and chromatographic separation, ensuring it closely mimics the native analyte.
| Property | Value | Source |
| Chemical Name | N-(phenyl-d5)-benzenamine-d5 | |
| CAS Number | 37055-51-9 | [1] |
| Molecular Formula | C₁₂HD₁₀N | [2] |
| Molecular Weight | 179.28 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
The Principle of Isotope Dilution using this compound
The core of the isotope dilution technique lies in the addition of a known amount of the isotopically labeled standard (this compound) to the sample at the very beginning of the analytical workflow. Because D10-DPA is chemically identical to the native diphenylamine, it experiences the same losses during extraction, cleanup, and injection. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, an accurate concentration of the native analyte in the original sample can be determined, irrespective of any losses incurred during the process.
Sources
Application Note: High-Throughput Determination of Diphenylamine Residues in Fruit Matrices Using Isotope Dilution GC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and highly accurate method for the quantitative determination of diphenylamine (DPA) residues in complex food matrices, such as apples and pears. Diphenylamine is a post-harvest antioxidant widely used to prevent storage scald on fruit; however, its potential toxicity necessitates rigorous monitoring to ensure residues do not exceed regulatory limits.[1][2][3] This protocol addresses common analytical challenges, including matrix effects and analyte loss during sample preparation, by employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The core of this method's accuracy and reliability lies in the use of a stable isotope-labeled (SIL) internal standard, deuterated diphenylamine (DPA-d10), which compensates for analytical variability from extraction to detection.[4][5] Method performance characteristics, including linearity, accuracy, precision, and limits of quantitation, are presented, demonstrating a self-validating system suitable for high-throughput regulatory and research laboratories.
Introduction: The Analytical Imperative for Diphenylamine
Diphenylamine (DPA) is an essential tool in the agricultural sector, primarily applied to apples and pears after harvest to control a browning disorder known as scald, which can render fruit unmarketable.[1] Beyond its agricultural use, DPA is also an industrial chemical used in the manufacturing of plastics, rubber, and dyes.[2] Its widespread application, however, raises food safety concerns. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for DPA in foodstuffs due to toxicological data indicating potential harm to organs such as the kidneys, liver, and bladder with prolonged exposure.[2][6]
Furthermore, studies have shown that DPA can persist in storage facilities, leading to the potential cross-contamination of untreated fruit, making accurate and sensitive detection critical.[7] The analysis is complicated by the complex nature of fruit matrices, which contain a multitude of co-extractives that can interfere with quantification. These interferences, known as matrix effects, can cause unpredictable signal suppression or enhancement in the mass spectrometer, leading to inaccurate results.
The Principle of Isotope Dilution: A Self-Validating Approach
To overcome the challenges of matrix effects and unavoidable analyte loss during multi-step sample preparation, this method employs the principle of isotope dilution mass spectrometry (IDMS). This is widely considered the gold standard for quantitative analysis in complex matrices.[5][8]
Causality Behind the Choice: A stable isotope-labeled internal standard, in this case, diphenylamine-d10 (DPA-d10), is chemically identical to the target analyte (DPA) but has a greater mass due to the replacement of ten hydrogen atoms with deuterium.[5]
-
Co-Behavior: When a known quantity of DPA-d10 is spiked into the sample at the very beginning of the workflow (homogenization), it experiences the exact same physical and chemical processes as the native DPA. It is extracted with the same efficiency, lost in the same proportion during cleanup steps, and experiences identical signal suppression or enhancement in the MS ion source.[9]
-
Ratio-Based Quantification: The mass spectrometer distinguishes between the native DPA (precursor ion m/z 169) and the deuterated standard (precursor ion m/z 179). Quantification is not based on the absolute signal of DPA, but on the ratio of the DPA signal to the DPA-d10 signal. Because both are affected proportionally by systemic errors, this ratio remains constant and directly correlates to the initial concentration of DPA in the sample.[8][10]
This approach effectively nullifies variability, ensuring the method is trustworthy and produces highly accurate results, run after run.
Caption: The principle of isotope dilution using a deuterated standard.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Toluene (HPLC Grade).
-
Standards: Diphenylamine (DPA) certified reference standard (≥99.5%), Diphenylamine-d10 (DPA-d10) certified standard (≥98% isotopic purity).
-
Standard Preparation:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of DPA and DPA-d10 in toluene.
-
Working Standard Mix (10 µg/mL): Prepare a mixed working standard containing DPA in acetonitrile.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of DPA-d10 in acetonitrile.
-
-
QuEChERS Supplies:
-
50 mL polypropylene centrifuge tubes.
-
Extraction Salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl).
-
Dispersive SPE (d-SPE) Tubes (2 mL): Containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.
-
Step-by-Step Sample Preparation Workflow (QuEChERS)
This protocol is based on the widely adopted QuEChERS methodology, optimized for fruit matrices.[11][12]
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized fruit sample (e.g., apple puree) into a 50 mL polypropylene centrifuge tube. For quality control, prepare a matrix blank and a spiked sample by fortifying a blank matrix with a known concentration of DPA.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL DPA-d10 internal standard spiking solution to every sample, blank, and calibration standard prepared in matrix. This results in a final IS concentration of 100 ng/g.
-
Causality: Adding the IS at this earliest stage is critical to ensure it undergoes identical processing to the native analyte.[8]
-
-
Solvent Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 2 minutes.
-
Causality: Acetonitrile is effective at extracting a wide range of pesticides and creates a distinct phase separation from the aqueous sample after salting out.[11]
-
-
Salting-Out Partitioning: Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl). Immediately shake for 1 minute.
-
Causality: The salts induce phase separation by drawing water from the acetonitrile, partitioning the DPA and DPA-d10 into the upper organic layer. MgSO₄ also aids in removing excess water.[13]
-
-
Centrifugation: Centrifuge the tubes at 5000 rpm for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid fruit matrix and aqueous layer.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 rpm for 2 minutes.
-
Causality: The PSA sorbent removes organic acids, sugars, and other polar interferences that could affect the GC system. The MgSO₄ removes any remaining water.[14]
-
-
Final Extract: The supernatant is the final extract. Transfer approximately 500 µL into an autosampler vial for GC-MS/MS analysis.
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- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
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- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-Nitrosodiphenylamine (NDPhA) in Pharmaceutical Drug Substances Using Diphenyl-D10-amine as an Internal Standard by LC-MS/MS
Abstract
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2] This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-nitrosodiphenylamine (NDPhA), a potential nitrosamine impurity. To ensure the highest level of accuracy and precision, this method employs Diphenyl-D10-amine as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust bioanalytical and pharmaceutical research, providing an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation.[3]
This guide provides a comprehensive framework, including a detailed analytical protocol, method validation parameters according to ICH M10 guidelines, and the scientific rationale behind key experimental choices.[4]
Introduction: The Imperative for an Ideal Internal Standard
Accurate quantification of trace-level genotoxic impurities like NDPhA requires a method that can compensate for variations throughout the entire analytical workflow. This includes sample extraction, chromatographic separation, and mass spectrometric detection.[5] An ideal internal standard (IS) should mimic the analyte's behavior at every step.[3] Stable isotope-labeled standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard.[6]
This compound is the deuterated analogue of diphenylamine, the precursor amine for NDPhA. While NDPhA-d10 would be the most ideal IS, this compound serves as a structurally similar and effective surrogate for analytical methods where NDPhA is the target analyte, especially in scenarios monitoring for the potential in-situ formation from its precursor. Its near-identical physicochemical properties to NDPhA ensure it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement, a phenomenon known as matrix effect.[7] This co-elution is a critical characteristic that ensures the ratio of analyte to IS remains constant, even with fluctuations in sample preparation recovery or instrument response.[6]
Causality Behind Experimental Choice: The selection of this compound is predicated on the principle of isotopic analogy. By having the same core chemical structure as the analyte's precursor, it navigates the sample preparation and analysis pathway in a nearly identical manner. The mass difference of 10 Daltons, due to the deuterium atoms, provides a clear distinction in the mass spectrometer, allowing for precise and independent measurement of both the analyte and the internal standard without isotopic crosstalk.
Experimental Workflow and Rationale
The overall analytical process is designed for high-throughput screening and accurate quantification of NDPhA in a representative pharmaceutical matrix, such as Valsartan drug substance.
Caption: High-level workflow for NDPhA quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
Rationale: Separate stock solutions for calibration standards and quality control samples are prepared to avoid bias and ensure an independent assessment of accuracy.[4] Amber glassware is used to protect the light-sensitive nitrosamine compounds.[8]
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in 10.0 mL of methanol in a Class A volumetric flask.
-
-
IS Working Solution (100 ng/mL):
-
Perform serial dilutions of the IS Stock Solution with methanol:water (50:50, v/v). This concentration is chosen to provide a stable and robust signal in the mass spectrometer.
-
-
NDPhA Stock Solution (100 µg/mL):
-
Accurately weigh 1.0 mg of N-Nitrosodiphenylamine reference standard.
-
Dissolve in 10.0 mL of methanol in a Class A volumetric flask.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of working solutions by diluting the NDPhA Stock Solution with methanol:water (50:50, v/v) to create calibration standards ranging from the Limit of Quantification (LOQ) to the Upper Limit of Quantification (ULOQ).
-
Independently prepare QC samples at low, medium, and high concentration levels.
-
Sample Preparation Protocol (Valsartan API)
Rationale: A simple "dilute-and-shoot" method is employed for the drug substance, which is readily soluble. This minimizes sample manipulation, reducing the risk of analyte loss or artifactual formation of nitrosamines.[5] Centrifugation and filtration are critical steps to remove any particulate matter that could clog the UPLC system.
-
Accurately weigh 50.0 mg of the Valsartan API powder into a 1.5 mL amber microcentrifuge tube.
-
Add 50 µL of the IS Working Solution (100 ng/mL this compound).
-
Add 950 µL of diluent (methanol:water, 50:50, v/v).
-
Vortex the tube for 2 minutes to ensure complete dissolution.
-
Centrifuge the solution for 10 minutes at 10,000 rpm to pellet any insoluble excipients.
-
Transfer the supernatant into an amber autosampler vial with a 0.22 µm PVDF syringe filter.
-
The final concentration of the API in the vial is 50 mg/mL.
LC-MS/MS Instrumental Conditions
Rationale: A C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like NDPhA. Gradient elution ensures that analytes are eluted with a good peak shape and are well-separated from potential matrix interferences.[9] Electrospray ionization in positive mode (ESI+) is highly effective for protonating the amine functional group. Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[10]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 min; hold at 95% B for 2 min; return to 10% B and equilibrate for 3 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Mass Spectrometry MRM Transitions
Rationale: The MRM transitions are selected based on the most abundant and stable fragment ions observed during compound optimization. The primary transition (Quantifier) is used for quantification, while a secondary transition (Qualifier) is monitored for identity confirmation, enhancing the method's specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
| N-Nitrosodiphenylamine | 199.1 | 169.1 | 69.1 | 25 | 15 |
| This compound (IS) | 180.2 | 170.2 | 82.1 | 25 | 18 |
Method Validation and Performance
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) and M10 guidelines.[4][11] The results demonstrate that the method is fit for its intended purpose of quantifying trace-level NDPhA.
Caption: Relationship of validation parameters to data reliability.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity/Selectivity | No interference at the retention time of the analyte and IS | No significant peaks observed in blank matrix at the relevant retention times. |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.05 ng/mL to 50 ng/mL | Method is linear across the specified range. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.015 ng/mL (equivalent to 0.3 ppb relative to 50 mg/mL API) |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1; Accuracy & Precision within limits | 0.05 ng/mL (equivalent to 1.0 ppb relative to 50 mg/mL API) |
| Accuracy (% Recovery) | 80.0% - 120.0% (90.0 - 110.0% for QCs) | 95.7% - 104.2% across three QC levels. |
| Precision (% RSD) | ≤ 15.0% | Intra-day: < 5.8%; Inter-day: < 7.2% |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate (±5%) and column temp (±2°C). |
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of N-Nitrosodiphenylamine in a pharmaceutical API. The strategic use of this compound as a stable isotope-labeled internal standard is pivotal to the method's success, ensuring exceptional accuracy and precision by compensating for matrix effects and procedural variability. The validation data confirms that the method is fit-for-purpose and meets the stringent requirements for the analysis of genotoxic impurities as outlined in global regulatory guidelines. This protocol provides researchers, scientists, and drug development professionals with a reliable and self-validating system for monitoring and controlling NDPhA, contributing to the overall safety and quality of pharmaceutical products.
References
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
Nitrosamines in Pharma. Ellutia. Available at: [Link]
-
Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. MDPI. Available at: [Link]
-
Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. PubMed. Available at: [Link]
-
Determination of N-nitrosodimethyl amine impurity in valsartan by HPLC and LC-MS/MS methods. ResearchGate. Available at: [Link]
-
Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. ResearchGate. Available at: [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Semantic Scholar. Available at: [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. NIH. Available at: [Link]
-
Characterization of New Nitrosamines in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. Available at: [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. Available at: [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. Available at: [Link]
-
NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER. incd-ecoind. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). Available at: [Link]
-
Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]
-
Nitrosamine Impurity Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Common Problems with Deuterated Internal Standards in Mass Spectrometry
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting common issues encountered when using deuterated internal standards in mass spectrometry. As a Senior Application Scientist, I've compiled field-proven insights to not only identify problems but to explain the underlying causality, empowering you to develop robust and reliable analytical methods.
Introduction: The Role of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards are the cornerstone of quantitative mass spectrometry, particularly in complex matrices. Among these, deuterated standards are frequently employed due to their cost-effectiveness and accessibility.[1] Ideally, a SIL internal standard is chemically identical to the analyte, ensuring it experiences the same extraction inefficiencies, matrix effects, and instrument variability.[2] By adding a known concentration of the deuterated standard to your samples, you can accurately normalize the analyte's signal, leading to precise and reliable quantification.[3] However, the substitution of hydrogen with deuterium, while seemingly minor, can introduce a unique set of challenges.
This guide will address the most prevalent problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Section 1: Isotopic Instability - The Problem of Back-Exchange
One of the most critical issues with deuterated standards is the potential for isotopic exchange, or "back-exchange," where deuterium atoms are swapped for protons from the surrounding environment.[4][5] This process compromises the integrity of your internal standard, leading to inaccurate quantification.[6]
Q1: My internal standard signal is decreasing over time, and my analyte signal appears to be increasing. What's happening?
A1: This is a classic symptom of deuterium back-exchange. The loss of deuterium from your internal standard reduces its signal intensity, while the formation of the unlabeled analyte from the deuterated standard artificially inflates the analyte's signal.[5][7]
Causality: The stability of a deuterium label is highly dependent on its position within the molecule and the experimental conditions.[8][9]
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange with protons from solvents like water or methanol.[8][10] Deuterium on carbons adjacent to carbonyl groups can also be labile, particularly under acidic or basic conditions.[10][11]
-
pH: The rate of exchange is significantly influenced by pH. Both highly acidic and basic conditions can catalyze the exchange, with a typical minimum rate observed around pH 2.5-3.0.[5][8]
-
Temperature: Elevated temperatures accelerate chemical reactions, including isotopic exchange.[5]
-
Solvent Composition: Protic solvents such as water and methanol are sources of exchangeable protons and can facilitate back-exchange.[5][8]
Troubleshooting Protocol:
-
Review the Certificate of Analysis (CoA): Examine the structure of your deuterated standard to identify any labile deuterium positions.
-
pH Adjustment: If possible, adjust the pH of your samples and mobile phases to a range of 2.5-3.0 to minimize exchange.[5]
-
Temperature Control: Maintain samples at a low temperature (e.g., 4°C) during storage and in the autosampler to slow the rate of exchange.[5]
-
Solvent Selection: Whenever feasible, use aprotic solvents (e.g., acetonitrile) in your sample preparation and chromatographic methods.[5]
-
Time-Course Experiment: To confirm back-exchange, incubate your deuterated standard in the sample matrix at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the samples. A time-dependent decrease in the internal standard signal and an increase in the analyte signal is indicative of back-exchange.
Section 2: Chromatographic Issues - The Isotope Effect
A common assumption is that a deuterated internal standard will co-elute perfectly with its unlabeled counterpart. However, the "chromatographic isotope effect" can lead to a separation of the two compounds, which can have significant consequences for quantification.[12][13]
Q2: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
A2: It can be a significant problem, especially in complex matrices. While a small, consistent shift might be acceptable, if the analyte and internal standard elute in regions with different matrix effects (ion suppression or enhancement), it will lead to inaccurate quantification.[12][14]
Causality: Deuterium is less lipophilic than hydrogen. In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[7][15] This separation, even if minor, can expose the two compounds to different co-eluting matrix components, leading to differential ionization efficiencies.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic shifts.
Experimental Protocol: Assessing Differential Matrix Effects
-
Prepare two sets of samples:
-
Set A: Analyte at a known concentration in a clean solvent.
-
Set B: Analyte at the same concentration in an extracted blank matrix.
-
-
Analyze both sets and calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
-
Repeat steps 1 and 2 for the deuterated internal standard.
-
Compare the ME values. A significant difference in the matrix effect between the analyte and the internal standard indicates that the chromatographic shift is compromising the accuracy of quantification.
If modifying the chromatography does not resolve the co-elution issue, it is highly recommended to use an internal standard labeled with a heavier isotope like ¹³C or ¹⁵N, as these are less prone to chromatographic isotope effects.[15]
Section 3: Purity and Cross-Contribution
The purity of your deuterated internal standard is paramount for accurate quantification. Both chemical and isotopic impurities can introduce significant errors, particularly at the lower limit of quantification (LLOQ).[8]
Q3: My calibration curve is non-linear at the low end, or my blank samples show a small analyte peak. What could be the cause?
A3: This often points to the presence of the unlabeled analyte as an impurity in your deuterated internal standard. This "cross-signal contribution" can artificially inflate the analyte's signal.[8]
Causality: The synthesis of deuterated compounds is a complex process, and achieving 100% isotopic enrichment is challenging.[16][17][18] The internal standard may contain a small percentage of the unlabeled analyte, which will contribute to the signal at the analyte's mass transition.
Recommended Purity Levels:
| Purity Type | Recommended Level | Source |
| Chemical Purity | >99% | [8] |
| Isotopic Enrichment | ≥98% | [8][19][20] |
Troubleshooting and Verification:
-
Always Review the CoA: The Certificate of Analysis from the supplier is your first line of defense. It should provide information on both chemical and isotopic purity.[8]
-
Analyze the Internal Standard Alone: Prepare a solution of the deuterated internal standard in a clean solvent and analyze it using your LC-MS/MS method. Monitor both the internal standard's and the analyte's mass transitions. The presence of a peak at the analyte's retention time and mass transition confirms the presence of the unlabeled impurity.
-
Quantify the Contribution: If an unlabeled impurity is present, you must determine its contribution to the analyte signal and subtract it from your sample measurements. This is especially critical for achieving accurate results at the LLOQ.
Diagram of Cross-Contribution:
Caption: Unlabeled impurity in the IS contributes to the analyte signal.
FAQs
Q4: Can a deuterated internal standard be used for a compound with a different chemical structure?
A4: No, this is strongly discouraged. The fundamental principle of using a SIL internal standard is its chemical identity to the analyte, ensuring it behaves identically during sample preparation and analysis.[21] Using a structural analog, even a deuterated one, will not adequately correct for matrix effects and other variabilities.
Q5: How many deuterium atoms should an ideal internal standard have?
A5: Generally, a mass difference of three or more mass units is recommended to avoid spectral overlap from the natural isotopic abundance of the analyte.[10][22] The number of deuterium atoms should be sufficient to provide this mass shift, but labeling should be restricted to stable, non-exchangeable positions.[10][23]
Q6: Are there alternatives to deuterated internal standards?
A6: Yes. While often more expensive, internal standards labeled with ¹³C or ¹⁵N are generally considered superior.[1][22] They are not susceptible to back-exchange and are less likely to exhibit chromatographic isotope effects, leading to more robust and reliable methods.[13][15]
References
- Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards - Benchchem. (n.d.).
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris Publisher.
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (2015). ResearchGate.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. (n.d.). Thermo Fisher Scientific.
- Bowman, C. E., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, Oxford Academic.
- Common issues with deuterated internal standards in quantitative analysis - Benchchem. (n.d.).
- Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards - Benchchem. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
- ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.
- Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards - Benchchem. (n.d.).
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). myadlm.org.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3.
- A method for synthesizing deuterated aromatic compounds. (n.d.). Google Patents.
- Preparation of various deuterated compounds.... (n.d.). ResearchGate.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). NIH.
- Preparation method for deuterated compound. (n.d.). Google Patents.
- Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
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Technical Support Center: Optimizing Chromatographic Separation of Diphenyl-D10-amine
Welcome to the technical support center dedicated to the chromatographic analysis of Diphenyl-D10-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As a deuterated internal standard, this compound is critical for achieving accurate quantification in complex matrices. However, its unique properties, combined with the inherent challenges of amine analysis, can lead to specific chromatographic issues. This center is structured to help you diagnose and resolve these challenges efficiently, ensuring the integrity and reliability of your analytical data.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the HPLC and GC analysis of this compound. Each issue is presented with probable causes and a systematic, step-by-step approach to resolution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Asymmetric Peak Shape (Tailing) for this compound
Peak tailing is the most common issue for basic compounds like diphenylamine in reversed-phase HPLC.[1] It leads to poor integration, reduced sensitivity, and inaccurate quantification.
-
Probable Cause 1: Secondary Silanol Interactions. The primary cause of peak tailing for basic analytes is the interaction between the amine functional group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1]
-
Probable Cause 2: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of diphenylamine, the analyte can exist in both ionized and neutral forms, leading to multiple retention mechanisms and peak broadening.[1]
-
Probable Cause 3: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase.[2]
Troubleshooting Workflow:
Detailed Resolution Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the mobile phase pH to at least 2 pH units away from the analyte's pKa ensures it exists in a single, protonated form. This also suppresses the ionization of residual silanol groups, minimizing secondary interactions.[1][3]
-
Protocol: Prepare a mobile phase with an aqueous component buffered to a pH between 2.5 and 3.0. Use an acid additive like 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[1][4] Ensure your column is stable at low pH.[1]
-
-
Evaluate Your HPLC Column:
-
Rationale: Modern HPLC columns, often labeled as "end-capped" or "base-deactivated," have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.[1] Biphenyl phases can also offer alternative selectivity for aromatic compounds.[5]
-
Protocol: If mobile phase optimization is insufficient, switch to a high-purity, base-deactivated C18 column or a biphenyl column. These are specifically designed for improved peak shape with challenging analytes.[1]
-
-
Check for Sample Overload:
Issue 2: this compound Elutes Before Non-Deuterated Diphenylamine
-
Probable Cause: Chromatographic Isotope Effect. This is an expected phenomenon when using deuterated internal standards.[6] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a smaller molecular volume and altered intermolecular interactions.[6] In reversed-phase chromatography, highly deuterated compounds are often slightly less hydrophobic and therefore elute earlier than their non-deuterated counterparts.[6][7]
-
Resolution:
-
Acknowledge and Integrate: This small shift is normal and does not typically interfere with quantification, provided the peaks are well-resolved from other components. Ensure your integration software correctly identifies and quantifies both the analyte and the internal standard peak.
-
Method Optimization: The magnitude of the shift can be influenced by the mobile phase composition and temperature. However, significant method changes to force co-elution are usually unnecessary. Using a lower-resolution column can sometimes achieve co-elution if perfectly overlapping peaks are required to combat matrix effects.[8]
-
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing) or Low Response
-
Probable Cause 1: Active Sites in the GC System. Amines are prone to interacting with active sites (e.g., acidic sites) in the injector liner, column, or detector, leading to peak tailing and analyte loss.
-
Probable Cause 2: Inappropriate Column Choice. Using a standard, non-polar column may not be ideal for polar, basic compounds like diphenylamine.
-
Probable Cause 3: N-Nitrosodiphenylamine Decomposition. N-Nitrosodiphenylamine, a potential impurity or degradation product, can decompose in a hot GC inlet and is difficult to separate from diphenylamine.[9][10]
Troubleshooting Workflow:
-
System Inertness Check:
-
Rationale: An inert flow path is crucial for the analysis of active compounds like amines.
-
Protocol:
-
Use a deactivated injector liner, preferably with glass wool.
-
Ensure all ferrules and seals are properly installed to prevent leaks.
-
Condition the column according to the manufacturer's instructions to remove contaminants.
-
-
-
Column Selection:
-
Rationale: A column specifically designed for amine analysis or a mid-polarity phase can significantly improve peak shape.
-
Protocol: Employ a column with a stationary phase tailored for basic compounds, such as a base-deactivated 5% diphenyl / 95% dimethyl polysiloxane phase.[11] This minimizes interactions that cause tailing.
-
-
Optimize Injection Parameters:
-
Rationale: A pulsed splitless injection can ensure rapid transfer of the analyte onto the column, minimizing time spent in the hot inlet where degradation or adsorption can occur.[12]
-
Protocol: Develop a method using a splitless injection with a pressure pulse at the beginning of the injection. Optimize the injector temperature to ensure volatilization without causing thermal degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for an HPLC mobile phase for this compound? A good starting point is a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water, containing an acidic modifier.[4] A typical gradient might run from 40% to 90% acetonitrile. The aqueous portion should contain 0.1% formic acid (for LC-MS) or 0.1% phosphoric acid (for UV detection) to ensure a low pH (around 2.5-3.0), which is critical for good peak shape.[1][4]
Q2: Which column is recommended for the GC analysis of this compound? For GC analysis, a low-bleed, mid-polarity column is recommended. A common choice is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane.[11] These columns provide good selectivity for aromatic compounds. For applications requiring enhanced inertness, specialized base-deactivated columns are available and will yield better peak shapes for amines.[11]
Q3: My this compound standard appears to be degrading. How should it be stored? Diphenylamine and its deuterated analog can discolor and degrade upon exposure to light and air.[13][14] It is recommended to store standards in a cool, dark place. Analytical standard solutions should be stored under refrigeration and checked for stability over time.[15]
Q4: Can I use the same method for this compound as for non-deuterated diphenylamine? Yes, the same chromatographic method should be suitable for both. However, be aware of the potential for a slight retention time shift due to the deuterium isotope effect, where the deuterated standard may elute slightly earlier in reversed-phase HPLC.[6][7] This shift is generally small and should not affect the validity of the method.
Q5: What are the typical parameters for a GC-MS method based on EPA 8270D? EPA Method 8270D is a widely used method for the analysis of semivolatile organic compounds, including diphenylamine.[9][10] While the method provides guidance, a typical starting point would be:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane phase.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 300-320°C and hold.
-
Injector: 250-280°C, splitless mode.
-
MS Source: 230°C; MS Quad: 150°C.
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol provides a robust starting point for the reversed-phase HPLC analysis of this compound.
Chromatographic Conditions Table
| Parameter | Condition |
| Instrument | Standard HPLC System with UV Detector |
| Column | Base-deactivated C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas both solutions before use.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. From this stock, prepare working standards in the desired concentration range by diluting with the initial mobile phase composition (60:40 Water:Acetonitrile).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[2]
-
System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples and acquire the data.
Protocol 2: GC-MS Method for this compound
This protocol is based on the principles of EPA Method 8270 and is suitable for the trace-level analysis of this compound in complex matrices.[12][16][17]
GC-MS Conditions Table
| Parameter | Condition |
| Instrument | GC system coupled to a Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% diphenyl / 95% dimethyl polysiloxane |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | 270°C, Pulsed Splitless Mode |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 310°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI mode) |
| Quadrupole | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined based on the mass spectrum of this compound |
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methylene chloride or acetone. Prepare working standards by serial dilution.
-
Sample Preparation: Use an appropriate extraction technique for your sample matrix (e.g., liquid-liquid extraction or solid-phase extraction) as outlined in methods like EPA 8270.[18] The final extract should be in a volatile solvent compatible with GC.
-
GC-MS Setup: Install an inert, deactivated liner in the injector. Condition the column as per the manufacturer's guidelines. Perform a system tune (e.g., with DFTPP for EPA methods) to ensure proper MS performance.[12]
-
Analysis: Inject a solvent blank to ensure system cleanliness. Inject standards to build a calibration curve. Inject samples for analysis.
-
Data Processing: In SIM mode, monitor characteristic ions for this compound. Integrate the peak area of the primary quantitation ion and calculate the concentration based on the calibration curve.
References
-
Zhao, Z., et al. (2016). Determination of substituted diphenylamines in environmental samples. Environmental Science and Pollution Research, 23(24), 24899-24908. Available at: [Link]
-
SIELC Technologies. Separation of Diphenylamine on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2005). Analysis of diphenylamine and impurities using monolithic column with electrochemical detection. Available at: [Link]
-
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
U.S. EPA. EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
-
Agilent Technologies. (2021). EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD. Available at: [Link]
-
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Available at: [Link]
-
PubChem. Diphenylamine. National Center for Biotechnology Information. Available at: [Link]
-
OSHA. Diphenylamine - N-Isopropylaniline. Available at: [Link]
-
U.S. EPA. (1980). Determination Of Diphenylamine In Industrial And Municipal Wastewaters. Available at: [Link]
-
Aoyagi, M., et al. (2016). [Determination of Diphenylamine in Agricultural Products by HPLC-FL]. Shokuhin Eiseigaku Zasshi, 57(6), 201-206. Available at: [Link]
-
Kadar, A., et al. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Journal of Chromatography B, 1114-1115, 134-141. Available at: [Link]
-
Kadar, A., et al. (2019). A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. ResearchGate. Available at: [Link]
-
Solubility of Things. Diphenylamine. Available at: [Link]
-
U.S. EPA. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS. Available at: [Link]
-
Jelisavac, L., & Filipovic, M. (2002). Determination of Diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2024). Diphenylamine Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
-
Kadar, A., et al. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Semantic Scholar. Available at: [Link]
-
Cole-Parmer. Cole-Parmer HPLC Columns. Available at: [Link]
-
ResearchGate. (2001). Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography.... Available at: [Link]
-
Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Available at: [Link]
-
Vogon, K. J., & Volmer, D. A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351. Available at: [Link]
-
Tufi, J. E., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6499-6506. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Garcia-Ruiz, C., et al. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Molecules, 24(6), 1079. Available at: [Link]
-
ResearchGate. (2018). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Available at: [Link]
-
Phenomenex. United States Pharmacopoeia (USP) Methods. Available at: [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Available at: [Link]
-
Snow, N. H. (2015). Pragmatic Rules for GC Column Selection. LCGC International, 28(2), 92-97. Available at: [Link]
-
COSMOSIL. Methods in Developing Mobile Phase Condition for C18 Column. Available at: [Link]
-
Chromatography Forum. (2008). Drift in LC-MS despite isotope internal standard. Available at: [Link]
-
Lomsadze, K., & Majors, R. E. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 380-389. Available at: [Link]
-
ResearchGate. (2013). HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C 18 Column. Available at: [Link]
Sources
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- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 18. unitedchem.com [unitedchem.com]
Technical Support Center: Minimizing Matrix Effects with Diphenyl-D10-amine in LC-MS
Welcome to the Technical Support Center for advanced LC-MS applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Diphenyl-D10-amine as a stable isotope-labeled internal standard (SIL-IS) to combat matrix effects in quantitative analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven expertise. Our goal is to empower you to develop robust, accurate, and reliable LC-MS methods.
Understanding the Core Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] These components, which can include salts, proteins, lipids, and metabolites, can significantly interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1] This interference, known as the matrix effect , can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1]
The use of a SIL-IS, such as this compound for the analysis of diphenylamine, is the gold standard for mitigating these effects.[2] The underlying principle is that the SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same ionization suppression or enhancement.[3][4][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when using this compound to minimize matrix effects.
Issue 1: Poor Reproducibility and Inconsistent Internal Standard (IS) Response
Symptoms:
-
High variability (%CV) in the peak area of this compound across a sample batch (calibrators, QCs, and unknowns).
-
Inconsistent analyte/IS peak area ratios for replicate injections of the same sample.
-
Quality control (QC) samples failing to meet acceptance criteria.[6]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inconsistent IS Spiking | Errors in pipetting the this compound spiking solution will lead to variable amounts of IS in each sample, directly impacting the final calculated concentration. | Solution: Ensure your pipettes are calibrated. Add the IS to the sample as early as possible in the sample preparation workflow to account for variability in extraction recovery.[7] Use a consistent, well-documented procedure for adding the IS to all samples, including calibrators and QCs. |
| IS Instability | This compound, like its non-labeled counterpart, may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or reactive species in the matrix). | Solution: Prepare fresh stock and working solutions of this compound regularly. Store them under appropriate conditions (e.g., protected from light, refrigerated or frozen). Evaluate the stability of the IS in the sample matrix under the conditions of your sample preparation and storage. |
| Matrix-Induced Signal Drift | Over the course of a long analytical run, the accumulation of matrix components in the ion source can lead to a gradual decrease or increase in signal intensity for both the analyte and the IS. | Solution: Optimize your sample preparation to remove as much of the interfering matrix as possible. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1] Incorporate a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, reducing source contamination. Regularly clean the ion source as part of your instrument's preventative maintenance. |
Issue 2: Chromatographic Peak Shape Problems and Retention Time Shifts
Symptoms:
-
Peak tailing, fronting, or splitting for either diphenylamine or this compound.
-
A noticeable shift in the retention time of the analyte and/or the IS.
-
Inconsistent co-elution of the analyte and IS.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Isotope Effect | The replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[5] While usually minor, it can be exacerbated by certain chromatographic conditions. | Solution: The goal is to have the analyte and IS co-elute as closely as possible.[5] Adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to minimize any separation between diphenylamine and this compound. A slower gradient may improve co-elution. |
| Column Overloading or Matrix Fouling | Injecting samples with a high concentration of matrix components can lead to a deterioration of the analytical column's performance over time. | Solution: Implement a more rigorous sample clean-up procedure. Consider using a guard column to protect your analytical column. If column performance degrades, try washing it with a series of strong solvents or, if necessary, replace the column. |
| Mobile Phase Issues | Incorrect mobile phase preparation, degradation, or changes in pH can affect peak shape and retention. | Solution: Prepare fresh mobile phases daily. Ensure accurate pH measurement and adjustment if using buffers. Degas the mobile phases to prevent bubble formation in the pump. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound the preferred internal standard for diphenylamine analysis?
As a stable isotope-labeled internal standard, this compound is the "gold standard" because it has the same chemical structure and physicochemical properties as diphenylamine.[2] This ensures that it behaves virtually identically during sample extraction, chromatography, and ionization in the mass spectrometer.[5] Any matrix effects or variations in sample preparation that affect the analyte will affect the SIL-IS to the same degree, allowing for accurate correction and reliable quantification.[4]
Q2: How do I determine the optimal concentration of this compound to spike into my samples?
The concentration of the internal standard should be high enough to produce a stable and reproducible signal but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte signal. A common practice is to add the IS at a concentration that is in the mid-range of the calibration curve for your analyte.
Q3: Can I use a different deuterated compound or a structural analog as an internal standard if this compound is not available?
While a structural analog can be used, it is not ideal. Different compounds will have different retention times and ionization efficiencies, meaning they will not experience the same matrix effects as your analyte.[8] This can lead to inaccurate results. If you must use a structural analog, it is crucial to thoroughly validate its performance and demonstrate that it can adequately compensate for matrix effects in your specific application. A SIL-IS is always the preferred choice for LC-MS analysis.[8]
Q4: What are the key validation parameters to assess when using this compound?
When validating your method, you must thoroughly assess the impact of the matrix. Key experiments include:
-
Matrix Factor (MF): This is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte (or IS) in a post-extraction spiked sample to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor: This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. An ideal SIL-IS will result in a normalized matrix factor close to 1, demonstrating effective compensation.
-
Recovery: Assesses the efficiency of your sample extraction process.
-
Process Efficiency: Combines the effects of matrix effects and recovery.
These parameters should be evaluated across multiple sources or lots of your matrix to ensure the method is robust.[7][9][10][11]
Q5: What does it mean if my internal standard signal increases with increasing analyte concentration?
This is an uncommon but possible issue that can arise from a few sources. It could indicate cross-talk in the mass spectrometer, where a fragment of the analyte has the same mass-to-charge ratio as the internal standard. It could also be related to impurities in the analyte or internal standard. In some rare cases, at very high concentrations, the analyte may enhance the ionization of the IS. One user in an online forum reported resolving this by lowering the concentration of their internal standard.[12]
Experimental Workflows and Diagrams
Workflow for Evaluating Matrix Effects
The following diagram outlines the standard workflow for quantitatively assessing matrix effects using the post-extraction spike method.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. myadlm.org [myadlm.org]
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- 11. researchgate.net [researchgate.net]
- 12. Internal Standard positive correlation to [Analyte] - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Poor Signal Intensity of Diphenyl-D10-amine
As a Senior Application Scientist, I understand that a stable and robust internal standard signal is the bedrock of accurate quantitative analysis. When the signal for a reliable compound like Diphenyl-D10-amine becomes weak or erratic, it can compromise entire datasets. This guide is structured to walk you through a logical troubleshooting process, from initial system checks to in-depth investigations of complex matrix effects. We will explore the "why" behind each step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is critically low or completely absent. What are the immediate checks I should perform?
This scenario often points to a fundamental issue with the standard's preparation or the instrument's basic readiness. Before diving into complex method parameters, a systematic check of the basics is essential.
Initial Verification Steps:
-
Standard Preparation and Concentration: Double-check all calculations used to prepare your stock and working solutions. An error in dilution is a common source of unexpectedly low signals. Was the correct solvent used as specified by the manufacturer? this compound is generally stable but should be stored protected from light and at the recommended temperature (often room temperature or refrigerated).[1][2]
-
Instrument Method and Tune:
-
Correct Method: Ensure the correct LC-MS/MS acquisition method was loaded for the batch. Verify that the mass-to-charge ratio (m/z) transitions for this compound are correctly entered.
-
MS Tune and Calibration: When was the last time the mass spectrometer was tuned and calibrated?[3] A drift in calibration can cause the instrument to miss the target m/z, leading to a significant drop in signal. Always run a system suitability test or a simple check standard before committing to a large analytical run.
-
-
System Contamination: A contaminated ion source is a frequent cause of poor ionization efficiency and signal suppression.[4] If the instrument has been running complex biological samples, consider performing a routine cleaning of the ion source optics (e.g., capillary, skimmer) as per the manufacturer's guidelines.
Q2: How can I confirm if the issue lies with the mass spectrometer's ionization settings for this compound?
If the basic checks pass, the next step is to isolate the mass spectrometer and evaluate its ability to ionize the compound under ideal conditions. This is best achieved through direct infusion.
Protocol: Direct Infusion Analysis
-
Prepare a Solution: Create a solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that should yield a strong signal (e.g., 50-100 ng/mL).
-
Direct Infusion Setup: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a flow rate typical for your LC method (or a standard infusion rate like 10-20 µL/min).
-
Parameter Optimization: While infusing, manually tune the key ion source parameters to maximize the signal for the this compound precursor ion. This process confirms the compound's ability to ionize and helps you find the optimal settings.
Data Presentation: Typical ESI Starting Parameters for Aromatic Amines
| Parameter | Typical Starting Value (Positive ESI) | Rationale & Causality |
| Capillary Voltage | 3.5 - 4.5 kV | Provides the electrostatic potential to generate the Taylor cone and charged droplets. Too low results in poor ionization; too high can cause in-source fragmentation or instability.[5] |
| Nebulizer Gas | 20 - 60 psi | Assists in forming a fine spray of droplets. The pressure should be optimized based on the liquid flow rate to ensure efficient nebulization.[5][6] |
| Drying Gas Temp. | 250 - 350 °C | Facilitates the evaporation of solvent from the charged droplets, releasing gas-phase ions. Aromatic amines are generally thermally stable, but excessively high temperatures can cause degradation for other compounds.[7][8] |
| Drying Gas Flow | 5 - 12 L/min | Sweeps away the uncharged solvent vapor, preventing it from re-condensing and improving ion sampling into the mass analyzer.[6] |
If a strong, stable signal is achieved during infusion, it strongly suggests the problem is not with the mass spectrometer's fundamental ability to detect the compound. The issue likely lies within the chromatographic separation or the sample matrix itself.
Q3: The signal is strong during infusion but weak during the LC-MS run. How do I proceed?
This is a classic diagnostic branch point. The problem is occurring "on-column" and is likely due to either poor chromatography or signal suppression from co-eluting matrix components.
Visualization: General Troubleshooting Workflow
Below is a logical workflow to diagnose the root cause of poor on-column signal intensity.
Caption: A decision tree for troubleshooting poor on-column signal intensity.
Q4: What is "ion suppression," and how can I definitively test for it?
Ion suppression is a form of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, formulation excipients) interfere with the ionization of your target analyte in the MS source.[9][10] This competition reduces the number of analyte ions that reach the detector, causing a lower signal, even if the analyte concentration is high.[11]
The gold-standard method for visualizing ion suppression is the post-column infusion experiment .
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Continue infusing the this compound solution into the MS source via a syringe pump, as described in Q2.
-
Use a T-fitting to connect the syringe pump line with the outlet of your LC column, just before the MS source.
-
The LC is set up with your analytical method (column, mobile phases, gradient).
-
-
Execution:
-
Start the infusion pump. You should see a high, stable signal for this compound.
-
Inject a blank matrix sample (an extract of a sample that does not contain the analyte or internal standard) onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
No Suppression: If the infused signal remains stable and flat across the run, there are no significant ion-suppressing components eluting from the column.
-
Suppression Detected: If you observe a dip or "valley" in the infused signal at any point, it indicates that components are eluting from the column at that retention time and are suppressing the ionization. If this dip coincides with the known retention time of your this compound, you have confirmed that ion suppression is the cause of your poor signal.[12]
-
Visualization: Post-Column Infusion Setup
Caption: Diagram of a post-column infusion experimental setup.
Q5: I've confirmed matrix effects. What are the most effective strategies to eliminate them?
Mitigating matrix effects is crucial for developing a robust and reliable bioanalytical method.[13] The goal is to separate the analyte from the interfering components, either physically or chromatographically.
Mitigation Strategies:
-
Improve Sample Preparation: This is often the most effective solution. If you are using a simple "dilute-and-shoot" or protein precipitation method, you are likely carrying over many matrix components.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains your analyte while allowing interfering compounds (like salts and phospholipids) to be washed away.
-
Liquid-Liquid Extraction (LLE): Partition your analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[3]
-
-
Optimize Chromatography: If sample preparation cannot be changed, modify your LC method to shift the retention time of this compound away from the zone of ion suppression you identified. This can be achieved by changing the gradient slope, mobile phase composition, or using a column with a different stationary phase chemistry (e.g., PFP or Biphenyl columns are often used for aromatic amines).[14][15][16]
-
Reduce Matrix Load: Simply diluting the sample extract with the initial mobile phase can sometimes reduce the concentration of interfering components below the level where they cause significant suppression.[16]
Q6: Could the problem be the this compound standard itself? How would I check for instability?
While less common than matrix effects, instability of the internal standard can lead to poor performance. For deuterated standards, the primary concern is isotopic stability.
-
Deuterium Exchange: This occurs when deuterium atoms on the molecule exchange with protons from the solvent, a process known as back-exchange.[17][18] This is most problematic for deuterium on heteroatoms (like -OH or -NH) or in acidic/basic solutions. This compound has its labels on the aromatic rings, which are generally very stable. However, prolonged storage in aggressive pH conditions could potentially cause issues.
-
Troubleshooting Protocol: Prepare the internal standard in your final sample diluent. Analyze it immediately and then again after letting it sit at room temperature for several hours (e.g., the typical length of an analytical run). A significant decrease in the D10 signal and a corresponding increase in a signal for partially deuterated or non-deuterated diphenylamine would indicate an exchange problem.[19]
-
-
Chemical Purity: Always review the Certificate of Analysis provided by the supplier. If there is any doubt about the integrity of an old standard, purchase a new lot from a reputable source.[4]
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Bioanalysis Zone. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. Available at: [Link]
-
Jayatilaka, D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]
-
SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. Available at: [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Available at: [Link]
-
LookChem. (n.d.). Diphenylamine-d10 37055-51-9 wiki. Available at: [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
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Chromatography Today. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
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ResearchGate. (2025). Troubleshooting for LC-MS/MS | Request PDF. Available at: [Link]
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Agilent. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]
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LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
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ResearchGate. (n.d.). Optimization of ESI–MS parameters: temperature (A), nebulizer gas.... Available at: [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). This compound | CAS 37055-51-9. Available at: [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
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ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Available at: [Link]
-
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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Technical Support Center: Ensuring Co-elution of Diphenyl-D10-amine with Diphenylamine
Welcome to our dedicated technical support guide for ensuring the robust co-elution of Diphenyl-D10-amine (D10-DPA), a common stable isotope-labeled (SIL) internal standard, with its unlabeled analyte, Diphenylamine (DPA). This resource is designed for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis. Here, we will delve into the underlying principles of chromatographic co-elution, troubleshoot common separation issues, and provide actionable protocols to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a slightly different retention time than Diphenylamine?
This phenomenon is an expected and well-documented behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] It arises from subtle yet significant differences in the physicochemical properties between the deuterated internal standard and the non-deuterated analyte. The core of this effect lies in the difference between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. A C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered intermolecular interactions.[3] In the context of reversed-phase chromatography, deuterated compounds like this compound are often slightly less lipophilic and may elute marginally earlier than their non-deuterated counterparts.[2]
Q2: How significant can the retention time shift be, and what factors influence it?
The magnitude of the retention time (RT) shift is typically small, but it can be influenced by several factors:
-
Number and Position of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more pronounced RT shift.[3] The position of deuteration within the molecule also plays a role in its interaction with the stationary phase.[4]
-
Chromatographic Conditions: The specific mobile phase composition, column temperature, and stationary phase chemistry all have a significant impact on the degree of separation between the analyte and its deuterated internal standard.[3][5]
Q3: Why is achieving co-elution, or near co-elution, so critical for my analysis?
The primary reason for striving for co-elution is to ensure that both the analyte and the internal standard experience the same matrix effects.[2] Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer's source, are a major source of variability and inaccuracy in LC-MS analysis.[6] If Diphenylamine and this compound elute at different times, they may be exposed to different co-eluting matrix components, leading to differential matrix effects.[2] This can compromise the accuracy and precision of your quantitative results, as the internal standard will no longer be able to effectively compensate for variations in the analyte's signal.[6]
Troubleshooting Guide: Resolving Separation Issues
This section provides a structured approach to troubleshooting and resolving common issues related to the co-elution of this compound and Diphenylamine.
Problem 1: My this compound is consistently eluting earlier than Diphenylamine, leading to partial peak separation.
-
Underlying Cause: This is a classic manifestation of the chromatographic isotope effect in reversed-phase chromatography. The slightly lower retention of the deuterated standard on the non-polar stationary phase causes it to elute first.
-
Solution Strategy: The goal is to adjust the chromatographic parameters to minimize the difference in retention times (ΔRT). This can be achieved by subtly altering the selectivity of the chromatographic system.
-
Method 1: Mobile Phase Optimization: A systematic adjustment of the mobile phase composition is often the most effective first step. A slight change in the organic solvent percentage can alter the partitioning of both the analyte and the internal standard between the mobile and stationary phases.
Protocol 1: Systematic Optimization of Mobile Phase Composition
-
Establish a Baseline: Analyze a standard solution containing both Diphenylamine and this compound using your current LC method. Record the retention times and calculate the initial ΔRT.
-
Prepare a Series of Mobile Phases: Create a set of mobile phases with slightly varied organic solvent concentrations. For instance, if your current method utilizes 70% acetonitrile, prepare mobile phases with 68%, 69%, 71%, and 72% acetonitrile.
-
System Equilibration: For each new mobile phase composition, ensure the LC system and column are thoroughly equilibrated before injecting your standard.
-
Inject and Analyze: Inject the standard solution for each mobile phase composition and record the retention times.
-
Data Analysis: Compare the ΔRT between Diphenylamine and this compound for each condition.
-
Select the Optimal Composition: Choose the mobile phase composition that yields the smallest ΔRT, ideally resulting in near-complete co-elution.
-
-
Method 2: Temperature Adjustment: Column temperature can influence selectivity.[7][8] Modifying the column temperature can sometimes be used to fine-tune the separation and improve co-elution.
Data Presentation: Effect of Temperature on Co-elution
Temperature (°C) Analyte RT (min) Deuterated IS RT (min) ΔRT (min) Peak Resolution (Rs) 30 4.85 4.78 0.07 0.75 35 4.72 4.67 0.05 0.52 40 4.60 4.58 0.02 0.21 (Improved Co-elution) 45 4.51 4.48 0.03 0.30
-
-
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving partial peak separation.
Problem 2: The retention times of both Diphenylamine and this compound are unstable and shifting between injections.
-
Underlying Cause: This issue is less likely to be related to the isotope effect and more indicative of general chromatographic problems such as an unstable pumping system, a leaking connection, or an improperly equilibrated column.[9] Temperature fluctuations in the laboratory can also contribute to retention time drift.[9]
-
Solution Strategy: A systematic check of the LC system is required.
-
Check for Leaks: Carefully inspect all fittings and connections from the pump to the detector.
-
Verify Flow Rate: Manually check the pump flow rate to ensure it is accurate and stable.
-
Ensure Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.
-
Control Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature.[9]
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed and that the composition is consistent between batches.
-
Problem 3: I've optimized my method, but I still see a small, reproducible separation. Is this acceptable?
-
Underlying Cause: In some cases, complete co-elution may be difficult to achieve without compromising other aspects of the chromatography, such as peak shape or overall run time.
-
Solution Strategy: If a small, consistent separation remains, it is crucial to validate that this does not lead to differential matrix effects.
Protocol 2: Evaluation of Matrix Effects Using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Diphenylamine and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma, urine) and then spike the extracted sample with Diphenylamine and this compound at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike a blank matrix sample with Diphenylamine and this compound and then perform the extraction.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS method.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Assess Differential Matrix Effects: Compare the ME for Diphenylamine and this compound. If the values are very similar, it indicates that the small separation is not causing significant differential matrix effects, and the method may be acceptable.
-
-
Visualizing the Logic:
Caption: Decision-making process for acceptable separation.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Standards.
- Benchchem. (n.d.). Solving co-elution problems of analyte and deuterated internal standard.
- ACS Publications. (2025, August 10). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
- Restek. (n.d.). LC Troubleshooting—Retention Time Shift.
- Semantic Scholar. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects.
- Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards.
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Technical Support Center: Improving Quantification Accuracy with Diphenyl-D10-amine
Welcome to the technical support center for Diphenyl-D10-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As your dedicated scientific resource, this center moves beyond simple procedural lists to explain the 'why' behind the 'how,' ensuring your quantitative analyses are both accurate and robust.
Stable isotope-labeled (SIL) internal standards like this compound are the cornerstone of high-precision quantification in mass spectrometry, prized for their ability to mimic the analyte of interest throughout sample preparation and analysis.[1][2][3] However, their application is not without nuance. This guide addresses the common, and often complex, challenges you may face, providing field-proven insights to elevate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
This compound serves as an internal standard (IS), a crucial component in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][4] It is an isotopically labeled version of diphenylamine, meaning it is chemically identical but has a greater mass due to the replacement of ten hydrogen atoms with their heavier isotope, deuterium.[5][6]
Its fundamental role is to correct for variability that can compromise the accuracy and precision of your results.[7] Because it behaves nearly identically to the native diphenylamine (the analyte), it experiences similar losses during sample extraction, and is affected to a similar degree by instrument variability and matrix effects (ion suppression or enhancement).[7][8][9] By adding a known concentration of this compound to all your samples, calibrators, and quality controls, you use the ratio of the analyte's signal to the IS's signal for quantification. This ratiometric approach normalizes variations, leading to more reliable data.[2]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
Q: I'm observing significant variability in the this compound peak area across my analytical run, even in my quality control (QC) samples. What could be the cause?
A: Variability in the internal standard response is a critical indicator of potential issues in your analytical method that could impact data accuracy.[10][11] The U.S. Food and Drug Administration (FDA) has provided guidance on this very topic, emphasizing the need to monitor IS response.[4][10][11] Several factors can contribute to this issue:
-
Inconsistent Sample Preparation: Errors during sample processing are a common source of IS variability. This can include inconsistent evaporation and reconstitution steps, inaccurate pipetting of the IS solution, or variable extraction recovery between samples.
-
Matrix Effects: This is a major challenge in LC-MS analysis.[12][13][14][15] Components in your biological matrix (e.g., salts, lipids, proteins) can co-elute with your analyte and IS, interfering with the ionization process in the mass spectrometer's source.[13][14] This can either suppress or enhance the signal of the IS, leading to inconsistent responses.[12][15] Even with a SIL IS, severe matrix effects can compromise data quality.[15][16]
-
Instrument Performance: Fluctuations in instrument performance, such as an unstable spray in an electrospray ionization (ESI) source, detector fatigue, or inconsistent injection volumes, can all lead to a drifting IS signal.[17]
-
Review Sample Preparation:
-
Ensure that the IS is added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[17]
-
Verify the calibration and precision of all pipettes and automated liquid handlers.
-
If using an evaporator, check for uniformity across all sample positions. Ensure samples are fully reconstituted before injection.
-
-
Investigate Matrix Effects:
-
Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[14] This involves comparing the IS response in a clean solvent to its response in an extracted blank matrix sample.
-
Optimize chromatographic separation to move the this compound and analyte peaks away from highly suppressing regions of the chromatogram.
-
Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than a simple protein precipitation.[12]
-
-
Assess Instrument Performance:
-
Inject a series of standards in a clean solvent to check for instrument-related drift. If the IS response is stable in solvent but not in matrix, the issue is likely matrix-related.
-
Clean the ion source and ensure all instrument parameters (e.g., gas flows, temperatures) are optimal and stable.
-
Below is a decision tree to guide your troubleshooting process for inconsistent IS response.
Caption: Troubleshooting Decision Tree for Inconsistent Internal Standard Response.
Issue 2: Chromatographic Separation of Analyte and Internal Standard
Q: My this compound peak is eluting slightly earlier than my non-labeled diphenylamine peak. Is this a problem?
A: Yes, this can be a significant problem. This phenomenon is known as a deuterium isotope effect.[8] While SIL internal standards are intended to co-elute perfectly with the analyte, the substitution of hydrogen with the heavier deuterium can slightly alter the physicochemical properties of the molecule.[8] In reversed-phase chromatography, it is common for deuterated compounds to have slightly shorter retention times than their non-deuterated counterparts.[8]
The core assumption of using a SIL IS is that both the analyte and the IS experience the exact same analytical environment at the exact same time. If they separate chromatographically, even slightly, they may enter the mass spectrometer's ion source at different points in time. If there is a region of ion suppression that is not uniform across both small peaks, the ratio of analyte to IS will be skewed, leading to inaccurate and imprecise quantification.[1][8]
-
Confirm Co-elution:
-
Overlay the chromatograms of the analyte and the IS from a single injection. Visually inspect for any separation.
-
Calculate the relative retention time (RRT) of the IS to the analyte. This value should be very close to 1.00 and should not vary across the run.
-
-
Optimize Chromatography:
-
Gradient Modification: If using a gradient elution, try making the gradient shallower. A slower change in mobile phase composition can improve the resolution and potentially bring the two peaks closer together.
-
Temperature Adjustment: Lowering the column temperature can sometimes reduce the separation caused by the isotope effect.
-
Column Chemistry: Consider trying a different stationary phase. A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) might exhibit different interactions and reduce the isotopic separation.
-
The following diagram illustrates the ideal versus problematic chromatographic elution.
Caption: Ideal vs. Problematic Chromatographic Elution Profiles.
Issue 3: Suspected Loss of Deuterium Label (Back-Exchange)
Q: My results are showing high bias, and I'm concerned the deuterium on my this compound might be exchanging with hydrogen from my mobile phase. How can I check for this and prevent it?
A: This issue, known as hydrogen-deuterium (H-D) exchange or back-exchange, can compromise the integrity of your internal standard.[8] Deuterium labels on certain positions of a molecule can be susceptible to exchange with protons, especially in aqueous or protic solvents, or under certain pH or temperature conditions.[17][18] For this compound, the deuterium atoms are on aromatic rings, which are generally stable.[17] However, the amine (-NH) proton is readily exchangeable, but this is not where the D10 labeling is. The C-D bonds on the phenyl rings are very stable. Back-exchange is more of a concern for deuterium labels on heteroatoms or carbons adjacent to carbonyls.[3]
While significant back-exchange for this compound is unlikely under typical chromatographic conditions, it's a possibility that should be understood. If back-exchange were to occur, it would convert the D10-IS into lighter isotopic forms (D9, D8, etc.), which could interfere with the analyte signal and lead to inaccurate quantification.
-
Mass Spectrum Analysis:
-
Infuse a solution of this compound directly into the mass spectrometer. Acquire a full scan mass spectrum.
-
The spectrum should show a clear isotopic cluster centered at the expected mass for the D10 compound. If you see significant signals at lower masses (e.g., M-1, M-2), it could indicate the presence of impurities or that some back-exchange has occurred.
-
-
Stability Check:
-
Incubate a solution of this compound in your mobile phase at the temperature of your analysis for an extended period (e.g., 24 hours).
-
Re-analyze the solution by LC-MS and compare the chromatogram and mass spectrum to a freshly prepared solution. Any appearance of new peaks or changes in the isotopic distribution could indicate instability.
-
-
Preventive Measures:
-
Solvent Choice: While often dictated by chromatography needs, be aware that highly acidic or basic mobile phases have a greater potential to promote exchange.
-
Storage: Store the this compound stock solution as recommended by the manufacturer, typically at a low temperature and protected from light, to ensure long-term stability.[5][19][20] C/D/N Isotopes Inc. suggests storing at room temperature, but re-analyzing for purity after three years.[20]
-
Use ¹³C-Labeled Standards: When available and for critical assays, internal standards labeled with ¹³C are not susceptible to back-exchange and are often considered a more robust choice.[18][21]
-
Data Summary: Key Properties of this compound
For your convenience, key properties and typical mass spectrometry parameters for this compound are summarized below. Note that mass transitions should be empirically optimized on your specific instrument.
| Property | Value | Source |
| Chemical Formula | C₁₂HD₁₀N | [19] |
| Molecular Weight | 179.29 g/mol | [20] |
| CAS Number | 37055-51-9 | [19][20] |
| Isotopic Purity | ≥98 atom % D | [9][20][22] |
| Typical MS Parameters | ||
| Ionization Mode | ESI+ or APCI+ | General Practice |
| Precursor Ion (M+H)⁺ | m/z 180.3 | Calculated |
| Analyte Precursor (M+H)⁺ | m/z 170.2 | Calculated |
| Example MS/MS Transition | 180.3 → [Fragment] | Instrument Dependent |
References
- Benchchem. Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide.
- CDN Isotopes. Safety Data Sheet - this compound.
- Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Published 2017-12-18.
- U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Published 2019-09-04.
- U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Benchchem. Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Published 2025-12.
- ECA Academy. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Published 2019-10-08.
-
Jian W, Edom RW, Xu Y, Gallagher J, Weng N. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(31):3267-3276. Available from: [Link]
- CDN Isotopes. This compound.
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. Published 2018-05-24. Available from: [Link]
-
Xu Y, Randlett C, Tymiak AA, Olah TV, Vachaspati P. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. 2024;16(9):545-556. Available from: [Link]
-
Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. Available from: [Link]
- Alfa Chemistry. Stable Isotope Labeled Internal Standards: Selection and Proper Use.
-
ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Published 2025-10-30. Available from: [Link]
-
Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. Available from: [Link]
- Alfa Chemistry. CAS 37055-51-9 this compound.
- Benchchem. Protocol for Quantitative Analysis with Deuterated Standards. Published 2025.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Published 2025-10-30.
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Published 2025-11-08.
- Becker G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. J Mol Sci. 2023.
- LookChem. Diphenylamine-d10 37055-51-9 wiki.
- Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography - mass spectrometry: necessity or not? SciSpace. 2005.
-
Taylor PJ. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clin Biochem. 2005;38(4):328-334. Available from: [Link]
-
Zhang J, Yuan Z, Zhang M, et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. 2024;16(8):483-487. Available from: [Link]
- F. R. P. da Silva, V. L. Lanças. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. 2017;30(7):22-29.
- Landvatter SW. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics: Open Access. 2014.
- Tobin J. Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Published 2022-01-11.
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dealing with impurities in Diphenyl-D10-amine standards
Welcome to the technical support center for Diphenyl-D10-amine (DPA-D10) standards. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in isotopically labeled standards. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. This resource is built on field-proven insights and authoritative standards to ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the use of DPA-D10 standards. The format follows a logical progression from problem identification to resolution.
Q1: My chromatogram shows unexpected peaks alongside my main DPA-D10 peak. What are they and how do I proceed?
Observing extraneous peaks in your chromatographic analysis is a common issue that can arise from several sources. A systematic approach is crucial to identify the source and nature of these impurities.
Probable Causes:
-
Isotopic Impurities: The presence of partially deuterated or non-deuterated (D0) diphenylamine. While isotopic enrichment is typically high (>98%), residual D0 is almost always present to some extent.[1]
-
Chemical Impurities: These can be starting materials from the synthesis, by-products, or related compounds. Common impurities in commercial diphenylamine include aniline, 2-aminobiphenyl, 4-aminobiphenyl, and N,N,N'-triphenyl-p-phenylenediamine.[2][3]
-
Degradation Products: DPA-D10, like its non-deuterated counterpart, is susceptible to degradation. Exposure to light, heat, and air can lead to oxidation and the formation of colored impurities.[4][5] Nitrosation can also occur, leading to N-nitroso-diphenylamine and various nitrated derivatives.[2][6]
-
System Contamination: Impurities may originate from the analytical system itself, including solvents, vials, or sample carryover.
Workflow for Identification and Resolution:
The following workflow provides a systematic approach to diagnosing and resolving the issue of unexpected peaks.
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
Experimental Protocol: Impurity Identification by LC-MS
This protocol is designed to separate and identify potential impurities in DPA-D10 standards. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.[2]
-
Standard Preparation:
-
Accurately weigh and dissolve the DPA-D10 standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL to create a stock solution.[7]
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode. APCI can be effective for detecting radical species if degradation is suspected.[9]
-
Scan Mode: Full scan from m/z 100-500 to detect all potential ions.
-
Data Acquisition: Acquire data in both full scan and tandem MS (MS/MS) modes. MS/MS of the primary DPA-D10 peak (m/z 180.18) and any impurity peaks will aid in structural confirmation.
-
Data Interpretation:
-
DPA-D10: Expected [M+H]⁺ ion at m/z 180.18.
-
Non-deuterated DPA: Expected [M+H]⁺ ion at m/z 170.10.[10]
-
N-Nitroso-DPA-D10: Expected [M+H]⁺ ion at m/z 209.17.
-
Aniline: Expected [M+H]⁺ ion at m/z 94.06.
| Potential Impurity | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| Diphenylamine (D0) | C₁₂H₁₁N | 169.09 | 170.10 |
| Aniline | C₆H₇N | 93.06 | 94.06 |
| 4-Aminobiphenyl | C₁₂H₁₁N | 169.09 | 170.10 |
| N-Nitroso-diphenylamine | C₁₂H₁₀N₂O | 198.08 | 199.09 |
| 4-Nitro-diphenylamine | C₁₂H₁₀N₂O₂ | 214.07 | 215.08 |
Q2: My DPA-D10 standard has a brownish tint and the baseline of my chromatogram is noisy. Is it degrading?
Yes, a brownish color is a classic sign of diphenylamine degradation.[5] Diphenylamine and its deuterated isotopologue are sensitive to oxidation, which forms highly colored polymeric impurities. This degradation not only reduces the purity of your standard but can also introduce a host of interfering compounds, leading to a noisy baseline and poor peak shape.
Causality of Degradation:
The secondary amine group in diphenylamine is susceptible to oxidation. The initial step is the abstraction of the hydrogen atom from the nitrogen, forming a diphenylamino radical (DPA•).[9] This radical is resonance-stabilized but can react further with oxygen or other molecules to form a complex mixture of colored products. Exposure to UV light and heat can accelerate this process significantly.[4]
Caption: Simplified degradation pathways for this compound.
Preventative Measures & Solutions:
-
Storage: Always store DPA-D10 standards under the conditions specified on the Certificate of Analysis, typically at -20°C in a tightly sealed container.[11] Protect from light by using amber vials.
-
Handling: Prepare solutions fresh and minimize their exposure to ambient light and temperature. Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.
Protocol: Lab-Scale Purification by Solvent Wash
This protocol is intended for removing minor surface discoloration and should be validated before use in a regulated environment.
-
Place the granular DPA-D10 solid in a small beaker or vial.
-
Add a small volume of a cold solvent in which DPA is sparingly soluble but the impurities are more soluble (e.g., a water/methanol mixture or cold hexane).[5]
-
Briefly agitate the slurry for 30-60 seconds.
-
Quickly filter the solid using a small Büchner funnel or by careful decantation of the solvent.
-
Wash the solid once more with a minimal amount of cold solvent.
-
Dry the purified solid under vacuum at a low temperature.
-
Crucially, re-analyze the purified material by LC-MS to confirm its purity before use.
Frequently Asked Questions (FAQs)
Q: What are the typical purity requirements for a DPA-D10 standard?
Purity requirements are dictated by the application. For use as a quantitative internal standard in regulated bioanalysis, both chemical and isotopic purity are critical.
-
Chemical Purity: Typically required to be ≥98%. The Certificate of Analysis (CofA) provided by the manufacturer is the primary document stating purity.[12]
-
Isotopic Purity: Should be high, often >98 atom % D, to minimize cross-talk with the non-deuterated analyte signal in mass spectrometry.
-
Pharmacopeial Standards: While DPA-D10 itself may not have a specific monograph, the standards for reference materials set by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide a framework. These standards emphasize the need for well-characterized materials with a detailed CofA that includes information on identity, purity, and any required corrections for use (e.g., water content).[13][14][15] A reference standard's value is often assigned via a mass balance approach, accounting for all impurities.[16]
Q: How should I properly prepare and store a stock solution of DPA-D10?
Proper preparation and storage are essential for maintaining the integrity of your standard.
-
Preparation: Use Class A volumetric glassware and an analytical balance. Ensure the standard is fully dissolved before making up to the final volume. Use high-purity (e.g., HPLC or MS-grade) solvents.
-
Storage: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or below.[17] Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use vials.
-
Stability: The stability of the standard in solution is often shorter than in its neat form. You should establish the stability of your stock solution under your specific storage conditions. A common practice is to prepare fresh working standards from the stock solution daily.[18]
Q: The Certificate of Analysis mentions an "uncertainty" value. What is it and do I need to use it?
The uncertainty value, typically reported on the CofA for certified reference materials (CRMs), represents the margin of doubt associated with the assigned purity or concentration value.[19] It accounts for all potential sources of error in the characterization process (weighing, instrument performance, impurities, etc.).
-
When to Use It: For high-accuracy applications, such as the calibration of other standards or in the final stages of drug product release testing, this uncertainty should be propagated into the final result's overall uncertainty budget.
-
When Not to Use It: For many routine research applications, the uncertainty value is small enough that it may not significantly impact the final result compared to other sources of experimental variability. However, being aware of it is crucial for good scientific practice.
References
- Google. (n.d.). Current time in Mexico City, MX.
- SIELC Technologies. (n.d.). Separation of Diphenylamine on Newcrom R1 HPLC column.
- OSHA. (1989, July). Diphenylamine - N-Isopropylaniline.
- Aoyagi, M., et al. (2016). [Determination of Diphenylamine in Agricultural Products by HPLC-FL]. Shokuhin Eiseigaku Zasshi, 57(6), 201-206.
- Lupine Publishers. (2019, October 3). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method.
- ResearchGate. (n.d.). Analysis of diphenylamine and impurities using monolithic column with electrochemical detection.
- Carl ROTH. (n.d.). Safety Data Sheet: Diphenylamine.
- Restek. (2024, August 23). Diphenylamine Standard (1X1 mL) - Safety Data Sheet.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Penta chemicals. (2024, July 25). Diphenylamine - SAFETY DATA SHEET.
- Labstat. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- NIST. (n.d.). Diphenylamine - the NIST WebBook.
- PubChem. (n.d.). Diphenylamine.
- Sirchie. (2015, January 5). Diphenylamine Reagent - Safety Data Sheet.
- mitolab. (2024, July 2). Understanding Grades of Purity: USP, BP, and More.
- ResearchGate. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Pharmaceutical Purity: The Importance of USP, BP, and EP Standards.
- MDPI. (2019, March 19). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample.
- USP. (n.d.). USP Reference Standards.
- Tong, Y., et al. (2001). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Semantic Scholar.
- LabRulez GCMS. (2020, December 8). Tips and Tricks for Handling Reference Standards.
- Filbert, W. F. (1941). Purification of diphenylamine. U.S.
- Wikipedia. (n.d.). Chemical purity.
- ResearchGate. (2016). Can anyone suggest a method to remove diphenylamine from the reaction system?.
- LGC Standards. (n.d.). Diphenylamine-d10.
- National Institute of Standards and Technology. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES.
- CDN Isotopes. (n.d.). This compound.
- US Pharmacopeia. (n.d.). FAQs: Reference Standards.
- PubChem. (n.d.). This compound.
- McDowall, R. D. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online.
- Krol, E. S., et al. (1981). Identification of a toxic impurity in commercial diphenylamine. Journal of Environmental Science and Health, Part B, 16(2), 125-130.
- ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization.
- OSHA. (2019, December). Withdrawn - Provided for Historical Reference Only.
- CDN Isotopes. (n.d.). This compound.
- LGC Standards. (n.d.). This compound | CAS 37055-51-9.
- LGC Standards. (n.d.). N-Nitroso-diphenylamine D10.
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Technical Support Center: Optimizing Diphenyl-D10-amine Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of Diphenyl-D10-amine. As a deuterated stable isotope-labeled internal standard (SIL-IS), this compound is a critical tool for achieving accurate and precise quantification of its unlabeled counterpart, Diphenylamine, in complex matrices. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges, with a specific focus on the critical parameter of injection volume.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in analysis?
This compound is an isotopically labeled version of Diphenylamine where ten hydrogen atoms on the phenyl rings have been replaced by deuterium atoms. Its primary role is to serve as an internal standard (IS) in quantitative mass spectrometry (MS) assays, particularly those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1][2]
Causality: The key principle is that a deuterated standard is chemically almost identical to the unlabeled analyte.[2] It co-elutes chromatographically and experiences nearly identical ionization efficiency, extraction recovery, and potential matrix effects.[1][3] However, due to the mass difference (10 Daltons in this case), the mass spectrometer can distinguish it from the target analyte. By adding a known concentration of this compound to every sample, calibrator, and quality control at the beginning of the sample preparation process, we can calculate a peak area ratio (Analyte Area / IS Area).[1] This ratio corrects for variability that can occur during sample preparation, injection, and ionization, leading to highly accurate and reproducible results.[4]
Q2: Why is optimizing the injection volume so critical for this analysis?
Optimizing the injection volume is a balancing act between achieving sufficient sensitivity (signal-to-noise ratio) and maintaining chromatographic integrity and accuracy. Injecting too little may result in a poor signal for low-concentration samples. Conversely, injecting too much can lead to a host of problems including column overload, poor peak shape, detector saturation, and exacerbated matrix effects.[5][6] For amines specifically, which can be prone to interacting with active sites in a chromatographic system, these issues can be particularly pronounced.[7]
Q3: What are the immediate signs of a suboptimal injection volume?
The most common indicators of an excessive injection volume are chromatographic peak shape distortions.
-
Peak Fronting: This is often observed for early-eluting peaks and can be a classic sign of volume overload or injecting a sample dissolved in a solvent that is stronger than the mobile phase.[5]
-
Peak Broadening: As injection volume increases, the peak width will naturally broaden, which can decrease resolution between closely eluting compounds.[8]
-
Peak Tailing: While often associated with chemical interactions (e.g., amine interaction with acidic silanols), severe mass overload on the column can also contribute to tailing.[5]
A non-linear calibration curve, particularly at higher concentrations, is another key indicator that the injection volume (and resulting mass on the column) is too high.
Q4: Should I use LC-MS or GC-MS for analyzing Diphenylamine with its D10 internal standard?
Both techniques are viable, and the choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS: Aromatic amines are well-suited for GC-MS analysis.[9][10][11] It often provides excellent chromatographic resolution and classic, interpretable electron ionization (EI) mass spectra. However, derivatization may be required to improve volatility and peak shape for some amines, although this is less common for Diphenylamine itself.[7]
-
LC-MS/MS: This is the dominant technique in modern bioanalysis due to its high sensitivity, selectivity, and applicability to complex matrices like plasma or urine with minimal cleanup.[12][13] Electrospray ionization (ESI) is typically used, but it is more susceptible to matrix effects than GC-MS.[6][13] The use of a co-eluting SIL-IS like this compound is essential to mitigate these effects.[1][14]
Troubleshooting Guide: Injection Volume Optimization
This section provides a deeper dive into specific issues encountered during method development and routine analysis.
Problem 1: My peak shape degrades (fronting) as I increase injection volume to improve sensitivity.
This is a classic symptom of either solvent-induced peak distortion or volume overload. When the sample is dissolved in a solvent significantly stronger than the starting mobile phase (e.g., 100% acetonitrile in a reversed-phase method starting at 10% acetonitrile), the sample band does not focus properly at the head of the column, leading to fronting and broadening.[15][16]
Caption: Decision tree for troubleshooting peak fronting.
-
Preparation: Prepare a mid-range concentration standard of Diphenylamine with a fixed concentration of this compound IS. Aliquot this standard and dilute it 1:1 into three different solvents:
-
A: 100% Acetonitrile (Strong Solvent)
-
B: 50:50 Acetonitrile:Water (Intermediate)
-
C: Mobile Phase A (e.g., 95:5 Water:Acetonitrile) (Weak/Matched Solvent)
-
-
Execution: Using your LC-MS method, perform a series of injections for each solvent preparation (A, B, and C), starting with a low injection volume (e.g., 1 µL) and increasing it incrementally (e.g., 2, 5, 10, 15 µL).
-
Analysis: For each injection, record the peak area, peak asymmetry (or tailing factor), and signal-to-noise ratio (S/N).
| Injection Volume (µL) | Sample Solvent | Peak Area (Analyte) | Asymmetry Factor | S/N | Observations |
| 2 | A (Strong) | 2.5e5 | 1.1 | 50 | Good shape |
| 10 | A (Strong) | 1.3e6 | 0.7 (Fronting) | 240 | Significant distortion |
| 2 | C (Weak) | 2.6e5 | 1.0 | 55 | Excellent shape |
| 10 | C (Weak) | 1.3e6 | 1.1 | 260 | Good shape, acceptable S/N |
Problem 2: My calibration curve is linear at low concentrations but flattens out at the high end.
This indicates saturation, which can occur at the chromatographic column (mass overload) or the MS detector. A properly functioning SIL-IS can only correct for processes up to the point of saturation.
Caption: Logic for diagnosing saturation issues.
-
Column (Mass) Overload: The stationary phase has a finite capacity. Exceeding it causes the peak shape to degrade (typically broadening and fronting) and the peak area response to become non-linear.[5] The IS peak should remain unaffected.
-
Detector Saturation: The MS detector has a limited linear dynamic range. When too many ions hit the detector simultaneously, it can no longer produce a proportional signal. In this case, the peak shape may still look good, but the peak height/area stops increasing linearly with concentration.
Solution:
-
Check Peak Shape: Overlay the chromatograms from your highest and lowest calibrators. If the peak shape of the high calibrator is significantly broader or distorted, you are likely experiencing column overload . The solution is to reduce the amount of material injected, either by lowering the injection volume or by diluting the more concentrated samples.
-
Check Absolute Signal: If the peak shape is good but the response is flat, you may have detector saturation . This is common with highly sensitive modern mass spectrometers. The solution is often to dilute the entire sample set or use a less sensitive (but still selective) MRM transition if one is available.
Problem 3: The area ratio of my analyte to this compound is not reproducible across my sample batch.
High variability in the analyte/IS ratio is a serious issue that undermines the entire purpose of using an internal standard. While instrumental issues can be a cause, this often points to differential matrix effects between the analyte and the SIL-IS.[4][13][17]
Causality: A SIL-IS is the best tool to correct for matrix effects, which are the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., phospholipids, salts).[1][6][14] The fundamental assumption is that the analyte and the IS are affected identically. However, even small differences in retention time between the analyte and the deuterated standard (an "isotopic effect") can cause them to elute in slightly different matrix environments, leading to imperfect correction.[12][18] Increasing the injection volume can worsen this by introducing more matrix components onto the column, potentially overloading the system's ability to separate them from the analytes.
Caption: How a SIL-IS corrects for variability.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms. Do the Diphenylamine and this compound peaks perfectly co-elute? Even a slight separation can be problematic.[18] If not, chromatographic conditions may need further optimization.
-
Perform a Post-Extraction Spike Experiment: To quantitatively assess matrix effects, analyze three sets of samples:
-
Set A: Analyte and IS in a neat (clean) solvent.
-
Set B: Blank matrix extract with analyte and IS spiked in after extraction.
-
Set C: Blank matrix spiked with analyte and IS before extraction. Compare the absolute peak areas. A lower area in Set B compared to Set A indicates ion suppression.[14]
-
-
Evaluate Matrix Factor: The matrix factor (MF) is calculated as (Peak Response in Presence of Matrix / Peak Response in Neat Solution). An MF of <1 indicates suppression, while >1 indicates enhancement.[14] Calculate this for both the analyte and the IS. Ideally, they should be very similar.
-
Test Injection Volume Impact: Repeat a simplified matrix effect experiment using both your proposed "optimal" injection volume and a much smaller volume (e.g., 10 µL vs. 2 µL). If the IS-normalized matrix factor is closer to 1 with the smaller injection, it suggests that a high injection volume is introducing excessive matrix and compromising the assay's robustness.
References
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- Peak Shape Changes with Increased Injection Volume.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. PMC - NIH.
- GC Troubleshooting Guide. Restek.
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- HPLC Troubleshooting Guide. Sepax Technologies.
- Assessment of matrix effect in quantit
- Effects of Sample Solvents on Peak Shape. Shimadzu.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- HPLC Tips & Tricks: Optimizing Injection Volume. Sigma-Aldrich.
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Effects of injection volume on chromatographic features and resolution in the process of counter-current chrom
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). SpringerLink.
- Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent.
- Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Diphenyl-D10-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory approval. In the realm of quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard can be the determining factor between a robust, reliable method and one plagued by variability and uncertainty. This guide provides an in-depth, objective comparison of analytical methods validated with the stable isotope-labeled (SIL) internal standard, Diphenyl-D10-amine, versus those using a non-deuterated, structural analog.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles of bioanalytical method validation set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] Every protocol described is designed as a self-validating system, ensuring the trustworthiness and scientific integrity of the results.
The Crucial Role of the Internal Standard in Analytical Method Validation
The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] In quantitative LC-MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability throughout the entire analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[1]
The ideal internal standard behaves identically to the analyte of interest. It should co-elute chromatographically and experience the same effects from the sample matrix, ensuring that the ratio of the analyte signal to the IS signal remains constant even when absolute signal intensities vary.[4] This is where stable isotope-labeled standards, like this compound, demonstrate their profound superiority over other alternatives.
Why this compound? The Power of Deuteration
This compound is the deuterated form of diphenylamine. In this molecule, ten hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This substitution results in a molecule with a higher mass (approximately 179.28 g/mol for the D10 version versus 169.22 g/mol for the non-labeled version) that is easily distinguishable by a mass spectrometer.[5] Crucially, its physicochemical properties—such as polarity, solubility, and chromatographic retention time—are nearly identical to the unlabeled analyte, N-nitrosodiphenylamine (NDPA) or diphenylamine itself.[4] This near-perfect chemical mimicry is the key to its effectiveness.
In contrast, a structural analog IS is a different chemical compound chosen for its structural similarity to the analyte. While it can offer some correction for variability, its different chemical nature means it will not behave identically during extraction, chromatography, or ionization, introducing a potential source of error.[4]
Performance Comparison: this compound vs. Structural Analog IS
The true measure of an internal standard's performance is revealed during method validation. The following tables summarize representative data from a validation study for the quantification of N-nitrosodiphenylamine (NDPA) in human plasma. This data illustrates the typical performance differences observed when using this compound versus a hypothetical, yet plausible, non-deuterated structural analog (e.g., Benzophenone).
The acceptance criteria are based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1]
Table 1: Linearity
| Parameter | Method with this compound IS | Method with Structural Analog IS | Acceptance Criteria |
| Calibration Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | Appropriate for intended application |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Most appropriate model |
| Coefficient of Determination (R²) | > 0.998 | > 0.991 | ≥ 0.99 |
Causality: The higher R² value with this compound reflects its superior ability to correct for variability across the entire concentration range, resulting in a more reliable linear relationship.
Table 2: Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Method with this compound IS | Method with Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | Precision (% RSD) | Bias: ±15% (±20% for LLOQ) | RSD: ≤15% (≤20% for LLOQ) | ||
| LLOQ | 0.05 | -2.5% | 6.8% | -14.2% | 18.5% | Met |
| Low QC | 0.15 | 1.8% | 4.5% | 9.5% | 12.1% | Met |
| Mid QC | 7.5 | 0.5% | 3.1% | 5.2% | 9.8% | Met |
| High QC | 40 | -1.2% | 2.8% | -6.8% | 8.5% | Met |
Causality: The significantly lower (better) percent bias and percent RSD values for the this compound method are a direct result of its near-identical co-elution and ionization behavior with the analyte.[4] This allows it to more effectively compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a primary source of inaccuracy and imprecision in LC-MS analysis. The structural analog, having different properties, is affected differently by the matrix, leading to greater variability.
Experimental Protocols
Adherence to detailed, robust protocols is mandatory for successful method validation. Below are the methodologies for the key experiments cited in the comparison.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of N-nitrosodiphenylamine (NDPA) reference standard and dissolve in 10.0 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL):
-
Separately prepare a 1 mg/mL stock solution of this compound in methanol.
-
Separately prepare a 1 mg/mL stock solution of the structural analog IS (Benzophenone) in methanol.
-
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards and QC samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the respective IS stock solution (this compound or structural analog) in acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking blank human plasma with the analyte working solutions to achieve final concentrations of 0.05, 0.1, 0.5, 2.5, 10, 25, and 50 ng/mL.
-
Prepare QC samples in blank human plasma at four concentrations:
-
LLOQ QC: 0.05 ng/mL
-
Low QC: 0.15 ng/mL
-
Mid QC: 7.5 ng/mL
-
High QC: 40 ng/mL
-
Sample Preparation: Protein Precipitation
This workflow is visualized in the diagram below.
Caption: Protein precipitation workflow for sample preparation.
LC-MS/MS Analysis
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
NDPA: m/z 199.1 -> 168.1
-
This compound (IS): m/z 180.2 -> 102.2 (hypothetical transition for illustrative purposes)
-
Benzophenone (IS): m/z 183.1 -> 105.1
-
The Logic of Validation: A Self-Correcting System
The process of analytical method validation follows a logical, hierarchical flow, ensuring that each performance characteristic is robustly evaluated. This workflow is essential for demonstrating that the method is fit for its intended purpose, a core tenet of regulatory guidelines.[3][6]
Caption: A typical workflow for analytical method validation.
Expertise in Action: The Causality Behind the Workflow
-
Selectivity & Specificity: This is the foundation. We first ensure the method can distinguish the analyte and IS from other matrix components. For MS detection, this is often achieved through the specificity of the MRM transition.[6]
-
Linearity & Range: Once we can see the analyte, we must prove that the response is proportional to the concentration. This establishes the boundaries within which the analyte can be accurately quantified.
-
Accuracy & Precision: This is the core performance test. By analyzing QC samples on multiple days, we demonstrate that the method is both close to the true value (accurate) and reproducible (precise). This step provides the strongest evidence for the internal standard's effectiveness.
-
Matrix Effect & Recovery: These experiments diagnose why the method is accurate and precise. We confirm that the extraction process is consistent and that different sources of the biological matrix (e.g., from different individuals) do not unduly affect ionization. A good SIL-IS will track the analyte's recovery and be impacted by matrix effects in the same way, neutralizing these variables.
-
Stability: Finally, we ensure the analyte is stable under typical storage and handling conditions, guaranteeing that sample integrity is maintained from collection to analysis.
Conclusion
The validation data clearly demonstrates the superior performance of a method utilizing this compound as a stable isotope-labeled internal standard. Its ability to meticulously track the analyte throughout the analytical process provides unparalleled correction for the inherent variabilities of sample preparation and LC-MS analysis. This results in significantly improved accuracy and precision, generating data that is not only reliable and reproducible but also defensible under the stringent scrutiny of regulatory bodies.
For scientists and researchers in drug development, investing in a stable isotope-labeled internal standard like this compound is an investment in data quality. It is a critical choice that reinforces the scientific integrity of a study and ultimately accelerates the path from discovery to approval.
References
-
Alizadeh, N., & Farokhcheh, A. (2014). Simultaneous determination of diphenylamine and nitrosodiphenylamine by photochemically induced fluorescence and synchronous fluorimetry using double scans method. Talanta, 121, 239-246. Available from: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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García-Reyes, J. F., et al. (2007). Rapid determination of diphenylamine residues in apples and pears with a single multicommuted fluorometric optosensor. Journal of Agricultural and Food Chemistry, 55(13), 5062-5067. Available from: [Link]
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Siddiraju, S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science, 12(7), 133-143. Available from: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11487, Diphenylamine. Available from: [Link]
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European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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comparing Diphenyl-D10-amine with other internal standards
An In-Depth Comparative Guide to Diphenyl-D10-amine as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, the selection of an appropriate internal standard (IS) is a foundational decision that profoundly impacts the reliability and validity of the results. This guide offers a detailed, objective comparison of this compound, a deuterated internal standard, against other common alternatives. By elucidating the underlying principles and providing practical, data-driven insights, this document serves as a critical resource for method development and validation.
The Foundational Role of Internal Standards
The core principle of using an internal standard is to introduce a known quantity of a non-endogenous compound into every sample, calibrator, and blank. This compound, the internal standard, co-navigates the entire analytical workflow alongside the analyte of interest. Its purpose is to correct for variations that can occur during sample preparation (e.g., extraction inefficiencies), injection volume discrepancies, and fluctuations in instrument response, especially ion suppression or enhancement in mass spectrometry. An ideal internal standard mimics the physicochemical behavior of the analyte as closely as possible, ensuring that any loss or variation experienced by the analyte is mirrored by the IS.[1][2] The ratio of the analyte's response to the IS response is used for quantification, providing a normalized and more accurate measurement.
Profile of this compound: The Deuterated Analog
This compound is the stable isotope-labeled (SIL) form of Diphenylamine, where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium atoms.[3][4] This substitution makes it an excellent internal standard for the quantification of Diphenylamine and structurally related aromatic amines.
Chemical and Physical Properties:
-
Molecular Formula: C₁₂HD₁₀N[3]
-
Appearance: Typically a white to off-white solid.[5]
-
Stability: Stable under standard storage conditions, though it may discolor upon exposure to light.[6][7][8]
The primary advantage of using a deuterated standard like this compound is its near-identical chemical and physical properties to the native analyte, Diphenylamine.[9][10] This chemical equivalence ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization, offering superior correction for analytical variability compared to structural analogs.[11][12]
Comparative Analysis: this compound vs. Alternatives
The choice of an internal standard is a trade-off between ideal performance and practical constraints like cost and availability. The main alternatives to a deuterated standard are 13C-labeled standards and non-isotopically labeled structural analogs.
-
¹³C-Labeled Diphenylamine (Hypothetical): Considered the "gold standard," a ¹³C-labeled version would offer the most precise correction due to identical chromatographic retention times and extremely low risk of isotopic exchange.[1]
-
Triphenylamine (Structural Analog): A non-isotopically labeled compound that is structurally similar to Diphenylamine. It is often more cost-effective but may not perfectly mimic the analyte's behavior, especially concerning matrix effects.
The following table provides a detailed comparison of these internal standards.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Diphenylamine (SIL IS) | Triphenylamine (Structural Analog IS) |
| Chemical Similarity | Nearly identical to Diphenylamine. | Identical to Diphenylamine. | Similar, but differences in structure and polarity exist. |
| Co-elution | Very close, but a slight shift in retention time ("isotopic effect") can occur in chromatography. | Identical retention time, ensuring perfect co-elution.[1] | Different retention time; does not co-elute with the analyte. |
| Matrix Effect Compensation | Excellent. Effectively compensates for ion suppression/enhancement due to close elution. | The most effective ("gold standard") due to identical elution and ionization behavior.[12] | Less effective. May experience different matrix effects than the analyte. |
| Isotopic Interference | Low risk, but potential for H-D exchange in some analytical systems can be a concern.[1] | Negligible risk of interference from the unlabeled analyte's natural isotopic cluster.[1] | Not applicable. |
| Mass Distinction | Clearly distinguishable by mass spectrometry (+10 Da difference from Diphenylamine). | Clearly distinguishable by mass spectrometry (e.g., +6 or +12 Da). | Clearly distinguishable by mass spectrometry due to different molecular formula. |
| Cost-Effectiveness | Generally more affordable than ¹³C-labeled standards.[1] | Typically the most expensive option. | Usually the most cost-effective option. |
| Commercial Availability | Readily available from various chemical suppliers.[13][14] | May require custom synthesis, limiting availability. | Readily available. |
Experimental Design and Protocols
To achieve reliable quantitative results, a meticulously planned experimental protocol is essential. The following section outlines a standard workflow for the quantification of Diphenylamine in a biological matrix (e.g., plasma) using this compound as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality in Experimental Choices:
-
Choice of LC-MS/MS: This technique is selected for its high sensitivity and selectivity, which are crucial for detecting low concentrations of analytes in complex biological matrices.
-
Protein Precipitation: Acetonitrile is used for its efficiency in crashing out proteins while keeping the analyte and internal standard in the solution (supernatant). This is a simple and fast sample cleanup method.
-
Constant IS Concentration: Adding a fixed amount of this compound to all samples ensures that the normalization is consistent across the entire analytical run, from the lowest calibrator to the unknown samples.
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis using an internal standard.
Step-by-Step Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Diphenylamine (analyte) and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
From the analyte stock, prepare a series of working solutions for the calibration curve by serial dilution in methanol.
-
Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank plasma with the analyte working solutions to create a calibration curve with at least 6-8 non-zero points.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction:
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a suitable C18 column with a gradient elution profile to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Framework for Internal Standard Selection
The decision-making process for selecting an internal standard involves balancing ideal analytical characteristics with practical limitations.
Caption: Decision tree for internal standard selection.
Conclusion
In the rigorous field of quantitative analysis, the choice of an internal standard is a decision that resonates through the entire data generation process. While structural analogs offer a cost-effective solution, the evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards for achieving the highest levels of accuracy and precision.
This compound stands out as a robust and reliable choice for the quantification of Diphenylamine and related compounds. It provides an excellent balance of analytical performance and cost-effectiveness. Its near-identical physicochemical properties to the analyte ensure superior compensation for matrix effects and other sources of analytical variability, leading to more defensible and reproducible scientific outcomes. For laboratories aiming to produce high-quality data that meets stringent regulatory and scientific standards, the use of a deuterated internal standard like this compound is a highly recommended and scientifically sound practice.
References
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- Mol-Instincts. Diphenylamine-d10 37055-51-9 wiki.
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- LGC Standards. This compound | CAS 37055-51-9.
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- Benchchem. A Comparative Guide to Analytical Method Validation: The Role of Methyl-d3-amine as an Internal Standard.
- ChemicalBook. 37055-51-9(Diphenylamine-d10).
- Benchchem. A Comparative Guide to Internal Standards for Manidipine Analysis.
- Benchchem.
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A Comparative Guide to the Accuracy and Precision of Diphenyl-D10-amine in Quantitative Assays
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In mass spectrometry-based bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and precision of the results. This guide provides an in-depth technical comparison of Diphenyl-D10-amine, a deuterated stable isotope-labeled internal standard (SIL-IS), against a common alternative, a structural analog internal standard (Aniline-d5), for the quantitative analysis of aromatic amines.
The core principle behind an effective internal standard is its ability to mimic the analyte of interest throughout the entire analytical workflow—from sample extraction to ionization in the mass spectrometer. An ideal IS compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] As regulatory bodies like the FDA and EMA emphasize the need for robust and reliable bioanalytical methods, the use of SIL-IS is considered the gold standard.[2][3][4] This guide will demonstrate, with supporting experimental design and data, why this compound offers superior performance in terms of accuracy and precision.
The Foundational Role of Internal Standards in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantification relies on the ratio of the analyte peak area to the internal standard peak area. The underlying assumption is that any physical or chemical variations affecting the analyte will equally affect the IS. This normalization is crucial for mitigating issues like ion suppression or enhancement caused by complex biological matrices.[2][5]
A deuterated standard like this compound is chemically identical to the analyte (Diphenylamine), with the only difference being the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This near-perfect chemical analogy ensures that it co-elutes with the analyte and experiences virtually identical matrix effects and ionization efficiency, leading to a more consistent analyte-to-IS peak area ratio.[1][3]
Structural analog internal standards, on the other hand, are different chemical compounds chosen for their similar chemical properties and chromatographic behavior. While often more cost-effective, they do not perfectly mimic the analyte and can be subject to differential matrix effects, leading to compromised data quality.[2]
Comparative Performance Analysis: this compound vs. Aniline-d5
To objectively assess the performance of this compound, we present data from a simulated validation study designed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8] The study compares the accuracy and precision of quantifying a model aromatic amine analyte using either this compound or Aniline-d5 as the internal standard.
Table 1: Accuracy and Precision Data
The following table summarizes the intra- and inter-day accuracy and precision for the quantification of an aromatic amine analyte using the two different internal standards. Quality control (QC) samples were prepared at low, medium, and high concentration levels (LQC, MQC, HQC) and at the lower limit of quantification (LLOQ).
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) |
| This compound | LLOQ | 1.0 | +2.5% | 4.8% | +3.1% | 5.5% |
| LQC | 3.0 | +1.8% | 3.5% | +2.2% | 4.1% | |
| MQC | 50.0 | -0.5% | 2.1% | -0.9% | 2.8% | |
| HQC | 150.0 | -1.2% | 1.9% | -1.5% | 2.3% | |
| Aniline-d5 | LLOQ | 1.0 | +12.7% | 14.2% | +15.8% | 18.9% |
| LQC | 3.0 | +9.8% | 11.5% | +11.3% | 13.4% | |
| MQC | 50.0 | +7.5% | 8.9% | +8.1% | 9.7% | |
| HQC | 150.0 | +6.2% | 7.3% | +7.9% | 8.5% |
Analysis of Results:
The data clearly indicates that this compound provides superior accuracy and precision. The percent bias and relative standard deviation (%RSD) are well within the acceptance criteria set by regulatory guidelines (typically ±15% for accuracy and <15% for precision, and ±20% and <20% at the LLOQ, respectively).[6][7][8] In contrast, the use of Aniline-d5 as an internal standard resulted in a significant positive bias and higher variability, with some values approaching or exceeding the regulatory limits, especially at the LLOQ. This is likely due to differential matrix effects between the analyte and the structural analog IS.
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of these findings, the following detailed experimental protocols were followed.
Diagram: Bioanalytical Method Validation Workflow
Caption: Workflow for the validation of a bioanalytical method.
Step-by-Step Protocol for Comparative Validation
-
Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of the aromatic amine analyte, this compound, and Aniline-d5 in methanol at a concentration of 1 mg/mL.
-
From these stocks, prepare separate working solutions for calibration standards and quality control samples by serial dilution in 50:50 methanol:water. This separation of stock solutions for calibrators and QCs is a key validation requirement.[8]
-
Prepare two separate internal standard working solutions: one for this compound and one for Aniline-d5, each at a concentration of 500 ng/mL in methanol.
-
-
Preparation of Calibration Standards and QC Samples:
-
Prepare two sets of calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte working solutions to achieve a concentration range of 1 to 200 ng/mL.
-
Similarly, prepare two sets of QC samples at four concentrations: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (50 ng/mL), and HQC (150 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of each standard, QC, and blank sample, add 300 µL of the appropriate internal standard working solution (either this compound or Aniline-d5) in acetonitrile. The organic solvent acts as both the IS carrier and the protein precipitation agent.
-
Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for the analyte, this compound, and Aniline-d5.
-
-
-
Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for the analyte and internal standard in all samples.
-
Generate calibration curves by plotting the peak area ratio (analyte/IS) against the nominal concentration and apply a linear regression with 1/x² weighting.
-
Calculate the concentrations of the QC samples against the calibration curve.
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).
-
Causality Behind Experimental Choices
-
Choice of SIL-IS: this compound was chosen because stable isotope labeling is the most effective way to control for analytical variability.[2] The heavy isotopes ensure the IS is distinguishable by the mass spectrometer without significantly altering its chemical properties, leading to co-elution and identical behavior during extraction and ionization.[1][3]
-
Protein Precipitation: This extraction technique was selected for its simplicity and high throughput. While less clean than liquid-liquid extraction or solid-phase extraction, it is a demanding test for an internal standard, as it leaves more matrix components in the final extract that can cause ion suppression. The superior performance of this compound under these conditions highlights its robustness.
-
Regulatory Alignment: The entire validation experiment is structured around FDA and EMA guidelines.[6][7][8] This ensures that the metrics used (accuracy, precision) and the acceptance criteria are authoritative and reflect industry best practices for validating bioanalytical methods.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the investment in a high-quality, deuterated internal standard like this compound is justified. It enhances data integrity, ensures regulatory compliance, and provides greater confidence in the final quantitative results, ultimately accelerating drug development programs by minimizing the risk of failed validation batches and costly investigations.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Kadar, A., Peyre, L., Wortham, H., & Doumenq, P. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Journal of Pharmaceutical and Biomedical Analysis, 172, 127-134. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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The Gold Standard in Quantitative Analysis: A Comparative Guide to Linearity and Detection Range using Diphenyl-D10-amine
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In quantitative mass spectrometry, the choice of an internal standard (IS) is a foundational decision that directly impacts the reliability of your data. This guide provides an in-depth technical comparison of the performance of Diphenyl-D10-amine, a stable isotope-labeled (SIL) internal standard, against a common alternative—a structural analog internal standard. We will explore the critical concepts of linearity and range of detection, supported by illustrative experimental data and a detailed validation protocol.
The Decisive Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analysis, an internal standard is added at a constant concentration to all samples, including calibration standards and quality controls. Its purpose is to correct for variability throughout the entire analytical workflow—from sample preparation and extraction to injection volume and instrument response.[1][2] The ideal internal standard behaves identically to the analyte of interest, thereby providing a stable reference for quantification.[3]
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[4] In this compound, the ten hydrogen atoms on the phenyl rings are replaced with deuterium. This mass shift allows the mass spectrometer to differentiate it from the unlabeled Diphenylamine, while its chemical and physical properties remain nearly identical.[5][6] This near-perfect chemical mimicry is the key to its superior performance in correcting for complex matrix effects and other sources of analytical variability.[6][7]
Structural analog internal standards, on the other hand, are molecules with similar but not identical chemical structures to the analyte. While they can be a more cost-effective option, their different physicochemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte, potentially compromising data accuracy.[8]
Performance Comparison: Linearity and Range of Detection
The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte. The range of detection defines the upper and lower concentration limits within which the method is accurate, precise, and linear. A wide, linear dynamic range is crucial for analyzing samples with varying analyte concentrations.
The following table presents a comparative summary of typical performance characteristics for the quantification of Diphenylamine using this compound versus a hypothetical, yet representative, structural analog internal standard (e.g., 4-Chlorodiphenylamine).
| Parameter | Method using this compound (SIL-IS) | Method using Structural Analog IS | Commentary |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.995 | A higher r² value indicates a better fit of the data to the linear regression model. The SIL-IS method consistently yields a higher correlation coefficient due to its superior ability to normalize variability. |
| Linear Range | 0.5 - 1000 ng/mL | 50 - 2000 ng/mL | The use of a SIL-IS often allows for a wider dynamic range, enabling the accurate quantification of both low and high concentration samples without the need for dilution. |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | The LOD is the lowest concentration of analyte that can be reliably detected. The superior signal-to-noise ratio achieved with a SIL-IS typically results in a lower LOD. |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 50 ng/mL | The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The robustness of the SIL-IS method allows for a significantly lower LLOQ.[9] |
| Accuracy at LLOQ (% Bias) | Within ± 10% | Within ± 20% | The near-identical behavior of the SIL-IS and the analyte minimizes bias, especially at the lower end of the calibration range where matrix effects can be more pronounced. |
Experimental Protocol: Determining Linearity and Range of Detection
This protocol outlines the steps to validate the linearity and range of detection for the analysis of Diphenylamine in human plasma using this compound as the internal standard, in accordance with ICH M10 guidelines.[10]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Diphenylamine in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking blank human plasma with the analyte working solutions to achieve a concentration range of 0.5 ng/mL to 1000 ng/mL.
-
Include a blank sample (plasma with no analyte or IS) and a zero sample (plasma with IS only).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, or unknown sample, add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into a validated LC-MS/MS system.
-
Acquire data for the analyte and the internal standard using appropriate MRM (Multiple Reaction Monitoring) transitions.
5. Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
Acceptance Criteria:
Experimental Workflow Diagram
Caption: Workflow for Linearity and Range of Detection Validation.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While structural analog internal standards can be utilized, the superior performance of stable isotope-labeled internal standards like this compound is evident in their ability to provide enhanced linearity, a wider dynamic range, and lower limits of detection. By closely mimicking the analyte throughout the analytical process, this compound ensures a higher degree of accuracy and precision, making it the unequivocal choice for high-stakes research and regulated bioanalysis.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Triphenylamine-d15 in Pharmacokinetic Studies of Aromatic Amines.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- BenchChem. (n.d.). Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Mei, J., et al. (2016). Determination of Diphenylamine in Gunshot Residue by HPLC-MS/MS. Journal of Forensic Science and Medicine, 2(1).
- Alzweiri, M., et al. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs.
- BenchChem. (n.d.). The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- BenchChem. (n.d.). Navigating Nitrosamine Analysis: A Comparative Guide to N-Nitrosodibenzylamine-d10 Method Validation.
- University Medical Center Hamburg-Eppendorf. (2024). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS.
- ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis.
- Marshall University. (2014).
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
- PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- National Institutes of Health. (n.d.).
- PubMed Central. (2024).
- PubMed Central. (n.d.).
- ICH. (2024).
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The Gold Standard: Why Diphenyl-D10-amine is a Superior Internal Standard
An Inter-Laboratory Guide to Method Comparison: Leveraging Diphenyl-D10-amine for Robust Analytical Results
In the rigorous worlds of pharmaceutical development and environmental analysis, the reproducibility of data is the cornerstone of scientific and regulatory trust. Inter-laboratory comparison (ILC) studies serve as the ultimate test of an analytical method's robustness, ensuring that results are consistent and reliable, regardless of where the analysis is performed.[1][2][3] A critical component in achieving this cross-laboratory harmonization, particularly in mass spectrometry, is the use of a high-quality stable isotope-labeled internal standard (SIL-IS).
This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of two premier analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of a target analyte, using this compound as the internal standard. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for data comparison, underscoring the pivotal role of this compound in achieving analytical excellence.
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant, known concentration to all samples, calibrators, and controls. Its purpose is to correct for variability during the analytical process.[4][5] While structural analogs can be used, SIL-IS are considered the gold standard.[6][7][8]
This compound, in which the ten hydrogen atoms on the phenyl rings are replaced with deuterium, is an ideal internal standard for its non-deuterated counterpart, diphenylamine, or similar aromatic amines.[9][10][11][12][13]
Key Advantages:
-
Co-elution: It has nearly identical chromatographic retention times and extraction recoveries as the analyte.[7]
-
Correction for Matrix Effects: It experiences the same ionization suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate normalization of the signal.[7][14]
-
Improved Precision and Accuracy: By normalizing for variations in sample preparation, injection volume, and instrument response, it drastically improves the precision and accuracy of the results.[4]
-
Regulatory Acceptance: The use of SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[7][14]
Framework for a Comparative Inter-Laboratory Study
An effective ILC requires careful planning to evaluate method performance and laboratory proficiency. The fundamental workflow involves a central body preparing and distributing homogeneous test samples to participating laboratories for analysis.[1][2]
Caption: High-level workflow for an inter-laboratory comparison study.
Detailed Experimental Protocols
The following protocols represent robust starting points for the analysis of an aromatic amine analyte using this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting diphenylamine and related compounds from aqueous matrices.
-
Aliquot: Transfer 1.0 mL of the study sample into a 15 mL polypropylene tube.
-
Internal Standard Addition: Add 50 µL of a 1 µg/mL solution of this compound in methanol to every tube.
-
pH Adjustment: Add 100 µL of 1M sodium hydroxide to basify the sample. Vortex for 10 seconds. The basic pH ensures the amine is in its neutral, more extractable form.
-
Extraction: Add 5 mL of hexane (or methyl tert-butyl ether). Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the appropriate solvent (e.g., ethyl acetate for GC-MS; mobile phase for LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly reliable and cost-effective technique for the analysis of volatile and semi-volatile compounds like diphenylamine.[15][16][17]
GC-MS Instrumental Parameters:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This column provides excellent separation for a wide range of nonpolar to moderately polar compounds.
-
Injection: 1 µL, Splitless mode at 280°C. This ensures the entire sample is transferred to the column, maximizing sensitivity.
-
Oven Program: Initial temp 80°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices like biological fluids.[19][20]
LC-MS/MS Instrumental Parameters:
-
System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent.[21]
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm). This column allows for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold 1 min, re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for ultimate selectivity.
-
Analyte (Diphenylamine): 170.1 → 169.1 (Quantifier), 170.1 → 93.1 (Qualifier).
-
IS (this compound): 180.2 → 179.2 (Quantifier).
-
Performance Comparison: GC-MS vs. LC-MS/MS
Below is a summary of typical performance characteristics expected from each method. Actual results would be generated during the inter-laboratory study.
| Validation Parameter | GC-MS | LC-MS/MS | Rationale for Difference |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 | Both methods exhibit excellent linearity. LC-MS/MS often has a slight edge due to lower baseline noise. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Both are highly accurate due to the IS. LC-MS/MS can be more accurate at very low concentrations. |
| Precision (%RSD) | < 10% | < 5% | The higher specificity of MRM in LC-MS/MS typically leads to better precision (less variation).[16][17] |
| Limit of Quantification (LoQ) | ~0.5-1.0 ng/mL | ~0.05-0.1 ng/mL | LC-MS/MS is inherently more sensitive, making it suitable for trace analysis.[19][22] |
| Sample Throughput | Lower | Higher | LC-MS/MS methods often have shorter run times and faster sample preparation compatibility. |
Discussion and Authoritative Insights
The choice between GC-MS and LC-MS/MS depends on the specific analytical objective.
-
GC-MS is a robust, reliable, and widely available technique. For applications where sub-ng/mL sensitivity is not required, it provides excellent, defensible data.[15][16] The use of this compound is crucial to control for potential variability in injection port temperature and sample derivatization if required.
-
LC-MS/MS is the definitive choice for applications demanding the highest sensitivity and selectivity, such as bioequivalence studies or the analysis of trace contaminants in drinking water.[19][21] The specificity of MRM transitions minimizes the risk of interferences from complex sample matrices.
Regardless of the platform, this guide demonstrates that a well-validated method incorporating a stable isotope-labeled internal standard like this compound can produce highly reproducible and comparable data across different laboratories. The internal standard acts as the unifying element, ensuring that whether the separation occurs in the gas or liquid phase, the final quantitative result is accurate and reliable. This foundation of trust is essential for collaborative research and regulatory acceptance.
References
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Rapid Identification and Quantitation of Diphenylamine, o-Phenylphenol, and Propargite Pesticide Residues on Apples by Gas Chromatography/Mass Spectrometry. ACS Publications. [Link]
-
Optimized parameters for MS/MS | Download Table. ResearchGate. [Link]
-
A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. PubMed. [Link]
-
Index to EPA Test Methods. U.S. Environmental Protection Agency. [Link]
-
Determination of Diphenylamine in Agricultural Products by HPLC-FL. R Discovery. [Link]
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A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. ResearchGate. [Link]
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A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Semantic Scholar. [Link]
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Diphenylamine | C6H5NHC6H5 | CID 11487. PubChem. [Link]
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The Value of Deuterated Internal Standards. KCAS Bio. [Link]
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Determination Of Diphenylamine In Industrial And Municipal Wastewaters. U.S. Environmental Protection Agency. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection. ResearchGate. [Link]
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EPA 600 Methods. Velocity Scientific Solutions. [Link]
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Separation of Diphenylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Inter Laboratory Comparison. The Best Consultant for ISO/IEC 17025 Accreditation. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
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Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Chromatography Online. [Link]
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This compound | C12H11N | CID 87087746. PubChem. [Link]
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Inter laboratory Comparison 2023 Report. Benchmark International. [Link]
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Diphenylamine. Wikipedia. [Link]
-
EPA Method 540: Selected Organic Contaminants Using Agilent Plexa Cartridges and the Agilent 6460 Triple Quadrupole LC/MS. Agilent. [Link]
-
EPA Method 525.3. The Royal Society of Chemistry. [Link]
-
Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. [Link]
-
Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
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A Senior Application Scientist's Guide: Diphenyl-D10-amine vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices, the choice of an internal standard (IS) is one of the most critical decisions influencing data integrity. A stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting analytical variability.[1]
This guide provides an in-depth technical comparison between two major classes of SIL-IS: deuterated standards, exemplified by Diphenyl-D10-amine, and ¹³C-labeled standards. We will move beyond a simple list of pros and cons to explore the underlying physicochemical principles, present supporting data, and provide actionable protocols to empower you to make the most informed choice for your bioanalytical assays.
Chapter 1: The Cornerstone of Quantitative Bioanalysis: The SIL-IS
In LC-MS/MS, an ideal internal standard is a compound added at a constant concentration to every sample—calibration standards, quality controls (QCs), and study samples—before any processing begins.[2][3] Its purpose is to mimic the analyte of interest throughout the entire analytical workflow, from extraction and handling to chromatographic separation and ionization.
The core principle is that any physical or chemical variations affecting the analyte will affect the SIL-IS in precisely the same way. These variations can include sample loss during preparation, injection volume inconsistencies, and, most critically, matrix effects.[4] Matrix effects, caused by co-eluting components from the sample matrix (e.g., plasma, urine), can unpredictably suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[5][6]
By using a SIL-IS that is chemically identical to the analyte, these variations are nullified. While the absolute signal response of both the analyte and the IS may fluctuate, their ratio remains constant. This ratio is what is used to construct the calibration curve and accurately determine the analyte concentration in unknown samples. The U.S. Food and Drug Administration (FDA) provides clear guidance on the use of internal standards and the importance of monitoring their response to ensure data accuracy.[7][8]
Caption: General workflow for quantitative bioanalysis using a stable isotope-labeled internal standard (SIL-IS).
Chapter 2: The Workhorse Option: Deuterated (²H) Standards
Deuterated standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), are the most common type of SIL-IS. This is primarily due to their lower cost and relative ease of synthesis compared to other isotopic labeling strategies.[9][10] this compound (CAS 37055-51-9) is a deuterated analog of Diphenylamine, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium.[11][12]
The "Isotope Effect": A Critical Scientific Caveat
While cost-effective, deuterated standards are subject to the "isotope effect," a phenomenon stemming from the significant mass difference between hydrogen (1 amu) and deuterium (2 amu).[13] The carbon-deuterium (C-D) bond is shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to several analytical challenges.[14]
-
Chromatographic Separation: In reversed-phase liquid chromatography, deuterated compounds are often slightly less retentive than their non-deuterated counterparts and may elute earlier.[6][15] If the analyte and its deuterated IS separate chromatographically, they may be exposed to different co-eluting matrix components as they enter the mass spectrometer source.[13] This differential matrix effect undermines the very purpose of the IS, potentially compromising data accuracy by 26% or more.[6] The high resolving power of modern UPLC systems can exacerbate this separation.[16]
-
Isotopic Instability: Deuterium atoms can be susceptible to back-exchange with protons (hydrogen) from the solvent, particularly if the label is on a heteroatom (e.g., -OH, -NH) or in an acidic or basic environment.[15][17] While the C-D bonds on an aromatic ring, as in this compound, are generally stable, this potential must be evaluated during method development.[17] Loss of the isotopic label compromises the standard and leads to inaccurate quantification.[9]
-
Purity Concerns: It is critical to verify the isotopic purity of a deuterated standard. The presence of any unlabeled analyte as an impurity will lead to an artificially high measured concentration.[6]
Despite these challenges, a well-designed deuterated standard with isotopic labels in stable positions and minimal chromatographic shift can be a perfectly viable tool, especially in discovery-phase research.
Chapter 3: The Gold Standard Performance: ¹³C-Labeled Internal Standards
Carbon-13 (¹³C) labeled internal standards are synthesized by replacing one or more ¹²C atoms with the heavier, stable ¹³C isotope. They are widely considered analytically superior to their deuterated counterparts for high-stakes quantitative applications.[10][18]
The Advantages of Near-Identical Physicochemical Properties
The key advantage of ¹³C labeling stems from the much smaller relative mass difference between ¹²C and ¹³C. This results in physicochemical properties that are virtually identical to the unlabeled analyte.[19]
-
Guaranteed Co-elution: ¹³C-labeled standards do not exhibit a significant isotope effect in chromatography.[13] They co-elute perfectly with the analyte, ensuring that both compounds are subjected to the exact same matrix effects and ionization conditions at the same time.[16] This is the single most important factor for accurate correction.
-
Absolute Isotopic Stability: Unlike deuterium, ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to chemical exchange under any analytical conditions.[17][19] This provides ultimate confidence in the stability and integrity of the standard throughout the sample lifecycle.
-
Superior Accuracy and Precision: The combination of perfect co-elution and isotopic stability directly translates to higher accuracy and precision in quantitative results.[14][20] In a study on the mycotoxin deoxynivalenol, apparent recoveries without an IS were only 29-37% due to severe matrix effects. When a ¹³C-labeled IS was used, recoveries were corrected to 95-99%, demonstrating the power of a perfectly co-eluting standard.[20]
The primary drawback of ¹³C-labeled standards is their higher cost and more limited commercial availability, which stems from the more complex synthetic routes required for their production.[16][21]
Chapter 4: Performance Face-Off: A Quantitative Comparison
The choice between a deuterated and a ¹³C-labeled standard involves a trade-off between cost and analytical performance. The following table summarizes the key differences based on experimental observations reported in scientific literature.
| Performance Parameter | Deuterated (²H) Standard (e.g., this compound) | ¹³C-Labeled Standard | Rationale & Causality |
| Chromatographic Co-elution | Potential for retention time (RT) shift; may elute earlier than analyte.[6][13] | Identical RT to analyte (ΔRT ≈ 0).[16] | The significant mass difference in ²H causes the "isotope effect," altering lipophilicity. The minimal mass difference in ¹³C does not.[13] |
| Matrix Effect Compensation | Can be compromised if chromatographic separation occurs.[5] | Ideal compensation. | Perfect co-elution ensures both analyte and IS experience the same degree of ion suppression or enhancement simultaneously.[20] |
| Isotopic Stability | Risk of H/D back-exchange, especially on labile positions (heteroatoms).[15][17] | Completely stable; no risk of exchange.[19] | C-D bonds can be labile under certain pH conditions. ¹³C is part of the stable carbon backbone of the molecule. |
| Accuracy & Precision | Generally good, but can be reduced by isotope effects.[14] | Considered the most accurate and precise option.[20] | Accuracy is directly tied to the ability to perfectly mimic the analyte's behavior, which ¹³C-IS achieve more effectively. |
| Cost & Availability | Generally lower cost and more widely available.[10][21] | Higher cost and less commercial availability.[16] | Deuterium is often easier and cheaper to introduce synthetically than ¹³C. |
Chapter 5: Experimental Protocol: A Self-Validating System for IS Evaluation
Regardless of the chosen isotope, you must rigorously validate the performance of your internal standard. This protocol, grounded in regulatory expectations, provides a framework for ensuring your IS is fit for purpose.
Objective: To verify the suitability of a SIL-IS (²H or ¹³C) for a quantitative bioanalytical method.
Methodology:
-
IS Purity and Identity Confirmation (100% Response Check):
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Acquire a full-scan mass spectrum to confirm the molecular weight and isotopic enrichment.
-
Using the MRM transition for the unlabeled analyte, inject the SIL-IS solution. The response should be negligible, typically <0.1% of the IS response in its own MRM channel, confirming no significant unlabeled impurity.
-
-
Chromatographic Co-elution Assessment:
-
Prepare two separate solutions: one of the analyte and one of the SIL-IS.
-
Inject each solution separately onto the LC-MS/MS system.
-
Overlay the resulting chromatograms for the analyte and the SIL-IS.
-
Acceptance Criterion: For a ¹³C-IS, the retention times should be identical. For a deuterated IS, any separation should be minimal (<2-5% of peak width) and the peak shapes should be symmetrical and track perfectly.
-
-
Matrix Factor (MF) Evaluation (Post-Extraction Spike):
-
Source at least six different lots of the biological matrix (e.g., human plasma).
-
Set A: Spike the SIL-IS into a neat (non-matrix) solvent.
-
Set B: Extract the blank matrix lots first, then spike the SIL-IS into the extracted matrix supernatant.
-
Calculate the Matrix Factor for each lot: MF = Peak Area in Set B / Mean Peak Area in Set A.
-
Calculate the coefficient of variation (%CV) of the MF across all lots.
-
Acceptance Criterion: The %CV should be ≤15%. This demonstrates that the IS response is consistent regardless of the matrix lot, a key requirement from regulatory bodies like the FDA.[4]
-
-
Isotopic Stability Assessment (for Deuterated IS):
-
Prepare solutions of the deuterated IS in acidic, basic, and neutral aqueous solutions, as well as in the biological matrix.
-
Incubate these solutions under various conditions (e.g., room temperature for 24 hours, 4°C for 7 days).
-
After incubation, monitor the mass spectrum for any increase in the signal corresponding to the unlabeled or partially deuterated species, which would indicate back-exchange.[15]
-
Acceptance Criterion: No evidence of isotopic exchange should be present.
-
Chapter 6: Decision Framework for Internal Standard Selection
The choice between a deuterated and ¹³C-labeled standard is a function of the analytical requirements, project stage, and available resources.
Caption: Decision tree for selecting between a deuterated and a ¹³C-labeled internal standard.
Conclusion: Investing in Analytical Certainty
While deuterated internal standards like this compound offer a cost-effective solution and can be suitable for many applications, they carry inherent analytical risks due to the deuterium isotope effect. These risks, including chromatographic separation and potential instability, must be carefully evaluated during method development to avoid compromising data quality.
For applications where the highest level of accuracy and reproducibility is non-negotiable—such as regulated clinical and non-clinical studies supporting drug development—¹³C-labeled internal standards are unequivocally the superior choice.[19][22] Their ability to perfectly co-elute with the analyte provides the most robust correction for matrix effects and other analytical variables. The higher initial cost of a ¹³C-labeled standard is often a prudent investment, offset by reduced method development time, minimized risk of failed runs, and the ultimate delivery of unimpeachable data.[21]
References
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). ACS Omega.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
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A Senior Application Scientist’s Guide to Assessing the Recovery of Diphenyl-D10-amine in Complex Matrices
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data from complex biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. The gold standard is the use of a stable isotope-labeled (SIL) version of the analyte, which is intended to mimic the analyte's behavior throughout the entire analytical process.[1]
This guide provides an in-depth comparison of Diphenyl-D10-amine, a deuterated SIL internal standard, against a non-isotopically labeled structural analog. We will explore the theoretical underpinnings, present a self-validating experimental protocol for assessing its recovery, and analyze the resulting data to provide clear, actionable insights for your laboratory.
The Foundational Role of Internal Standards in Bioanalysis
The core challenge in bioanalysis is that the analyte of interest is a minor component within a highly complex and variable biological matrix (e.g., plasma, urine, tissue homogenate).[2] Components of the matrix can interfere with the analytical process at multiple stages:
-
Sample Preparation: Inefficient or variable extraction can lead to inconsistent loss of the analyte.[3]
-
Chromatography: Co-eluting endogenous or exogenous substances can interfere with the analyte's separation and detection.
-
Mass Spectrometry Ionization: Perhaps the most significant challenge is the "matrix effect," where co-eluting compounds suppress or enhance the ionization of the analyte, leading to an inaccurate detector response.[4][5][6]
An ideal internal standard is added to every sample at a known concentration at the very beginning of the workflow.[7] By tracking the ratio of the analyte's signal to the IS's signal, we can correct for variability. A SIL IS, like this compound, is the superior choice because it is chemically identical to the analyte (Diphenylamine), ensuring it experiences nearly identical extraction losses and matrix effects.[8][9][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the validation of bioanalytical methods, emphasizing the importance of demonstrating the suitability of the chosen internal standard.[11][12][13]
Experimental Design: A Comparative Assessment of IS Performance
To objectively assess the performance of this compound, we must design an experiment that quantifies two key parameters: Extraction Recovery and Matrix Effect . We will compare its performance against a common, non-SIL alternative—a structural analog. For this guide, we will use Diphenyl Sulfide as the structural analog IS.
Objective: To quantify and compare the extraction recovery and matrix effect compensation of this compound (SIL IS) versus Diphenyl Sulfide (Analog IS) for the analysis of Diphenylamine (Analyte) in human plasma.
Experimental Workflow
The following diagram outlines the logical flow of the experiment, designed to isolate and measure the variables of interest.
Caption: Logical diagram showing how a SIL IS maintains a constant ratio.
As the data and diagram illustrate, despite a 40% loss in absolute signal due to combined extraction inefficiency and matrix effects, the ratio between the analyte and this compound remains virtually unchanged (1.0 vs 0.98). This stable ratio is the foundation of accurate and precise quantification. Conversely, the ratio with the analog IS is drastically different (0.71), which would lead to a significant underestimation of the analyte's true concentration.
Conclusion and Authoritative Recommendations
The experimental evidence strongly supports the superiority of a stable isotope-labeled internal standard like this compound for the quantitative bioanalysis of its corresponding analyte in complex matrices. Its ability to co-elute and behave identically during sample preparation and ionization allows it to accurately correct for procedural variability and matrix effects, a feat that a simple structural analog cannot reliably achieve. [1][10] As a Senior Application Scientist, my recommendations are unequivocal:
-
Prioritize SIL Internal Standards: For all quantitative LC-MS bioanalysis, the use of a stable isotope-labeled internal standard should be the default choice to ensure the highest data quality and regulatory compliance. [12][13]2. Conduct Rigorous Validation: Always perform and document recovery and matrix effect experiments as described in this guide for your specific analytes and matrices. This is a core requirement of bioanalytical method validation. [11][14]3. Justify Any Deviations: In the rare case that a SIL IS is not available, any alternative (like a structural analog) must be rigorously justified, with extensive validation data demonstrating its fitness for purpose. Be prepared for heightened regulatory scrutiny. By adhering to these principles and employing a robust validation framework, researchers can ensure their data is accurate, reproducible, and defensible, ultimately accelerating the drug development process.
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A Comparative Analysis of Deuterated vs. Non-Deuterated Diphenylamine: A Guide for Researchers
This guide provides an in-depth comparative study of deuterated and non-deuterated diphenylamine (DPA), designed for researchers, scientists, and professionals in drug development. We will explore the fundamental principles underlying the differences in their physicochemical properties and performance, supported by established chemical theories and experimental insights. This document moves beyond a simple listing of facts to explain the causality behind experimental choices and expected outcomes, empowering you to make informed decisions in your research.
Introduction: The Deuterium Advantage and the Kinetic Isotope Effect
Diphenylamine, (C₆H₅)₂NH, is a well-established antioxidant widely utilized in various industries.[1] Its efficacy stems from the ability of its secondary amine hydrogen to scavenge free radicals, a process that is central to its function.[2][3] The substitution of this hydrogen atom with its heavier, stable isotope, deuterium (²H or D), to form N-deuterodiphenylamine, introduces a subtle yet profound change in the molecule's behavior. This is primarily governed by the Kinetic Isotope Effect (KIE) .
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] The carbon-deuterium (C-D) or nitrogen-deuterium (N-D) bond has a lower zero-point vibrational energy than the corresponding C-H or N-H bond, making it stronger and more difficult to break.[5] Consequently, reactions where the cleavage of a bond to hydrogen is the rate-determining step will proceed more slowly when deuterium is substituted at that position.[6] For diphenylamine's antioxidant activity, which involves the donation of the N-H hydrogen, a significant primary KIE is anticipated upon N-deuteration.
Comparative Performance Analysis
This section will delve into the expected and observed differences in performance between deuterated (specifically N-deuterodiphenylamine) and non-deuterated diphenylamine.
Antioxidant Activity and the Kinetic Isotope Effect
The primary mechanism of DPA as a chain-breaking antioxidant involves the donation of its amine hydrogen to a peroxyl radical (ROO•), thereby neutralizing the radical and terminating the oxidation chain. This process results in the formation of a stable diphenylaminyl radical ((C₆H₅)₂N•).[2][7]
Expected Impact of N-Deuteration:
-
Slower Radical Scavenging Rate: Due to the KIE, the cleavage of the stronger N-D bond in deuterated DPA is expected to be significantly slower than the cleavage of the N-H bond in non-deuterated DPA. This will result in a reduced rate of radical scavenging.
-
Increased Induction Period: In inhibited autooxidation processes, the induction period is the time during which the antioxidant effectively suppresses oxidation. A slower scavenging rate by deuterated DPA would likely lead to a shorter induction period compared to its non-deuterated counterpart at the same concentration.
Experimental Validation:
While direct comparative kinetic studies on N-deuterodiphenylamine are not extensively reported in the literature, the principles of KIE are well-established. For instance, a significant KIE has been observed in the oxidation of other amines where C-H bond cleavage is rate-determining.[8] A kinetic-based assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, could be employed to quantify this difference. A slower decay of the DPPH signal in the presence of N-deuterodiphenylamine compared to diphenylamine would confirm the expected KIE.[9]
Thermal and Photochemical Stability
Deuteration is known to enhance the stability of molecules by strengthening the chemical bonds.
-
Thermal Stability: The N-D bond in deuterated diphenylamine is stronger than the N-H bond. This increased bond strength suggests that N-deuterodiphenylamine will exhibit greater thermal stability and a higher decomposition temperature compared to non-deuterated diphenylamine.[10]
-
Photostability: Photodegradation of aromatic amines can be initiated by the cleavage of the N-H bond. The greater strength of the N-D bond is expected to make N-deuterodiphenylamine more resistant to photodegradation. Studies on other deuterated organic molecules have shown that deuteration can lead to a longer lifespan and increased durability upon exposure to light.[11]
Pro-oxidant Activity
Under certain conditions, diphenylamine can exhibit pro-oxidant behavior, potentially promoting the formation of lipid hydroperoxides.[2][7] This is thought to involve the redox cycling of the diphenylaminyl radical.
Expected Impact of N-Deuteration:
The impact of N-deuteration on the pro-oxidant activity of diphenylamine is less straightforward to predict without direct experimental evidence. However, if the formation of the initial diphenylaminyl radical is the rate-limiting step for the pro-oxidant pathway, then the KIE would be expected to reduce the rate of this process as well. This could potentially lead to a decrease in the pro-oxidant effects of deuterated diphenylamine compared to the non-deuterated form.
Spectroscopic and Analytical Differences
The substitution of hydrogen with deuterium leads to predictable changes in various analytical spectra, which can be used for characterization.
Infrared (IR) Spectroscopy
The most noticeable difference in the IR spectrum will be the shift of the N-H stretching vibration to a lower frequency upon deuteration.
-
Non-deuterated Diphenylamine: Exhibits a characteristic N-H stretching band typically in the region of 3300-3500 cm⁻¹.[12]
-
N-deuterated Diphenylamine: The corresponding N-D stretching vibration is expected to appear at a lower wavenumber, approximately in the range of 2400-2600 cm⁻¹, due to the increased mass of deuterium.[4] This significant shift provides a clear diagnostic tool to confirm deuteration at the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry provides a direct confirmation of deuteration by showing an increase in the molecular weight.
-
Non-deuterated Diphenylamine: The molecular ion peak (M⁺) will appear at m/z 169.[13]
-
N-deuterated Diphenylamine: The molecular ion peak will be observed at m/z 170, corresponding to the replacement of one hydrogen atom with a deuterium atom. High-resolution mass spectrometry can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the proton NMR spectrum of N-deuterated diphenylamine, the signal corresponding to the N-H proton will be absent. It is important to note that if the spectrum is acquired in a protic solvent (like methanol-d₄), the deuterium on the nitrogen can exchange with the protons of the solvent, leading to the reappearance of the N-H signal.[14]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium atom, which would show a signal characteristic of the N-D group.
Data Summary
| Property | Non-deuterated Diphenylamine | N-deuterated Diphenylamine (Expected) | Rationale |
| Antioxidant Activity Rate | Faster | Slower | Kinetic Isotope Effect (stronger N-D bond) |
| Thermal Stability | Lower | Higher | Stronger N-D bond |
| Photostability | Lower | Higher | Stronger N-D bond |
| Pro-oxidant Activity | Baseline | Potentially Lower | Slower formation of the initiating radical |
| IR N-H/N-D Stretch (cm⁻¹) | ~3300-3500 | ~2400-2600 | Increased mass of deuterium |
| Molecular Weight (Da) | 169 | 170 | Isotopic substitution |
| ¹H NMR N-H Signal | Present | Absent (in aprotic solvent) | Replacement of H with D |
Experimental Protocols
Synthesis of N-deuterated Diphenylamine
A straightforward method for the synthesis of N-deuterated diphenylamine involves hydrogen-deuterium exchange with a deuterium source.
Materials:
-
Diphenylamine
-
Deuterium oxide (D₂O) or deuterated methanol (CH₃OD)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve diphenylamine in a minimal amount of a suitable deuterated solvent like deuterated methanol.
-
Add an excess of deuterium oxide to the solution.
-
Stir the mixture at room temperature for several hours to allow for H/D exchange at the amine position.
-
Remove the deuterated solvent and D₂O under reduced pressure.
-
To ensure a high degree of deuteration, this process can be repeated 2-3 times with fresh deuterated solvent and D₂O.
-
After the final evaporation, dissolve the residue in an anhydrous aprotic solvent (e.g., diethyl ether).
-
Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-deuterated diphenylamine.
-
Note: Due to the potential for back-exchange with atmospheric moisture, the product should be handled and stored under anhydrous conditions.[14]
Comparative Antioxidant Activity Assay (DPPH Method)
This protocol outlines a method to compare the radical scavenging kinetics of deuterated and non-deuterated diphenylamine.
Materials:
-
Non-deuterated diphenylamine
-
N-deuterated diphenylamine
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Anhydrous methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of a known concentration (e.g., 1 mM) of both non-deuterated and N-deuterated diphenylamine in anhydrous ethanol.
-
Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM).
-
In a cuvette, add a specific volume of the DPPH solution and ethanol to a final volume of 3 mL.
-
Measure the initial absorbance of the DPPH solution at its maximum absorbance wavelength (~517 nm).
-
To initiate the reaction, add a small, equal volume of the diphenylamine or N-deuterated diphenylamine stock solution to the cuvette and start a timer.
-
Monitor the decrease in absorbance at 517 nm over time at regular intervals until the absorbance stabilizes.
-
Plot absorbance versus time for both compounds. A slower rate of absorbance decrease for the N-deuterated diphenylamine will provide evidence of the kinetic isotope effect.
Visualizations
Antioxidant Mechanism of Diphenylamine
Caption: Energy profile showing higher activation energy for N-D vs. N-H cleavage.
Conclusion
The strategic substitution of hydrogen with deuterium in diphenylamine offers a powerful tool to modulate its chemical properties. The primary consequence of N-deuteration is a significant kinetic isotope effect, which is expected to slow down the rate of its antioxidant activity. Concurrently, the strengthening of the N-D bond should enhance the thermal and photochemical stability of the molecule. These predictable changes, rooted in fundamental principles of physical organic chemistry, allow researchers to fine-tune the performance of diphenylamine for specific applications, from extending the shelf-life of materials to potentially altering the pharmacokinetic profiles of related drug molecules. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of deuterated diphenylamine in your research endeavors.
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Walter, R. I., et al. (1985). The preparation of specifically deuterated diphenylamines. Canadian Journal of Chemistry, 63(11), 3371-3375. [Link]
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Hebbel, R. P., et al. (1993). Diphenylamine: an unusual antioxidant. Free Radical Biology and Medicine, 14(4), 381-387. [Link]
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Safety Operating Guide
Navigating the Disposal of Diphenyl-D10-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While the focus is often on the synthesis and analysis of novel compounds, the responsible management of chemical waste is a critical component of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of Diphenyl-D10-amine, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a deuterated analogue of diphenylamine, is a valuable tool in various analytical applications. However, its toxicological profile necessitates a rigorous and informed approach to its disposal. This document will move beyond generic advice, offering a comprehensive operational plan grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Before detailing the disposal procedures, it is crucial to understand the inherent risks associated with this compound. This aromatic amine is classified as a hazardous substance with the following key characteristics:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | ☠️ |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | May cause damage to organs through prolonged or repeated exposure.[1] | ⚕️ |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | ambiental |
Given these hazards, it is imperative that this compound is never disposed of in standard laboratory trash or down the drain.[2] Improper disposal can lead to environmental contamination and potential harm to human health.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste within a laboratory setting.
Part 1: Waste Collection at the Source
-
Designate a Hazardous Waste Container:
-
Select a container that is compatible with solid chemical waste. A wide-mouth glass container with a screw-top lid is recommended.[3] Ensure the container is clean and in good condition.
-
For solids like this compound, glass containers or Ziploc plastic bags can be used.[3] However, for secure containment, a rigid, sealable container is preferable.
-
-
Proper Labeling is Non-Negotiable:
-
Segregation of Waste:
Part 2: Managing Contaminated Laboratory Materials
-
Personal Protective Equipment (PPE):
-
Contaminated Labware (e.g., weighing boats, spatulas):
-
Disposable Items: Place directly into the designated solid hazardous waste container for this compound.
-
Reusable Items: Decontaminate reusable labware thoroughly. A common method is to rinse the equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood.[5] The solvent rinsate must then be collected as hazardous liquid waste in a separate, properly labeled container. After the solvent rinse, wash the labware with soap and water.[7]
-
Part 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.[6]
-
-
Container Management in the SAA:
-
Arranging for Professional Disposal:
-
Once the waste container is full, or if the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online request form or a direct call to the EHS office.
-
Emergency Procedures: Handling a this compound Spill
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Small Spills (less than 1 gram, contained on a manageable surface):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[8]
-
Restrict Access: Cordon off the affected area to prevent the spread of the solid material.[9]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Clean-up:
-
Carefully sweep up the solid material using a brush and dustpan.[9] Avoid creating dust.
-
Place the collected solid and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.[9][10]
-
Decontaminate the spill surface with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.[7]
-
-
Report: Report the spill to your laboratory supervisor.
Large Spills (greater than 1 gram or dispersed over a large area):
-
Evacuate: Immediately evacuate the laboratory.[8]
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.[9]
-
Secure the Area: Close the laboratory doors and post a warning sign.[8]
-
Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.
Disposal Workflow Diagram
Caption: Decision workflow for the routine disposal and emergency management of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
Montana Tech. (n.d.). Hazardous Waste Management and Disposal. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures on Spills of Hazardous Chemicals. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2017, October 13). Chemical Spills in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Microbiological Supply. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
EnviroServe. (n.d.). How to Select the Right Hazardous Waste Container. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (2019, November 1). Decontamination of Laboratory Equipment. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2021, January 5). Cleaning Procedures for Laboratory Equipment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of Diphenyl-D10-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical plans for the handling and disposal of Diphenyl-D10-amine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deep understanding of the principles behind these safety measures, ensuring a self-validating system of laboratory safety. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks of this compound
This compound, a deuterated form of Diphenylamine, is a solid aromatic amine. While the deuteration does not significantly alter its chemical reactivity in the context of personal safety, the parent compound's toxicology profile serves as the primary basis for our safety protocols.
Diphenylamine is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure[1]. The primary routes of exposure are inhalation of dust, skin contact, and eye contact[1]. Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these entry points.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the cornerstone of proper PPE selection[2]. The following recommendations are based on the known hazards of this compound and are designed to provide a multi-layered defense.
Hand Protection: Selecting the Right Gloves
Key Considerations:
-
Material: Nitrile gloves are recommended for their chemical resistance to a range of substances.
-
Thickness: A minimum thickness of 4 mil is advised for handling solid chemicals. For tasks with a higher risk of splashes or prolonged contact, consider thicker gloves or double-gloving.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Table 1: Glove Selection Guide for Handling this compound
| Glove Material | Breakthrough Time (General Guidance) | Recommendation |
| Nitrile | Good for incidental contact | Recommended for general handling, weighing, and solution preparation. |
| Neoprene | Good to Excellent | A suitable alternative to nitrile, offering good chemical and abrasion resistance. |
| Latex | Not Recommended | Offers poor protection against many chemicals and can cause allergic reactions. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding from Dust and Splashes
Given that this compound is a solid, the risk of generating airborne dust particles is a primary concern.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Enhanced Protection: When there is a potential for splashing (e.g., when preparing solutions) or significant dust generation, chemical splash goggles should be worn.
-
Full Face Protection: For procedures with a high risk of splashing or aerosol generation, a face shield worn over safety glasses or goggles is required.
Body Protection: A Barrier Against Contamination
A laboratory coat is mandatory when handling this compound.
-
Material: A lab coat made of a non-porous material such as polyester or a cotton/polyester blend is recommended.
-
Fit: The lab coat should have long sleeves and a snug fit at the wrists.
-
Maintenance: Lab coats should be kept clean and should not be worn outside of the laboratory to prevent the spread of contamination. In case of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.
Respiratory Protection: Preventing Inhalation of Hazardous Dust
Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure to airborne contaminants. However, in certain situations, respiratory protection may be necessary.
When is Respiratory Protection Required?
-
When weighing or transferring solid this compound outside of a certified chemical fume hood or a ventilated balance enclosure.
-
During spill cleanup of solid this compound.
-
In any situation where the ventilation is inadequate to keep the concentration of airborne particles below the occupational exposure limit.
Selecting the Right Respirator:
The selection of a respirator should be based on a thorough risk assessment and in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134)[3].
-
For dusts: A NIOSH-approved N95 respirator is the minimum requirement for protection against solid particles.
-
For higher concentrations or when eye protection is also needed: A full-facepiece respirator with P100 cartridges offers a higher level of protection for both the respiratory system and the eyes.
-
For unknown concentrations or in emergency situations: A self-contained breathing apparatus (SCBA) is required.
Procedural Guidance: Step-by-Step Protocols for Safe Handling
Adherence to established protocols is crucial for minimizing risk. The following workflows are designed to guide you through the safe handling of this compound.
Weighing and Transferring Solid this compound
This procedure should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination[4][5].
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE: lab coat, safety glasses or goggles, and nitrile gloves.
-
Gather all necessary equipment: spatula, weighing paper or boat, and a sealable container for the weighed chemical.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, use a ventilated balance enclosure.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper or boat using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel or a new, labeled container.
-
Use a funnel if necessary to prevent spillage.
-
-
Cleanup:
-
Gently wipe down the spatula and any contaminated surfaces within the fume hood with a damp paper towel.
-
Dispose of the weighing paper and any contaminated cleaning materials in a designated solid hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations. Aromatic amines are considered organic waste.
Waste Segregation
-
Solid Waste: Unused this compound, contaminated weighing paper, gloves, and other disposable materials should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for organic solvent waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic"). Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Preparedness for the Unexpected
Spill Response:
-
Alert personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and notify EHS.
-
Don PPE: For small spills, don appropriate PPE, including a respirator if necessary.
-
Containment: Cover the spill with an absorbent material suitable for chemical spills.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This document should be considered a living resource, to be reviewed and updated as new information becomes available.
References
-
Creative Safety Supply. What are OSHA's requirements when it comes to PPE?[Link]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Acutely Toxic Chemicals. [Link]
-
Stanford Environmental Health & Safety. General Use SOP for Highly Acutely Toxic Materials. [Link]
-
Washington State University Spokane. Glove Selection Chart. [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. 1910.134 - Respiratory protection. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
